Denipride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIJEMRFIZSWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869470 | |
| Record name | Denipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-33-2 | |
| Record name | Denipride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106972332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENIPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IBT2ZQS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Denipride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific synthesis, detailed experimental protocols, and mechanism of action of Denipride is limited. This guide summarizes the available chemical data and proposes a plausible synthetic pathway based on established organic chemistry principles and related literature.
Introduction
This compound is a chemical entity with potential applications as an antiemetic and an agent affecting the nervous system. Its structure, a substituted benzamide derivative, is of interest to medicinal chemists and pharmacologists. This document provides a summary of its known chemical properties and a hypothetical synthetic route.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₄O₅ | [1][2][3] |
| Molecular Weight | 378.42 g/mol | [1][2][3] |
| IUPAC Name | 4-amino-2-methoxy-5-nitro-N-[1-[[(2R)-oxolan-2-yl]methyl]piperidin-4-yl]benzamide | [1] |
| Stereochemistry | Racemic and (R)-enantiomer forms exist | [1][2][3] |
| CAS Number | 106972-33-2 | |
| Canonical SMILES | COc1cc(c(cc1C(=O)NC2CCN(CC2)CC3CCCO3)--INVALID-LINK--[O-])N | [2] |
| InChI Key | WUIJEMRFIZSWPL-UHFFFAOYSA-N | [2] |
Proposed Synthesis of this compound (Hypothetical Pathway)
A definitive, published synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic synthesis reactions for similar benzamide compounds. The proposed pathway involves two main stages: the synthesis of the substituted benzoic acid and the synthesis of the piperidine moiety, followed by their coupling.
3.1. Proposed Synthetic Workflow
The overall workflow for the proposed synthesis of this compound is outlined below. This would involve the synthesis of two key intermediates followed by a final amide coupling reaction.
3.2. Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 4-amino-2-methoxy-5-nitrobenzoic acid (Intermediate A)
-
Nitration: To a solution of 4-amino-2-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature for a specified time to allow for the selective nitration at the 5-position.
-
Work-up: The reaction mixture is then carefully poured onto ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-amino-2-methoxy-5-nitrobenzoic acid.
Step 2: Synthesis of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Intermediate B)
-
Reductive Amination: Piperidin-4-amine and tetrahydrofuran-2-carbaldehyde are dissolved in a suitable solvent such as dichloromethane. A reducing agent, for instance, sodium triacetoxyborohydride, is added portion-wise. The reaction proceeds at room temperature.
-
Work-up: Upon completion, the reaction is quenched with an aqueous basic solution. The organic layer is separated, washed, dried, and the solvent is evaporated.
-
Purification: The crude product can be purified by column chromatography to obtain the desired 1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine.
Step 3: Amide Coupling to form this compound
-
Activation of Carboxylic Acid: 4-amino-2-methoxy-5-nitrobenzoic acid (Intermediate A) is dissolved in an aprotic solvent like dimethylformamide (DMF). A coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.
-
Coupling Reaction: 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Intermediate B) is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified using column chromatography or recrystallization.
Biological Activity and Potential Mechanism of Action
Information regarding the specific mechanism of action of this compound is not available in the public domain. However, its classification provides some insight into its potential biological role. This compound is categorized as an Antiemetic Agent and an Agent Affecting the Nervous System .
Antiemetic agents typically exert their effects by interacting with neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center of the brain. Common targets include dopamine D₂, serotonin 5-HT₃, and neurokinin NK₁ receptors. Given its structural similarity to other benzamide antiemetics (e.g., metoclopramide, which is a D₂ antagonist), it is plausible that this compound may also act on one or more of these receptor systems. However, without experimental data, this remains speculative.
Conclusion
This compound is a substituted benzamide with potential as an antiemetic. While its fundamental chemical properties are known, a detailed, experimentally validated synthesis and a clear understanding of its mechanism of action are not publicly available. The proposed synthetic pathway in this guide is hypothetical and based on established chemical principles for analogous compounds. Further research is required to elucidate the precise synthetic details, comprehensive chemical properties, and the pharmacological profile of this compound.
References
Teneligliptin's High Affinity for DPP-4: A Deep Dive into Binding Kinetics and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of teneligliptin to the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes mellitus. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details experimental methodologies for affinity determination, and visualizes the underlying biochemical pathways.
Core Tenets of Teneligliptin-DPP-4 Interaction
Teneligliptin is a potent, selective, and long-acting inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[2][3][4] By inhibiting DPP-4, teneligliptin increases the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[2][3]
The high binding affinity and sustained inhibition by teneligliptin are attributed to its unique chemical structure. Its characteristic rigid, 'J-shaped' structure, formed by five contiguous rings, contributes to a small entropy loss upon binding to the DPP-4 enzyme.[1] This structural feature, along with specific interactions at the enzyme's active site, underpins its potent inhibitory activity. Teneligliptin is classified as a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the enzyme.[1] This extensive interaction is a key factor in its high potency and prolonged action.[1]
Quantitative Analysis of Binding Affinity
The binding affinity of teneligliptin for the DPP-4 enzyme has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The lower the IC50 value, the greater the potency of the inhibitor.
| Enzyme Source | Teneligliptin IC50 (nmol/L) | Sitagliptin IC50 (nmol/L) | Vildagliptin IC50 (nmol/L) | Reference |
| Recombinant Human DPP-4 | 0.889 | 6.74 | 10.5 | [1] |
| Human Plasma DPP-4 | 1.75 | 4.88 | 7.67 | [1] |
As the data indicates, teneligliptin exhibits a significantly lower IC50 value for both recombinant and plasma-derived human DPP-4 compared to other commonly used DPP-4 inhibitors like sitagliptin and vildagliptin, highlighting its superior potency.[1]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of teneligliptin's IC50 value is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay. The following protocol outlines the key steps involved in this methodology.
Objective: To determine the concentration of teneligliptin required to inhibit 50% of DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin [Gly-Pro-AMC])
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Teneligliptin (and other comparator inhibitors) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of teneligliptin and other test inhibitors in assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to designated wells:
-
Blank wells: Assay buffer only (to measure background fluorescence).
-
Enzyme control wells (100% activity): DPP-4 enzyme solution and assay buffer.
-
Inhibitor wells: DPP-4 enzyme solution and the various concentrations of teneligliptin or other inhibitors.
-
-
Mix the contents of the wells thoroughly.
-
-
Pre-incubation:
-
Incubate the microplate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate (from blank wells) from all other measurements.
-
Calculate the percentage of DPP-4 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of enzyme control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Molecular Interactions and Pathways
To better understand the context of teneligliptin's action, the following diagrams illustrate the experimental workflow and the affected signaling pathway.
Conclusion
Teneligliptin's potent and selective inhibition of the DPP-4 enzyme is a cornerstone of its efficacy in the management of type 2 diabetes. Its unique structural characteristics facilitate a high binding affinity, as evidenced by its low IC50 values. The standardized in vitro fluorometric assay provides a reliable method for quantifying this inhibitory activity. A thorough understanding of its mechanism of action, involving the potentiation of the incretin signaling pathway, is crucial for ongoing research and the development of novel therapeutic strategies.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is curated for professionals in the fields of pharmaceutical research and development, offering detailed insights into the drug's mechanism of action, metabolic fate, and clinical efficacy.
Pharmacodynamics: The Science of Efficacy
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the inactivation of these hormones, Teneligliptin enhances their physiological effects, leading to a glucose-dependent increase in insulin secretion and a suppression of glucagon release.[1][2] This mechanism of action effectively improves glycemic control, particularly postprandial glucose levels, with a low risk of hypoglycemia.[2][3]
In Vitro and In Vivo Potency
Teneligliptin has demonstrated high potency and selectivity for the DPP-4 enzyme. In vitro studies have shown that it inhibits recombinant human DPP-4 and human plasma DPP-4 in a concentration-dependent manner.[4][5] Its inhibitory activity is significantly greater than that of other DPP-4 inhibitors like sitagliptin and vildagliptin.[5] In vivo studies in rats have further confirmed its potent and long-lasting inhibition of plasma DPP-4 activity.[4]
Table 1: In Vitro and In Vivo Potency of Teneligliptin
| Parameter | Species/System | Value | Reference |
| IC₅₀ (recombinant human DPP-4) | - | 0.889 nmol/L | [4][5] |
| IC₅₀ (human plasma DPP-4) | - | 1.75 nmol/L | [4][5] |
| ED₅₀ (plasma DPP-4 inhibition) | Rat | 0.41 mg/kg | [4] |
Clinical Pharmacodynamics in Type 2 Diabetes Mellitus (T2DM)
Clinical studies in Japanese patients with T2DM have demonstrated the efficacy of Teneligliptin in improving glycemic control. Administration of Teneligliptin resulted in significant reductions in postprandial glucose (PPG) after all meals, as well as 24-hour mean glucose and fasting plasma glucose (FPG) levels compared to placebo.[4] This was accompanied by an increase in postprandial plasma active GLP-1 concentrations and sustained DPP-4 inhibition over a 24-hour period.[4]
Table 2: Key Pharmacodynamic Effects of Teneligliptin in T2DM Patients (20 mg dose vs. Placebo)
| Parameter | Change from Baseline | p-value | Reference |
| 2-h PPG (Breakfast) | -38.1 ± 7.8 mg/dL | < 0.001 | [4][5] |
| 2-h PPG (Lunch) | -28.6 ± 9.2 mg/dL | < 0.01 | [4][5] |
| 2-h PPG (Dinner) | -36.1 ± 7.5 mg/dL | < 0.001 | [4][5] |
| 24-hour Mean Glucose | -29.3 ± 5.3 mg/dL (vs. placebo) | < 0.001 | [6] |
| Fasting Plasma Glucose | -18.32 mg/dL (WMD vs. placebo) | < 0.00001 | [3] |
| HOMA-β | 9.31 (WMD vs. placebo) | < 0.00001 | [3] |
WMD: Weighted Mean Difference
Pharmacokinetics: The Body's Handling of Teneligliptin
Teneligliptin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, wide distribution, and multiple elimination pathways, which contributes to its convenient once-daily dosing regimen.[2][7]
Absorption and Distribution
Following oral administration in rats, Teneligliptin is rapidly absorbed, reaching peak plasma concentrations (tmax) in 0.75–0.88 hours.[4][5] In healthy human subjects, a single 20 mg oral dose of [¹⁴C]teneligliptin resulted in a tmax of 1.33 hours for total plasma radioactivity.[8] The drug is predominantly distributed to the kidney and liver, which are tissues with high DPP-4 activity.[4][5] Plasma protein binding is reported to be in the range of 78-80%.[8]
Metabolism and Excretion
Teneligliptin is eliminated through both metabolic and renal excretion pathways.[5] The primary enzymes responsible for its metabolism are cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[4][8] A mass balance study with [¹⁴C]teneligliptin showed that metabolism and renal excretion account for 65.6% and 34.4% of its total body clearance, respectively.[4][5] The major metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1).[4][8]
In humans, approximately 45.4% of the administered radioactive dose is excreted in the urine and 46.5% in the feces within 216 hours.[8] Unchanged Teneligliptin accounts for about 14.8% of the dose excreted in urine.[8] Due to its dual elimination pathways, no dose adjustment is required for patients with renal or hepatic impairment.[6][7]
Table 3: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects
| Parameter | Value | Reference |
| Tₘₐₓ (Time to Maximum Concentration) | ~1.0 hour | [6] |
| t₁/₂ (Elimination Half-life) | ~24 hours | [4][7] |
| Plasma Protein Binding | 78-80% | [8] |
| Renal Excretion (unchanged drug) | ~21% | [8] |
| Metabolism Contribution to Clearance | 65.6% | [4][5] |
| Renal Excretion Contribution to Clearance | 34.4% | [4][5] |
Experimental Protocols
DPP-4 Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of Teneligliptin on the DPP-4 enzyme.
Objective: To quantify the concentration of Teneligliptin required to inhibit 50% of DPP-4 enzyme activity (IC₅₀).
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Teneligliptin (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of Teneligliptin in the assay buffer to cover a range of concentrations.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
DPP-4 enzyme solution
-
Teneligliptin solution (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the DPP-4 substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at regular intervals for a defined period (e.g., 15-30 minutes) at 37°C. The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Pharmacokinetic Study in Healthy Volunteers
This protocol describes a typical single-dose, open-label, crossover study to evaluate the pharmacokinetics of Teneligliptin.
Objective: To determine the key pharmacokinetic parameters of Teneligliptin following a single oral dose.
Study Design: A single-center, open-label, single-dose, 2-period, crossover study.
Participants: Healthy adult male and/or female volunteers.
Procedure:
-
Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Eligible subjects are randomized to a treatment sequence.
-
Dosing:
-
Period 1: Subjects receive a single oral dose of Teneligliptin (e.g., 20 mg) after an overnight fast.
-
Washout Period: A sufficient washout period (e.g., 7-14 days) is implemented between the two periods.
-
Period 2: Subjects receive the alternate treatment as per the crossover design (if applicable, e.g., a different formulation or dose).
-
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[9]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of Teneligliptin in plasma samples is determined using a validated analytical method, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cₘₐₓ)
-
Time to reach Cₘₐₓ (Tₘₐₓ)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC₀₋inf)
-
Elimination half-life (t₁/₂)
-
-
Statistical Analysis: Descriptive statistics are calculated for all pharmacokinetic parameters.
Signaling Pathway
The primary signaling pathway influenced by Teneligliptin is the incretin pathway. By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP, which then act on their respective receptors in various tissues, most notably the pancreatic β-cells and α-cells.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpscr.info [ijpscr.info]
- 6. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Incretin-Enhancing Effects of Teneligliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the body's natural incretin system to improve glycemic control in patients with type 2 diabetes mellitus (T2DM). By potently and selectively inhibiting the DPP-4 enzyme, Teneligliptin prevents the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to elevated levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and contribute to overall glucose homeostasis. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the incretin-enhancing properties of Teneligliptin.
Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement
Teneligliptin exerts its therapeutic effect through the potent and sustained inhibition of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gut in response to food intake and are crucial for glucose regulation.[1] The primary incretins, GLP-1 and GIP, are substrates for DPP-4.
By binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, Teneligliptin effectively blocks its catalytic activity.[3] This inhibition prevents the cleavage of GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological actions.[3] The sustained elevation of active GLP-1 and GIP levels leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels potentiate insulin release from pancreatic β-cells in response to elevated blood glucose.[2][4]
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state, which reduces hepatic glucose production.[5]
Teneligliptin's unique "J-shaped" structure contributes to its high potency and selectivity for the DPP-4 enzyme.[1] It possesses a long half-life, which allows for once-daily dosing and sustained DPP-4 inhibition over a 24-hour period.[1][2]
Quantitative Data on the Effects of Teneligliptin
The clinical efficacy of Teneligliptin in enhancing the incretin system and improving glycemic control has been demonstrated in numerous clinical trials. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro and In Vivo Potency of Teneligliptin
| Parameter | Value | Species/System | Reference |
| IC50 (DPP-4 Inhibition) | 0.889 nmol/L | Recombinant Human DPP-4 | [3] |
| 1.75 nmol/L | Human Plasma DPP-4 | [3] | |
| ED50 (DPP-4 Inhibition) | 0.41 mg/kg | Wistar Rats | [6] |
Table 2: Effect of Teneligliptin on Incretin and Glucagon Levels
| Parameter | Treatment Group | Change from Baseline/Placebo | Study Population | Reference |
| Active GLP-1 | Teneligliptin 20 mg twice daily | Mean difference of +76.42 pg/mL vs. Placebo (p=0.37) | Non-diabetic obese individuals | [7] |
| Teneligliptin 20 mg | Significantly increased postprandial active GLP-1 vs. no treatment (p=0.030) | Drug-naïve T2DM patients | [8][9][10][11] | |
| Postprandial Glucagon | Teneligliptin 20 mg | Significantly decreased after breakfast, lunch, and dinner vs. Placebo | T2DM patients |
Table 3: Effect of Teneligliptin on Glycemic Control Parameters (Placebo-Controlled Trials)
| Parameter | Treatment Group | Weighted Mean Difference (WMD) vs. Placebo (95% CI) | Study Duration | Reference |
| HbA1c (%) | Teneligliptin | -0.82% (-0.91 to -0.72) | ≥ 12 weeks | [12] |
| Teneligliptin 20 mg | -0.76% (-1.08 to -0.44) | 12 weeks | [3] | |
| Fasting Plasma Glucose (mg/dL) | Teneligliptin | -18.32 mg/dL (-21.05 to -15.60) | ≥ 12 weeks | [12] |
| Teneligliptin 20 mg | -14.1 mg/dL (-24.5 to -3.7) | 12 weeks | [3] | |
| 2-hour Postprandial Glucose (mg/dL) | Teneligliptin | -46.94 mg/dL (-51.58 to -42.30) | ≥ 12 weeks | [12] |
Table 4: Comparative Efficacy of Teneligliptin vs. Other DPP-4 Inhibitors
| Parameter | Teneligliptin | Comparator | Outcome | Study Population | Reference |
| HbA1c Reduction (%) | -1.03 | Sitagliptin 100 mg (-1.02) | Non-inferior | T2DM on metformin + glimepiride | [13] |
| -1.42 (at 24 weeks) | Vildagliptin 50 mg BID (-0.92) | Non-inferior | T2DM on metformin | [1] | |
| Active GLP-1 Levels | Significantly increased | Sitagliptin 50 mg (no significant increase) | Teneligliptin showed a significant increase post-meal. | Drug-naïve T2DM patients | [8][9][10][11] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the in vitro inhibitory activity of Teneligliptin on the DPP-4 enzyme involves a fluorometric assay.
Principle: The assay measures the fluorescence generated from the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The inhibitor's potency is determined by its ability to reduce the rate of fluorescence generation.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the DPP-4 enzyme solution.
-
Add serial dilutions of the Teneligliptin solution to the wells.
-
Include control wells with solvent only (for 100% activity) and wells without the enzyme (for background fluorescence).
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of DPP-4 inhibition for each concentration of Teneligliptin.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for In Vitro DPP-4 Inhibition Assay:
Workflow of in vitro DPP-4 inhibition assay.
Measurement of Active GLP-1 and GIP Levels
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of active (intact) GLP-1 and GIP in plasma samples from clinical trials.
Principle: A sandwich ELISA utilizes two antibodies that bind to different epitopes on the target molecule. In this case, one antibody is specific for the N-terminus of the active form of the incretin, and the other binds to a different region of the peptide.
General Protocol for Active GLP-1 ELISA:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of active GLP-1.
-
Centrifuge the blood sample to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Assay Procedure:
-
Coat a 96-well microplate with a capture antibody specific for GLP-1.
-
Wash the plate to remove unbound antibody.
-
Add plasma samples and standards of known active GLP-1 concentrations to the wells.
-
Incubate to allow the active GLP-1 to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the captured GLP-1.
-
Incubate to allow the detection antibody to bind.
-
Wash the plate to remove unbound detection antibody.
-
Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of active GLP-1 in the plasma samples by interpolating their absorbance values on the standard curve.
-
Workflow for Active GLP-1 ELISA:
Workflow for active GLP-1 ELISA.
Signaling Pathways
The incretin-enhancing effect of Teneligliptin ultimately translates into improved glycemic control through the activation of specific intracellular signaling pathways in pancreatic β-cells and α-cells.
GLP-1 and GIP Signaling in Pancreatic β-Cells
Both GLP-1 and GIP bind to their respective G-protein coupled receptors (GPCRs), GLP-1R and GIPR, on the surface of pancreatic β-cells.[14] This binding initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
Signaling Pathway Diagram:
GLP-1 and GIP signaling in β-cells.
GLP-1 and GIP Effects on Glucagon Secretion
GLP-1 and GIP have opposing effects on glucagon secretion from pancreatic α-cells. GLP-1 suppresses glucagon release in a glucose-dependent manner, which is a key contributor to its glucose-lowering effect.[15] In contrast, GIP can stimulate glucagon secretion, particularly at lower glucose levels.[4][16] The net effect on glucagon in the postprandial state, when both incretins are elevated, is generally a suppression due to the dominant effect of GLP-1 and the presence of hyperglycemia.
Logical Relationship Diagram:
Effect of incretins on glucagon secretion.
Conclusion
Teneligliptin is a potent and selective DPP-4 inhibitor that effectively enhances the incretin system. By increasing the levels of active GLP-1 and GIP, Teneligliptin improves glycemic control in patients with type 2 diabetes through glucose-dependent stimulation of insulin secretion and suppression of glucagon release. The quantitative data from clinical trials demonstrate its efficacy in reducing key glycemic parameters. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in the field of incretin-based therapies.
References
- 1. jmpas.com [jmpas.com]
- 2. dovepress.com [dovepress.com]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 13. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
- 15. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
Teneligliptin and its Integral Role in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus (T2DM) by modulating the incretin system. This technical guide provides a comprehensive overview of teneligliptin's mechanism of action, its impact on glucose homeostasis, and detailed experimental protocols for its evaluation. Through a synthesis of preclinical and clinical data, this document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals in the field of diabetology and pharmacology.
Introduction
Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are key regulators of glucose homeostasis. They are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. However, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) rapidly inactivates these incretins, limiting their physiological effects.[1][2]
Teneligliptin is a third-generation DPP-4 inhibitor distinguished by its unique "J-shaped" structure, which confers a potent and long-lasting inhibitory effect on the DPP-4 enzyme.[1][3] By preventing the degradation of GLP-1 and GIP, teneligliptin enhances the incretin effect, leading to improved glycemic control.[2][4] This guide delves into the core mechanisms of teneligliptin's action and provides practical information for its scientific investigation.
Mechanism of Action: The Incretin Effect Enhancement
Teneligliptin's primary mechanism of action revolves around the competitive and reversible inhibition of the DPP-4 enzyme.[1][5] This inhibition leads to a cascade of events that collectively contribute to improved glucose homeostasis.
-
Increased Active Incretin Levels: By blocking DPP-4, teneligliptin prevents the cleavage and inactivation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their half-life.[2][6]
-
Enhanced Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[4][7]
-
Suppressed Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production. This effect is also glucose-dependent, occurring mainly in the hyperglycemic state.[5][7]
-
Improved β-Cell Function: Chronic treatment with teneligliptin has been shown to improve β-cell function, as evidenced by improvements in the homeostasis model assessment of β-cell function (HOMA-β).[4] This may be attributed to the direct effects of incretins on β-cell proliferation and apoptosis, as well as the reduction of glucotoxicity.
The signaling pathway illustrating teneligliptin's mechanism of action is depicted below:
Figure 1: Signaling pathway of teneligliptin in glucose homeostasis.
Quantitative Data on Glycemic Control
Numerous clinical trials have demonstrated the efficacy of teneligliptin in improving glycemic control in patients with T2DM. The following tables summarize key quantitative data from these studies.
Table 1: Effect of Teneligliptin on Glycemic Parameters (Monotherapy vs. Placebo)
| Parameter | Teneligliptin (20 mg/day) | Placebo | Mean Difference (95% CI) | Reference |
| Change in HbA1c (%) | -0.84 | +0.08 | -0.76 (-1.08 to -0.44) | [8][9][10] |
| Change in Fasting Plasma Glucose (mg/dL) | -18.32 | - | -18.32 (-21.05 to -15.60) | [1] |
| Change in 2-h Postprandial Glucose (mg/dL) | -46.94 | - | -46.94 (-51.58 to -42.30) | [1] |
Table 2: Effect of Teneligliptin on Glycemic Variability (vs. Placebo)
| Parameter | Teneligliptin (20 mg/day) | Placebo | p-value | Reference |
| Change in Mean Amplitude of Glycemic Excursion (MAGE) (mg/dL) | -32.0 | -4.5 | <0.001 | |
| Change in Standard Deviation (SD) of Glucose (mg/dL) | -12.7 | -0.2 | <0.001 | |
| Change in Coefficient of Variation (CV) (%) | -5.1 | -0.5 | 0.001 | |
| Change in Time in Range (70-180 mg/dL) (%) | +19.9 | +6.6 | 0.001 | |
| Change in Time Above Range (>180 mg/dL) (%) | -19.5 | -7.0 | 0.001 |
Table 3: Effect of Teneligliptin on Pancreatic β-Cell Function and Incretin Levels
| Parameter | Baseline | After Teneligliptin | Change | Reference |
| HOMA-β | - | - | +9.31 (7.78 to 10.85) | [1][8] |
| Fasting Active GLP-1 (pmol/L) | - | Significantly increased | - | [6] |
| Postprandial Active GLP-1 (pmol/L) | - | Significantly increased | - | [6] |
| Postprandial Active GIP (pmol/L) | - | Significantly increased | - | [6] |
| Postprandial Glucagon AUC | - | Significantly reduced | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of teneligliptin's efficacy and mechanism of action.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of teneligliptin against the DPP-4 enzyme in vitro.
References
- 1. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the enhancement of incretin hormone levels, leading to improved glycemic control. However, a thorough understanding of its off-target pharmacological profile is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth investigation into the off-target effects of Teneligliptin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing evaluation of Teneligliptin and other compounds in this class.
Off-Target Binding Profile and Enzyme Inhibition
Teneligliptin exhibits high selectivity for its primary target, DPP-4. However, like all small molecule inhibitors, it has the potential to interact with other enzymes and receptors. The following table summarizes the available quantitative data on the inhibitory activity of Teneligliptin against its primary target and key off-target enzymes.
Table 1: Inhibitory Activity of Teneligliptin against DPP-4 and Off-Target Enzymes
| Target | Assay Type | IC50 (nmol/L) | Source |
| Human Plasma DPP-4 | Enzyme Inhibition | 1.75 (95% CI: 1.62–1.89) | [1] |
| Recombinant Human DPP-4 | Enzyme Inhibition | 0.889 (95% CI: 0.812–0.973) | [1] |
| DPP-8 | Enzyme Inhibition | 189 | [1] |
| DPP-9 | Enzyme Inhibition | 150 | [1] |
| Fibroblast Activation Protein (FAP) | Enzyme Inhibition | >10,000 | [1] |
Cardiovascular Off-Target Effects: hERG Channel Inhibition and QT Prolongation
A critical aspect of safety pharmacology is the assessment of a drug's potential to induce cardiac arrhythmias by inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation.
Table 2: Effect of Teneligliptin on QTc Interval
| Dose | Change in Placebo-Corrected QTcF (ms) | Time Point | Source |
| 40 mg/day | 4.9 | 3 hours post-dose | [2] |
| 160 mg/day (supratherapeutic) | 11.2 | 1.5 hours post-dose | [2] |
While therapeutic doses of Teneligliptin (20-40 mg/day) do not appear to cause clinically significant QT prolongation, a supratherapeutic dose of 160 mg/day has been shown to induce a notable increase in the QTc interval[2]. This highlights the importance of dose considerations in the safety assessment of Teneligliptin.
Cardioprotective Off-Target Signaling Pathways
Recent studies have suggested that Teneligliptin may exert cardioprotective effects through mechanisms independent of its glucose-lowering activity. These effects are primarily attributed to the inhibition of the NLRP3 inflammasome and the activation of AMP-activated protein kinase (AMPK) signaling.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the inflammatory response. Its activation is implicated in the pathogenesis of various cardiovascular diseases. Teneligliptin has been shown to inhibit the activation of the NLRP3 inflammasome in cardiomyocytes[3][4].
Activation of AMP-activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance. Teneligliptin has been reported to activate AMPK signaling, which may contribute to its cardioprotective effects[5].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Teneligliptin's off-target effects.
Off-Target Liability Screening Workflow
A general workflow for assessing the off-target liabilities of a compound like Teneligliptin involves a tiered screening approach.
hERG Channel Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To determine the inhibitory effect of Teneligliptin on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH 7.4 with NaOH.
-
Internal solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH 7.2 with KOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Teneligliptin stock solution and vehicle control (e.g., DMSO).
Procedure:
-
Culture hERG-expressing HEK293 cells to 70-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline hERG currents in the external solution.
-
Perfuse the cell with the external solution containing Teneligliptin at various concentrations.
-
Record hERG currents at steady-state for each concentration.
-
Wash out the compound with the external solution to assess reversibility.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG tail current and calculate the IC50 value.
NLRP3 Inflammasome Activation Assay (Western Blot)
Objective: To measure the effect of Teneligliptin on the expression of NLRP3 and the cleavage of Caspase-1 in cardiomyocytes.
Materials:
-
Primary neonatal mouse cardiomyocytes or a suitable cardiomyocyte cell line.
-
Cell culture medium, high-glucose medium (e.g., 30 mM glucose).
-
Teneligliptin.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-NLRP3, anti-Caspase-1 (p20 subunit for cleaved form), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cardiomyocytes and treat with high glucose (30 mM) in the presence or absence of Teneligliptin (e.g., 2.5, 5 µM) for 24 hours.
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3 and cleaved Caspase-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
IL-1β Secretion Assay (ELISA)
Objective: To quantify the amount of secreted IL-1β from cardiomyocytes following treatment with high glucose and Teneligliptin.
Materials:
-
Cell culture supernatant from the NLRP3 inflammasome activation experiment.
-
Human or mouse IL-1β ELISA kit.
-
Microplate reader.
Procedure:
-
Collect the cell culture supernatant from the treated cardiomyocytes.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
AMPK Activation Assay (Western Blot)
Objective: To determine the effect of Teneligliptin on the phosphorylation of AMPK in cardiomyocytes.
Materials:
-
Cardiomyocyte cell lysates (as prepared for the NLRP3 Western blot).
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin.
-
Other materials are the same as for the NLRP3 Western blot.
Procedure:
-
Follow the same Western blot procedure as described for the NLRP3 inflammasome activation assay (Section 4.3).
-
Incubate the membranes with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
After detection and imaging, quantify the band intensities for both phospho-AMPKα and total AMPKα.
-
Calculate the ratio of phospho-AMPKα to total AMPKα to determine the level of AMPK activation. Normalize to the loading control.
Conclusion
This technical guide provides a comprehensive overview of the known and potential off-target effects of Teneligliptin. The available data suggests that Teneligliptin is a highly selective DPP-4 inhibitor with a favorable cardiovascular safety profile at therapeutic doses. Furthermore, emerging evidence points towards potential cardioprotective effects mediated by the inhibition of the NLRP3 inflammasome and activation of AMPK signaling. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these off-target effects and to characterize the pharmacological profiles of other DPP-4 inhibitors. A more comprehensive screening of Teneligliptin against a broad panel of kinases and receptors would be beneficial to further solidify its off-target profile. Continued research in this area is essential for a complete understanding of the therapeutic potential and safety of Teneligliptin.
References
- 1. affigen.com [affigen.com]
- 2. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Anti-inflammatory Properties of Teneligliptin
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for the management of type 2 diabetes mellitus.[1][2] Beyond its well-established glucose-lowering effects, a growing body of evidence highlights its significant pleiotropic, anti-inflammatory properties. These effects are independent of its glycemic control and position Teneligliptin as a potential therapeutic agent for a range of inflammatory-driven pathologies, particularly cardiovascular and renal complications associated with diabetes.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols that underpin the anti-inflammatory actions of Teneligliptin.
Core Anti-inflammatory Mechanisms of Teneligliptin
Teneligliptin exerts its anti-inflammatory effects through several interconnected molecular pathways. The primary mechanisms identified include the inhibition of the NLRP3 inflammasome, modulation of AMPK signaling, reduction of oxidative stress, and regulation of macrophage polarization.
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][5] In pathological conditions like diabetic cardiomyopathy, hyperglycemia leads to excessive NLRP3 inflammasome activation.[1][6]
Teneligliptin has been shown to potently suppress the activation of the NLRP3 inflammasome.[1][5][7] This inhibition occurs by preventing the upregulation of key components like NLRP3 and Caspase-1, which in turn reduces the cleavage of pro-IL-1β into its active, secreted form.[1] This mechanism is considered central to the cardioprotective effects of the drug.[2][5]
Caption: Teneligliptin inhibits NLRP3 inflammasome activation.
Activation of AMPK Signaling
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes. Importantly, AMPK activation has potent anti-inflammatory effects. It can suppress the NLRP3 inflammasome and inhibit the NF-κB pathway.[1] Studies have demonstrated that Teneligliptin reverses the high-glucose-induced inhibition of AMPK signaling.[1] The beneficial effects of Teneligliptin on cardiomyocytes were abolished when an AMPK signaling inhibitor was used, confirming the critical role of this pathway.[1][7]
Caption: Teneligliptin activates AMPK to suppress inflammation.
Reduction of Oxidative Stress
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key upstream trigger for inflammation, particularly for activating the NLRP3 inflammasome.[1][8] Hyperglycemia is a major driver of ROS production in endothelial cells and cardiomyocytes. Teneligliptin has demonstrated direct antioxidant properties, reducing ROS levels and upregulating the expression of Nrf2-target antioxidant genes.[9] By mitigating oxidative stress, Teneligliptin removes a primary signal for inflammasome activation.[4][10]
Modulation of Macrophage Polarization
Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Teneligliptin has been shown to promote the switch from the M1 to the M2 phenotype.[11] In co-culture models of endothelial cells and macrophages, Teneligliptin attenuated hyperglycemia-induced inflammation by reducing M1 markers (e.g., TNF-α) and enhancing M2 markers, an effect linked to increased endothelial nitric oxide (eNO) levels.[11]
Caption: Teneligliptin shifts macrophages to an M2 phenotype.
Experimental Evidence and Protocols
The anti-inflammatory effects of Teneligliptin are supported by robust data from both in vivo and in vitro experimental models.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy
This model is widely used to investigate the cardiac complications of diabetes. Teneligliptin administration has been shown to significantly ameliorate cardiac dysfunction and inflammation.[1][2]
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of Streptozotocin (STZ).
-
Treatment Group: Following the induction of diabetes, a cohort of mice is treated with Teneligliptin, commonly administered at a dose of 30 mg/kg/day via oral gavage.[1]
-
Duration: The treatment period usually extends for several weeks to allow for the development of cardiomyopathy.
-
Outcome Measures:
-
Cardiac Function: Assessed using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Myocardial Injury Markers: Serum levels of creatine kinase-MB (CK-MB), aspartate transaminase (AST), and lactate dehydrogenase (LDH) are measured using ELISA kits.[1]
-
Protein Expression: Heart tissue lysates are analyzed by Western blot for NLRP3, Caspase-1, and p-AMPK levels.[1]
-
Cytokine Levels: IL-1β levels in heart tissue are quantified by ELISA.[1]
-
| Parameter | Diabetic Control Group | Diabetic + Teneligliptin Group | Method |
| IL-1β Level | 3.4 µmol/mg protein | 2.8 µmol/mg protein | ELISA |
| NLRP3 Expression | Markedly Upregulated | Markedly Decreased | Western Blot |
| Caspase-1 Expression | Markedly Upregulated | Markedly Decreased | Western Blot |
| Cardiac Injury Markers (CK-MB, AST, LDH) | Significantly Increased | Significantly Reversed | ELISA |
| (Data synthesized from Zhang et al.)[1] |
In Vitro Model: High Glucose-Treated Cardiomyocytes
This model simulates the hyperglycemic conditions that cardiac cells experience in diabetes, allowing for the direct assessment of Teneligliptin's cellular effects.[1][12]
-
Cell Culture: Primary cardiomyocytes are isolated from neonatal mice and cultured under standard conditions.
-
High-Glucose Stimulation: Cells are exposed to a high concentration of glucose (e.g., 30 mmol/L) for 24 hours to induce injury and inflammation.[1][12]
-
Treatment Groups: Concurrent treatment with Teneligliptin at various concentrations (e.g., 2.5 µM and 5 µM) is performed.[1][12] A control group with normal glucose is also maintained.
-
Outcome Measures:
| Parameter | High Glucose (30mM) | High Glucose + Teneligliptin (5 µM) | Method |
| IL-1β Level | 2.7 µmol/mg protein | 1.8 µmol/mg protein | ELISA |
| NLRP3 Expression | Markedly Increased | Inhibited | Western Blot |
| Caspase-1 Expression | Markedly Increased | Inhibited | Western Blot |
| p-AMPK Levels | Inhibited | Reversed (Increased) | Western Blot |
| Injury Markers (CK-MB, AST) | Markedly Increased | Markedly Inhibited | ELISA |
| (Data synthesized from Zhang et al.)[1] |
In Vitro Model: High Glucose-Treated Endothelial Cells
This model is used to study the effects of Teneligliptin on endothelial dysfunction, a key event in the pathogenesis of vascular complications.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
High-Glucose Exposure: Cells are exposed to high glucose (HG) conditions to induce an inflammatory state.
-
Treatment: Teneligliptin (e.g., 3.0 µmol/L) is added to the culture medium.[11]
-
Outcome Measures:
-
Gene Expression: mRNA expression of inflammatory markers (IL-1β, IL-6, IL-8, VCAM-1, ICAM-1) is quantified using real-time RT-PCR.[11]
-
| Gene | High Glucose (HG) | HG + Teneligliptin | Method |
| IL-1β | Upregulated | Decreased | RT-PCR |
| IL-6 | Upregulated | Decreased | RT-PCR |
| IL-8 | Upregulated | Decreased | RT-PCR |
| VCAM-1 | Upregulated | Decreased | RT-PCR |
| (Data synthesized from De Nigris et al.)[11] |
Workflow for Assessing Anti-inflammatory Effects
The general workflow for investigating the anti-inflammatory properties of a compound like Teneligliptin involves a multi-tiered approach, from cellular assays to whole-animal models.
Caption: General experimental workflow for Teneligliptin.
Conclusion
Teneligliptin demonstrates significant anti-inflammatory properties that extend beyond its primary function of glycemic control. Through the potent inhibition of the NLRP3 inflammasome, activation of the protective AMPK signaling pathway, reduction of oxidative stress, and favorable modulation of macrophage polarization, Teneligliptin mitigates inflammation in key cell types involved in diabetic complications. The experimental data from both in vivo and in vitro models provide a strong rationale for its therapeutic potential in managing chronic inflammatory conditions, particularly in preventing or treating diabetic cardiomyopathy and endothelial dysfunction. These findings encourage further investigation and position Teneligliptin as a multi-faceted therapeutic agent in the field of drug development.
References
- 1. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential mechanism of teneligliptin in the treatment of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Teneligliptin's Expanding Therapeutic Horizon: A Technical Deep Dive into Non-Diabetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has long been a cornerstone in the management of type 2 diabetes mellitus. However, a growing body of preclinical and clinical evidence reveals its significant therapeutic potential beyond glycemic control. This technical guide synthesizes the current understanding of teneligliptin's efficacy and mechanisms of action in various non-diabetic therapeutic areas, including obesity, non-alcoholic fatty liver disease (NAFLD), neurological disorders, and cardiovascular conditions. Through its pleiotropic effects on inflammation, oxidative stress, and cellular signaling pathways, teneligliptin presents promising opportunities for drug repositioning and the development of novel therapeutic strategies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways underpinning these non-glycemic benefits.
Therapeutic Potential in Non-Diabetic Obesity
Recent clinical investigations have highlighted teneligliptin's potential as an adjunct therapy for obesity in individuals without diabetes. The core mechanism is believed to be the enhancement of endogenous glucagon-like peptide-1 (GLP-1), a hormone known to promote satiety and reduce appetite.
Quantitative Data Summary
| Study Identifier | Population | Intervention | Duration | Key Outcomes | Reference |
| CTRI/2020/02/023329 | Non-diabetic obese individuals (n=150) | Teneligliptin 20 mg twice daily + low-carbohydrate diet (LCD) and exercise vs. Placebo + LCD and exercise | 48 weeks | Significant reduction in: Body weight (-3.09 kg), HOMA-IR (-0.9), Triglycerides (-29.37 mg/dL). Significant improvement in: GLP-1 levels, Appetite (SNAQ score -1.64). | [1][2][3] |
Experimental Protocol: Clinical Trial in Non-Diabetic Obese Individuals
Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
Participants:
-
Inclusion Criteria: Non-diabetic obese subjects.
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
Intervention:
-
Test Group (n=75): Teneligliptin 20 mg administered orally twice daily, 30 minutes before a low-carbohydrate meal, in conjunction with regular physical exercise.[1][2]
-
Control Group (n=75): Placebo administered orally twice daily, 30 minutes before a low-carbohydrate meal, in conjunction with regular physical exercise.[1][2]
Primary Outcome Measures:
-
Change in body weight.
-
Change in Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
Secondary Outcome Measures:
-
Change in active GLP-1 levels.
-
Change in appetite as measured by the Simplified Nutrition Assessment Questionnaire (SNAQ) score.
-
Change in serum triglyceride levels.
Experimental Workflow
Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)
Teneligliptin has demonstrated beneficial effects in patients with NAFLD, even in the absence of type 2 diabetes. The proposed mechanisms include the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic lipogenesis.[4]
Quantitative Data Summary
| Study Identifier | Population | Intervention | Duration | Key Outcomes | Reference |
| UMIN000027304 | NAFLD patients without T2DM (n=22) | Teneligliptin (dose not specified) vs. Dapagliflozin | 12 weeks | Significant decrease in serum ALT levels. | [5][6] |
| Gupta et al., 2021 | T2DM patients with NASH (n=64) | Teneligliptin + Metformin vs. Placebo + Metformin | 48 weeks | Significant reduction in: ALT (-41.6%), Liver Fat Content (-15.4%). | [7][8] |
Experimental Protocol: Clinical Trial in Non-Diabetic NAFLD Patients
Study Design: A single-center, double-blind, randomized, prospective study.[5][6]
Participants (n=22):
-
Inclusion Criteria: Patients diagnosed with NAFLD without type 2 diabetes mellitus.
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
Intervention:
-
Teneligliptin Group (n=10): Oral administration of teneligliptin.
-
Dapagliflozin Group (n=12): Oral administration of dapagliflozin.
Primary Outcome Measure:
-
Reduction in serum alanine aminotransferase (ALT) levels.
Secondary Outcome Measures:
-
Changes in body composition.
Signaling Pathway: AMPK Activation in NAFLD
Teneligliptin is thought to exert its beneficial effects on NAFLD in part through the activation of AMPK, a key regulator of cellular energy homeostasis.
Neuroprotective Effects in Cognitive Impairment
Preclinical studies suggest that teneligliptin may offer neuroprotection and ameliorate cognitive deficits through its anti-inflammatory and anti-oxidative stress properties, as well as by inhibiting endoplasmic reticulum (ER) stress and the NLRP3 inflammasome.
Quantitative Data Summary
| Animal Model | Intervention | Duration | Key Outcomes | Reference | |---|---|---|---|---|---| | db/db mice | Teneligliptin 60 mg/kg/day (oral) | 10 weeks | Improved cognitive function: Reduced escape latency and increased time in the target quadrant (Morris water maze), increased freezing index (fear conditioning test). Reduced neuroinflammation and oxidative stress: Decreased inflammatory cytokines and MDA levels, increased SOD and GSH-PX activity in the hippocampus. Inhibited ER stress and NLRP3 inflammasome activation. |[9][10][11][12] | | MCAO mice | Teneligliptin 30 mg/kg/day (IP) | 2 weeks before MCAO | Reduced neurological deficit score. Reduced brain infarct volume. Improved brain permeability by increasing occludin expression. |[13][14] |
Experimental Protocol: Cognitive Impairment in db/db Mice
Animal Model: Male db/db mice (a model of type 2 diabetes and associated complications, including cognitive impairment).[9][10][11]
Groups:
-
db/m mice (lean controls)
-
db/m mice + Teneligliptin
-
db/db mice
-
db/db mice + Teneligliptin (60 mg/kg/day, oral gavage)
Duration: 10 weeks.[9][10][11]
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.
-
Fear Conditioning Test: To evaluate associative fear memory.
-
Y-maze Test: To assess short-term spatial working memory.
Biochemical and Molecular Analyses (Hippocampus):
-
Measurement of inflammatory cytokines (e.g., IL-1β, MCP-1, IL-6).
-
Assessment of oxidative stress markers (MDA, SOD, GSH-PX).
-
Western blot analysis of ER stress markers (GRP78, CHOP, p-PERK, p-IRE1α, ATF6) and NLRP3 inflammasome components.[15]
Signaling Pathway: Inhibition of NLRP3 Inflammasome and ER Stress
Teneligliptin's neuroprotective effects are linked to its ability to suppress two key pathological pathways: the NLRP3 inflammasome and endoplasmic reticulum (ER) stress.
Cardiovascular and Endothelial Protection
Teneligliptin has demonstrated protective effects on the cardiovascular system, particularly in improving endothelial function, independent of its glucose-lowering effects. These benefits are attributed to its antioxidant properties and its ability to modulate key signaling pathways involved in endothelial cell survival and function.
Quantitative Data Summary
| Study Population/Model | Intervention | Duration | Key Outcomes | Reference | |---|---|---|---|---|---| | HUVECs | Teneligliptin (0.1, 1.0, 3.0 µmol/L) | 21 days | Dose-dependent reduction in ROS generation under high glucose and high-metabolic memory conditions. Improved cell proliferation and reduced apoptosis. Ameliorated ER stress. |[16] | | T2DM patients with ACS or risk factors (n=17) | Teneligliptin vs. Control | 28 weeks | Significantly improved flow-mediated dilation (FMD). |[17] |
Experimental Protocol: In Vitro Endothelial Cell Study
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[16]
Experimental Conditions:
-
Normal Glucose (NG): 5 mmol/L glucose for 21 days.
-
High Glucose (HG): 25 mmol/L glucose for 21 days.
-
High-Metabolic Memory (HM): 25 mmol/L glucose for 14 days, followed by 7 days at 5 mmol/L glucose.
Treatment:
-
Teneligliptin at concentrations of 0.1, 1.0, and 3.0 µmol/L was added to the culture medium throughout the 21-day period.[16]
-
Sitagliptin (0.5 µmol/L) was used as a comparator.[16]
Outcome Measures:
-
Reactive Oxygen Species (ROS) Generation: Assessed to measure oxidative stress.
-
Cell Viability and Proliferation: Measured using MTT assay.
-
Gene Expression Analysis: mRNA levels of markers for apoptosis (Bax, Bcl-2, Caspase-3), cell cycle (p21, p27, p53), and ER stress (BIP, PERK, ATF4, CHOP, IRE1α, ATF6) were quantified by qRT-PCR.[16]
Experimental Workflow: In Vitro Endothelial Dysfunction Model
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that teneligliptin possesses a diverse pharmacological profile that extends beyond its established role in diabetes management. Its ability to modulate fundamental pathological processes such as inflammation, oxidative stress, and aberrant cellular signaling pathways underscores its potential for repositioning in a range of non-diabetic therapeutic areas.
For researchers and drug development professionals, these findings open up new avenues of investigation. Future research should focus on:
-
Elucidating the precise molecular interactions of teneligliptin with its non-DPP-4 targets.
-
Conducting larger, well-controlled clinical trials in non-diabetic populations to validate the promising results observed in initial studies.
-
Exploring novel drug delivery systems to target specific tissues and enhance the therapeutic efficacy of teneligliptin in these new indications.
The continued exploration of teneligliptin's pleiotropic effects holds the promise of delivering innovative treatments for a variety of challenging diseases.
References
- 1. Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. effect-of-teneligliptin-20-mg-twice-daily-on-glucagon-like-peptide-1-levels-and-its-influence-on-non-glycemic-components-in-non-diabetic-obese-individuals - Ask this paper | Bohrium [bohrium.com]
- 4. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of dapagliflozin and teneligliptin in nonalcoholic fatty liver disease patients without type 2 diabetes mellitus: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmedicine.com [ijmedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - Figure f8 | Aging [static-site-aging-prod.impactaging.com]
- 16. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cardiovascular Effects of Teneligliptin
Executive Summary
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM). Beyond its primary glucose-lowering effects, a growing body of evidence from preclinical and clinical studies suggests that Teneligliptin exerts a range of effects on the cardiovascular system. This technical guide provides a comprehensive overview of these effects, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used. Available evidence indicates that Teneligliptin demonstrates cardiovascular safety and may offer direct cardioprotective benefits through various pathways, including modulation of inflammatory responses, improvement of endothelial function, and attenuation of cardiac remodeling.
Core Mechanism of Action
Teneligliptin's primary mechanism involves the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP.[1][2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][2] Many of the cardiovascular effects are believed to be mediated by the potentiation of GLP-1 signaling, which has known protective effects on the heart and vasculature.
Preclinical Cardiovascular Evidence
Preclinical studies using cellular and animal models have been crucial in elucidating the direct cardiovascular effects of Teneligliptin, independent of its glucose-lowering action.
Attenuation of Diabetic Cardiomyopathy
Teneligliptin has been shown to mitigate the pathology of diabetic cardiomyopathy (DCM) by targeting inflammatory pathways. A key mechanism identified is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[3][4][5][6]
-
Signaling Pathway: In diabetic conditions, high glucose levels can trigger the production of reactive oxygen species (ROS), leading to the activation of the NLRP3 inflammasome.[5] This results in the release of pro-inflammatory cytokines like IL-1β, causing cardiomyocyte damage, fibrosis, and hypertrophy.[3][5] Teneligliptin has been demonstrated to suppress this activation, potentially through the upregulation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy and inflammation.[3][4][5]
-
Experimental Data:
| Parameter | Model | Treatment | Result | p-value | Reference |
| Cardiomyocyte Area | STZ-induced diabetic mice | Teneligliptin (30 mg/kg) | Reduced from 287.5 µm² to 216.7 µm² | <0.05 | [5] |
| Heart Weight/Tibia Length | STZ-induced diabetic mice | Teneligliptin (30 mg/kg) | Reduced from 8.3 mg/mm to 6.2 mg/mm | <0.05 | [5] |
| NLRP3 & Caspase-1 Levels | STZ-induced diabetic mice | Teneligliptin (30 mg/kg) | Markedly decreased protein expression | <0.05 | [5] |
| IL-1β Levels | STZ-induced diabetic mice | Teneligliptin (30 mg/kg) | Decreased from 3.4 to 2.8 µmol/mg protein | <0.05 | [5] |
| p-AMPK Levels | High-glucose treated cardiomyocytes | Teneligliptin (2.5 or 5 µM) | Significantly increased | <0.05 | [5] |
-
Experimental Protocol: In Vivo Diabetic Cardiomyopathy Model
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Diabetes: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ), often in a low-dose protocol (e.g., 50 mg/kg/day for 5 consecutive days) to induce type 1-like diabetes and subsequent cardiomyopathy.
-
Treatment Group: A cohort of diabetic mice receives daily oral gavage of Teneligliptin (e.g., 30 mg/kg).[5]
-
Control Groups: Diabetic mice receiving vehicle and non-diabetic control mice are included.
-
Duration: The study typically lasts for 8-12 weeks.
-
Endpoint Analysis:
-
Echocardiography: To assess cardiac function (ejection fraction, fractional shortening).
-
Histology: Heart tissues are harvested, sectioned, and stained (e.g., with Wheat Germ Agglutinin) to measure cardiomyocyte cross-sectional area and with Masson's trichrome to quantify fibrosis.[5]
-
Biochemical Assays: Serum levels of cardiac damage markers (CK-MB, AST, LDH) are measured.[5]
-
Molecular Analysis: Protein levels of NLRP3, Caspase-1, and p-AMPK in heart tissue lysates are quantified using Western blot. IL-1β levels are measured by ELISA.[5]
-
-
Improvement of Endothelial Function
Teneligliptin has demonstrated protective effects on the vascular endothelium.
-
Mechanism: Studies suggest Teneligliptin improves endothelial function by reducing oxidative stress, rescuing levels of the tight junction protein occludin, and maintaining the function of the protective transcription factor Kruppel-like factor 2 (KLF2), potentially via the ERK5 signaling pathway.[7] In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, Teneligliptin reduced DPP-4 expression and activity and, in synergy with GLP-1, increased antioxidant responses.[8]
-
Experimental Data:
| Parameter | Model | Treatment | Result | Reference |
| KLF2 Expression | HBMVECs with OGD/R | Teneligliptin | Rescued KLF2 levels in a dose-dependent manner | [7] |
| ERK5 Phosphorylation | HBMVECs with OGD/R | Teneligliptin | Ameliorated the reduction in p-ERK5 levels | [7] |
| DPP-4 Activity | HUVECs in high glucose | Teneligliptin (3.0 µmol/L) | Significantly reduced DPP-4 activity | [8] |
*OGD/R: Oxygen-Glucose Deprivation/Reperfusion
Anti-Atherosclerotic Effects
Evidence suggests Teneligliptin may have anti-atherosclerotic properties by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).[9]
-
Experimental Protocol: In Vitro VSMC Proliferation Assay
-
Cell Culture: Primary VSMCs are isolated from the thoracic aorta of Otsuka Long-Evans Tokushima fatty (OLETF) rats.
-
Experimental Condition: Cells are incubated for 72 hours in media with fluctuating glucose levels (alternating between 5.5 mmol/L and 25 mmol/L every 12 hours) to mimic glycemic variability.
-
Treatment: A group of cells is pre-treated with Teneligliptin (100 µM).
-
Analysis:
-
Proliferation: Assessed using an MTT assay.
-
Migration: Evaluated with a wound-healing assay.
-
Signaling Proteins: Levels of signaling proteins (phospho-MEK1/2, phospho-ERK1/2) are measured by Western blot.[9]
-
-
-
Experimental Data:
| Parameter | Model | Treatment | Result | p-value | Reference |
| VSMC Proliferation (MTT) | OLETF rat VSMCs | Teneligliptin (100 µM) | Attenuated the increase in cell number | 0.005 | [9] |
| p-ERK1/2 Protein Levels | OLETF rat VSMCs | Teneligliptin (100 µM) | Significantly reduced | 0.001 | [9] |
| VSMC Migration | OLETF rat VSMCs | Teneligliptin (100 µM) | Attenuated migrated cell percentage | 0.043 | [9] |
Clinical Evidence and Cardiovascular Safety
Clinical studies and real-world data have primarily focused on establishing the cardiovascular safety of Teneligliptin. Unlike some other anti-diabetic drug classes, large-scale dedicated cardiovascular outcome trials (CVOTs) for Teneligliptin are limited, but retrospective and comparative studies provide valuable insights.[10][11]
Major Adverse Cardiovascular Events (MACE)
A retrospective cohort study using the Korean National Health Insurance Service database compared Teneligliptin to sulfonylurea in 6,682 T2DM patients. The results showed that Teneligliptin was not associated with an increased risk of MACE.[10][12]
-
Quantitative Data from Retrospective Cohort Study:
| Outcome | Comparator | Follow-up | Hazard Ratio (95% CI) | Reference |
| All-cause mortality | Sulfonylurea | 641 days | 1.00 (0.85 to 1.19) | [10][12] |
| Hospitalization for Heart Failure (HHF) | Sulfonylurea | 641 days | 0.99 (0.86 to 1.14) | [10][12] |
| Myocardial Infarction (MI) | Sulfonylurea | 641 days | 0.90 (0.68 to 1.20) | [10][12] |
| Stroke | Sulfonylurea | 641 days | 1.00 (0.86 to 1.17) | [10][12] |
Effects on Left Ventricular (LV) and Endothelial Function
Small-scale prospective studies have investigated the direct effects of Teneligliptin on cardiac and vascular function in patients with T2DM.
-
Study Protocol: Prospective LV Function Study
-
Patient Population: 29 T2DM patients not currently receiving incretin-based therapies.[13]
-
Intervention: Prescription of Teneligliptin (20 mg/day) for 3 months.
-
Assessments (Baseline vs. 3 Months):
-
LV Function: Evaluated by echocardiography, measuring LV Ejection Fraction (LVEF) and the E/e' ratio (a marker of diastolic dysfunction).[13]
-
Endothelial Function: Assessed using the reactive hyperemia peripheral arterial tonometry (RH-PAT) index.[13]
-
Biomarkers: Circulating adiponectin levels measured by ELISA.
-
-
-
Quantitative Clinical Data on Cardiac and Endothelial Function:
| Parameter | Baseline (Mean ± SD) | After 3 Months (Mean ± SD) | p-value | Reference |
| LV Ejection Fraction (%) | 62.0 ± 6.5 | 64.5 ± 5.0 | 0.01 | [13] |
| E/e' Ratio | 13.3 ± 4.1 | 11.9 ± 3.3 | 0.01 | [13] |
| RH-PAT Index | 1.58 ± 0.47 | 2.01 ± 0.72 | <0.01 | [13] |
| Adiponectin (pg/mL) | 27.0 ± 38.5 | 42.7 ± 33.2 | <0.01 | [13] |
| Flow-Mediated Dilation (FMD) (%) | Δ−0.3 ± 2.9 (Control) | Δ3.8 ± 2.1 (Teneligliptin) | 0.006 | [14] |
Cardiac Repolarization (QTc Interval)
The effect of Teneligliptin on the QTc interval is an important safety consideration. Studies have shown that at therapeutic doses (20 mg and 40 mg), Teneligliptin does not cause clinically significant QT/QTc interval prolongation.[15][16] While changes were noted at a supratherapeutic dose of 160 mg/day in initial studies, therapeutic doses are considered safe regarding cardiac repolarization.[16]
Conclusion
Teneligliptin demonstrates a neutral to positive cardiovascular profile. Its primary mechanism of enhancing GLP-1 activity underpins pleiotropic effects beyond glycemic control. Preclinical evidence strongly suggests direct cardioprotective actions, including the attenuation of diabetic cardiomyopathy via inhibition of the NLRP3 inflammasome and improvement in endothelial and VSMC function. Clinical and real-world data support its cardiovascular safety, showing no increased risk of major adverse cardiovascular events compared to sulfonylureas.[10] Furthermore, prospective clinical studies indicate potential benefits in improving both left ventricular diastolic function and endothelial function in patients with T2DM.[13][15] These findings position Teneligliptin as a safe and potentially beneficial therapeutic option for managing T2DM, particularly in patients with or at risk for cardiovascular complications.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kfas.org.kw [pure.kfas.org.kw]
- 7. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]
- 8. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAT-173 Antiproliferative Effect of Teneligliptin on Atherosclerosis in Vascular Smooth Muscle Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea [e-enm.org]
- 12. researchgate.net [researchgate.net]
- 13. Teneligliptin improves left ventricular diastolic function and endothelial function in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
- 16. dovepress.com [dovepress.com]
Denipride: A Technical Guide on Molecular Structure and Putative Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denipride is a substituted benzamide derivative with a defined chemical structure. While extensive public data on its specific structure-activity relationship (SAR) and detailed pharmacological profile are limited, this guide provides a comprehensive overview of its molecular characteristics. It further delineates generalized experimental protocols and potential signaling pathways applicable to substituted benzamides, offering a foundational framework for research and development endeavors concerning this compound and related molecules.
Molecular Structure of this compound
This compound is a chiral molecule, with the (R)-enantiomer being a specific stereoisomer. Its chemical structure consists of a substituted benzamide core linked to a piperidine ring, which in turn is attached to a tetrahydrofuran moiety.
Table 1: Chemical and Molecular Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₄O₅ | [1] |
| Molecular Weight | 378.42 g/mol | [1] |
| IUPAC Name | 4-amino-2-methoxy-5-nitro-N-[1-[[(2R)-oxolan-2-yl]methyl]piperidin-4-yl]benzamide | [2] |
| SMILES | COc1cc(c(cc1C(=O)NC2CCN(CC2)C[C@H]3CCCO3)--INVALID-LINK--[O-])N | |
| InChI Key | WUIJEMRFIZSWPL-CYBMUJFWSA-N |
Putative Structure-Activity Relationship (SAR) of Substituted Benzamides
Due to the lack of specific SAR studies on this compound, this section outlines the general SAR principles observed for the broader class of substituted benzamides, which are known to exhibit a wide range of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. The activity of these compounds is typically modulated by the nature and position of substituents on the benzamide ring and the composition of the amino-piperidine side chain.
Key Pharmacophoric Features:
-
Benzamide Moiety: The aromatic ring and the amide group are crucial for binding to target receptors, often through hydrogen bonding and pi-stacking interactions.
-
Amino Group: The basic nitrogen in the piperidine ring is a key feature for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Its pKa is critical for receptor affinity.
-
Substituents on the Benzamide Ring:
-
Methoxy Group: The 2-methoxy group can influence the conformation of the amide side chain and modulate receptor affinity and selectivity.
-
Amino and Nitro Groups: The 4-amino and 5-nitro substituents significantly alter the electronic properties of the aromatic ring, which can impact binding affinity and intrinsic activity.
-
-
Piperidine and Tetrahydrofuran Side Chain: This portion of the molecule explores a larger chemical space and can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. Variations in this region can fine-tune the pharmacological profile.
Caption: General SAR principles for substituted benzamides.
Potential Pharmacological Activity and Signaling Pathways
Substituted benzamides often act as antagonists or partial agonists at dopamine D2-like receptors (D2, D3, and D4) and serotonin receptors (e.g., 5-HT3, 5-HT4). The specific receptor profile of this compound is not publicly documented. However, based on its structural class, a plausible mechanism of action could involve the modulation of dopaminergic and/or serotonergic signaling pathways.
Caption: A putative signaling pathway for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. This section provides generalized methodologies for the synthesis, purification, and pharmacological characterization of substituted benzamides, which would be applicable to the study of this compound.
General Synthesis of Substituted Benzamides
The synthesis of N-substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine.
Caption: A general workflow for the synthesis of this compound.
Detailed Methodologies:
-
Amide Coupling:
-
To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired amine (1 equivalent) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated urea by-product (if DCC is used).
-
Dilute the filtrate with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
-
Pharmacological Characterization
Table 2: Generalized Protocols for Pharmacological Evaluation
| Experiment | Methodology |
| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing the target receptors (e.g., dopamine D₂, D₃, serotonin 5-HT₃, 5-HT₄). The affinity (Ki) of this compound is determined by its ability to displace a specific radioligand. |
| Functional Assays | * cAMP Assay: For Gαi/o or Gαs coupled receptors, measure the inhibition or stimulation of forskolin-induced cAMP production in cells expressing the target receptor. * Calcium Mobilization Assay: For Gαq coupled receptors, measure changes in intracellular calcium levels using a fluorescent calcium indicator. |
| In Vivo Behavioral Models | Depending on the in vitro profile, assess the effects of this compound in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion), anxiety (e.g., elevated plus maze), or gastrointestinal motility. |
| Pharmacokinetic Studies | Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal species (e.g., rat, mouse) following intravenous and oral administration. |
Conclusion
This compound possesses a well-defined molecular structure as a substituted benzamide. While specific data on its structure-activity relationship and mechanism of action are not extensively available, this guide provides a framework based on the established pharmacology of related compounds. The outlined synthetic and pharmacological testing protocols offer a starting point for researchers to investigate the biological profile of this compound and its analogues. Further research is warranted to elucidate its precise molecular targets and therapeutic potential.
References
The Dawn of a New Gliptin: An In-depth Technical Guide to the Early-Stage Discovery of Teneligliptin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage discovery of Teneligliptin, a potent and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This document delves into the core scientific principles, experimental methodologies, and structure-activity relationship (SAR) studies that paved the way for the development of this unique therapeutic agent. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the discovery process.
Introduction: The Quest for a Novel DPP-4 Inhibitor
The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a well-established therapeutic strategy for managing type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
The early discovery of Teneligliptin was driven by the goal of identifying a novel DPP-4 inhibitor with a distinct chemical scaffold, high potency, selectivity, and a long duration of action. Researchers focused on a series of l-prolylthiazolidine-based compounds, exploring various substitutions to optimize their interaction with the DPP-4 enzyme.
The Unique "J-Shaped" Structure of Teneligliptin
A key feature of Teneligliptin is its characteristic "J-shaped" structure, formed by five consecutive rings. This unique conformation, along with its "anchor-lock domain," allows for a strong and durable interaction with the DPP-4 enzyme.[1] This strong binding contributes to its high potency and prolonged inhibitory activity.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of Teneligliptin is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism of action.
References
Teneligliptin's Impact on Glucagon-Like Peptide-1 (GLP-1) Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of teneligliptin on glucagon-like peptide-1 (GLP-1) secretion and activity. Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus by modulating the incretin system. This document details the underlying mechanisms, presents quantitative data from clinical studies, outlines experimental protocols, and visualizes key pathways to offer a thorough resource for the scientific community.
Core Mechanism of Action
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By blocking DPP-4, teneligliptin prevents the inactivation of these hormones, leading to a sustained elevation of their active forms in the bloodstream.[1][2]
The increased levels of active GLP-1 result in several beneficial downstream effects for glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: GLP-1 stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[2][4]
-
Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.[1][2][5]
-
Delayed Gastric Emptying: Increased GLP-1 activity slows the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream.[1]
-
Promotion of Satiety: GLP-1 can also act on the central nervous system to promote feelings of fullness, potentially leading to reduced caloric intake.[1]
The glucose-dependent nature of GLP-1's action on insulin secretion is a key attribute, as it confers a low risk of hypoglycemia.[1][6]
Quantitative Data on GLP-1 Levels
Multiple studies have quantified the effect of teneligliptin on active GLP-1 concentrations in various patient populations. The following tables summarize key findings.
Table 1: Effect of Teneligliptin on Fasting and Postprandial Active GLP-1 Levels
| Study Population | Teneligliptin Dose | Duration | Effect on Fasting Active GLP-1 | Effect on Postprandial Active GLP-1 | Reference |
| 10 patients with Type 2 Diabetes Mellitus | 20 mg/day | 3 days | Significant elevation | Significant elevation | [5] |
| Japanese patients with Type 2 Diabetes Mellitus | 20 mg/day | 7 days | Not specified | Significantly increased at 30 minutes after meal load (P = 0.030) | [7][8] |
| 14 drug-naïve patients with Type 2 Diabetes Mellitus | 20 mg/day | 7 days | Not specified | Significantly increased at 30 minutes after the meal load (P = 0.030) | [7][8][9] |
Table 2: Active GLP-1 Concentrations Following Single Dose of Teneligliptin in Hyperglycemic Patients
| Teneligliptin Dose | Maximum Concentration (Cmax) of Active GLP-1 (fg/mL) | Time to Cmax (Tmax) (hours) | Reference |
| 10 mg | 141.00 ± 11.00 | Not specified | [10] |
| 20 mg (Reference preparation) | 331 ± 28.0 | 1.05 | [10] |
Table 3: Impact of Teneligliptin on GLP-1 Levels in Non-Diabetic Obese Individuals
| Treatment Group | Duration | Mean Difference in GLP-1 (pg/mL) [95% CI] | P-value | Reference |
| Teneligliptin 20 mg twice daily + Low Carbohydrate Diet + Physical Exercise | 48 weeks | 76.42 [44.42 - 148.41] | 0.37 | [11][12][13] |
| Placebo + Low Carbohydrate Diet + Physical Exercise | 48 weeks | Not specified | Not specified | [11][12][13] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the impact of teneligliptin on GLP-1.
Clinical Trial in Patients with Type 2 Diabetes Mellitus
-
Objective: To evaluate the effects of teneligliptin on 24-hour blood glucose control and gastrointestinal hormone responses.[5]
-
Study Population: 10 patients with type 2 diabetes mellitus.[5]
-
Intervention: Teneligliptin (20 mg/day) administered for 3 days.[5]
-
Methodology:
-
A meal tolerance test was conducted before and after the treatment period.[5]
-
Blood samples were collected at fasting and at various time points post-meal to measure profiles for glucose, insulin, glucagon, active GLP-1, and active GIP.[5]
-
24-hour glycemic fluctuations were measured using continuous glucose monitoring for 4 days.[5]
-
Active GLP-1 levels were quantified from the collected plasma samples.
-
Crossover Study Comparing Teneligliptin and Sitagliptin
-
Objective: To compare the effects of teneligliptin and sitagliptin on glycemic variability and GLP-1 levels.[7][8]
-
Study Population: 14 drug-naïve patients with type 2 diabetes mellitus.[7][8]
-
Intervention:
-
Methodology:
-
Meal tolerance tests were performed at baseline (no treatment) and after each 7-day treatment period.[7][8]
-
Blood samples were collected to measure active GLP-1 levels at various time points, including 30 minutes after the meal load.[7][8]
-
Continuous glucose monitoring (CGM) was used to evaluate glucose fluctuations.[7][8]
-
Quantification of Active GLP-1 in Human Plasma
-
Objective: To assess the efficacy of teneligliptin by quantifying active GLP-1 in human plasma.[10][14]
-
Methodology:
-
A novel and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) QTRAP method was developed for the quantification of active GLP-1.[10]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Visualizing Pathways and Workflows
Signaling Pathway of Teneligliptin's Action on GLP-1
The following diagram illustrates the mechanism by which teneligliptin increases active GLP-1 levels and the subsequent physiological responses.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Teneligliptin, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy of teneligliptin via GLP-1 quantification in plasma. [wisdomlib.org]
- 11. Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of teneligliptin 20 mg twice daily on glucagon like-peptide-1 (GLP-1) levels and its influence on non-glycemic c… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Cellular Pathways Modulated by Teneligliptin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for type 2 diabetes mellitus. Its primary mechanism involves the prevention of incretin hormone degradation, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] However, emerging evidence reveals that the cellular effects of Teneligliptin extend far beyond its direct enzymatic inhibition, implicating a complex network of signaling pathways involved in inflammation, oxidative stress, endothelial function, and cellular homeostasis. This technical guide provides a comprehensive overview of these modulated pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of Teneligliptin's pleiotropic effects.
Core Mechanism of Action: DPP-4 Inhibition
Teneligliptin is a third-generation, competitive, and reversible DPP-4 inhibitor.[3][4] The DPP-4 enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP.[1] This leads to the potentiation of their physiological effects:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.[5]
-
Suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[5]
-
Delayed gastric emptying and promotion of satiety.[1]
This primary action improves glycemic control with a low risk of hypoglycemia.[1] Teneligliptin exhibits a unique "J-shaped" structure that forms a strong interaction with the DPP-4 enzyme, contributing to its potent and long-lasting inhibitory effects.[6]
Caption: Primary mechanism of Teneligliptin via DPP-4 inhibition.
Quantitative Data: DPP-4 Inhibition
| Parameter | Value | Reference |
| IC₅₀ (Human Plasma DPP-4) | 1.75 nmol/L | [4] |
| IC₅₀ (Recombinant Human DPP-4) | 0.889 nmol/L | [4] |
| Max. DPP-4 Inhibition (20 mg dose) | 89.7% | [4] |
| Active GLP-1 AUC₀₋₂h (20 mg dose) | 7.9 - 8.6 pmol ⋅ h/L | [4] |
Modulation of Intracellular Signaling Pathways
Beyond glycemic control, Teneligliptin influences several critical cellular pathways, contributing to its anti-inflammatory, antioxidant, and cardioprotective properties.
AMP-Activated Protein Kinase (AMPK) Signaling
Teneligliptin has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[7][8] AMPK activation plays a crucial role in mediating some of Teneligliptin's protective effects. The proposed mechanism involves the increased levels of GLP-1, which can enhance AMPK signaling in various tissues, including the liver and cardiomyocytes.[9]
Key downstream effects of Teneligliptin-mediated AMPK activation include:
-
Inhibition of Hepatic Lipogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, helping to attenuate hepatic steatosis.[9] Studies in non-alcoholic fatty liver disease (NAFLD) model mice showed that Teneligliptin treatment increased levels of phosphorylated AMPK (p-AMPK) and downregulated genes involved in lipogenesis.[9]
-
Suppression of Inflammatory Responses: AMPK activation is linked to the inhibition of pro-inflammatory pathways, including the NLRP3 inflammasome.[10][11]
Caption: Teneligliptin activates the AMPK signaling pathway.
NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), playing a key role in various inflammatory diseases.[7][12] Teneligliptin has been demonstrated to mitigate the activation of the NLRP3 inflammasome, particularly in the context of diabetic cardiomyopathy and cognitive impairment.[10][13][14]
Mechanisms of NLRP3 inflammasome inhibition by Teneligliptin include:
-
AMPK-Mediated Inhibition: As mentioned, the activation of AMPK by Teneligliptin can suppress NLRP3 inflammasome activation.[10][11]
-
Reduction of Oxidative Stress: Teneligliptin reduces the production of reactive oxygen species (ROS), a known trigger for NLRP3 activation.[11][13]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: Teneligliptin can reduce ER stress, another upstream driver of NLRP3 activation.[13][14]
Caption: Teneligliptin inhibits the NLRP3 inflammasome pathway.
Quantitative Data: Anti-inflammatory Effects
| Cell/Tissue Type | Condition | Treatment | Outcome | Fold/Percent Change | Reference |
| Mouse Cardiomyocytes | High Glucose (30 mmol/L) | Teneligliptin (5 µM) | p-AMPK levels | Markedly Reversed Decrease | [10] |
| Mouse Hippocampus | Diabetic (db/db) | Teneligliptin (60 mg/kg/day) | Inflammatory Cytokines | Markedly Repressed Increase | [14] |
| HUVECs | High Glucose | Teneligliptin | IL-1β, IL-6, IL-8 mRNA | Decreased Expression | [15] |
Oxidative Stress and Endothelial Function
Teneligliptin exerts significant antioxidant and vascular protective effects. Hyperglycemia-induced oxidative stress is a major contributor to endothelial dysfunction and diabetic complications.[16]
Key pathways and effects include:
-
Reduction of ROS: Teneligliptin directly reduces ROS levels in endothelial cells exposed to high glucose.[16] This is associated with decreased levels of oxidative stress markers like derivatives of reactive oxygen metabolites (d-ROMs) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[16][17]
-
Activation of Antioxidant Response: Teneligliptin can activate the NRF2 antioxidant response element signaling pathway, a crucial cellular defense mechanism against oxidative stress.[16]
-
Improved Endothelial Function: In clinical studies, Teneligliptin treatment improved endothelial function, as measured by the reactive hyperemia index (RHI).[17] This effect may be linked to the preservation of nitric oxide (NO) bioavailability.[18]
-
ERK5/KLF2 Pathway: In models of ischemia/reperfusion, Teneligliptin was shown to rescue the expression of the protective transcriptional factor Kruppel-like factor 2 (KLF2) via the ERK5 pathway, which is vital for maintaining endothelial integrity.[19]
Quantitative Data: Oxidative Stress & Endothelial Function
| Parameter | Patient Group | Baseline Value | Value after Teneligliptin | P-value | Reference |
| RHI | T2DM with CKD | 1.49 ± 0.32 | 1.55 ± 0.29 | < 0.01 | [17] |
| d-ROMs (U.CARR) | T2DM with CKD | 399.8 ± 88.4 | 355.5 ± 92.0 | < 0.01 | [17] |
| Urinary L-FABP (ng/mg Cre) | T2DM with CKD | 8.8 ± 2.6 | 6.5 ± 1.8 | < 0.05 | [20] |
Apoptosis and Cell Proliferation Pathways
Teneligliptin has demonstrated cytoprotective effects by modulating pathways that control apoptosis and cell proliferation, particularly in endothelial cells under hyperglycemic stress.[16]
-
Gene Expression Modulation: Treatment with Teneligliptin in Human Umbilical Vein Endothelial Cells (HUVECs) exposed to high glucose led to:
-
Enhanced Cell Proliferation: Concurrent treatment with Teneligliptin and GLP-1 enhanced cell proliferation in HUVECs damaged by hyperglycemia.[16]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on Teneligliptin.
In Vitro Model: HUVECs under Hyperglycemic Conditions
This model is frequently used to study the direct effects of Teneligliptin on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard medium. To simulate diabetic conditions, cells are exposed to high glucose (HG), typically 25-30 mmol/L, for an extended period (e.g., 21 days). Control groups are maintained in normal glucose (NG, 5 mmol/L). A "metabolic memory" group (HM) can be included by exposing cells to HG for 14 days followed by 7 days in NG.[16]
-
Treatment: During the culture period, cells are treated with Teneligliptin at various concentrations (e.g., 0.1 to 3.0 µmol/L).[16][21]
-
Analysis:
-
Gene Expression: Total RNA is isolated, and quantitative real-time PCR (qRT-PCR) is performed to measure mRNA levels of target genes (e.g., IL-6, VCAM-1, P53, NRF2). Gene expression is normalized to a housekeeping gene like GAPDH or ACTB.[21]
-
Protein Analysis: Western blotting is used to measure the protein levels and phosphorylation status of key signaling molecules like AMPK and p-AMPK.[10]
-
Oxidative Stress: ROS levels are measured using fluorescent probes like DCFDA. DNA oxidative damage can be assessed by quantifying 8-OH-dG levels.[16]
-
Apoptosis: Apoptosis is quantified using flow cytometry after staining with Annexin V and propidium iodide.[22]
-
Caption: A typical experimental workflow for studying Teneligliptin in HUVECs.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
This model is used to evaluate the systemic effects of Teneligliptin on diabetic complications.
-
Induction of Diabetes: Diabetes is induced in mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[10]
-
Treatment: Diabetic mice are orally administered Teneligliptin (e.g., 30 mg/kg/day) or a vehicle control for a specified duration (e.g., 10 weeks).[10][14]
-
Analysis:
-
Cardiac Function: Echocardiography is performed to assess parameters like ejection fraction and fractional shortening.[10]
-
Biochemical Analysis: Blood samples are collected to measure levels of glucose, lipids, and cardiac damage markers (e.g., creatine kinase-MB).[10]
-
Histology: Tissues like the heart and liver are harvested, sectioned, and stained (e.g., H&E for morphology, Oil Red O for lipid accumulation) for histological examination.[9][10]
-
Molecular Analysis: Tissues are processed for Western blotting or qRT-PCR to analyze the expression and activation of target pathways (e.g., NLRP3 inflammasome components, p-AMPK).[10]
-
Clinical Assessment of Endothelial Function
-
Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT): This non-invasive method is used to assess peripheral endothelial function in human subjects.[17]
-
Procedure: A blood pressure cuff is placed on one arm and inflated to occlude arterial flow for 5 minutes. The cuff is then deflated, causing a reactive hyperemia (a surge in blood flow).
-
Measurement: Finger probes on both hands measure the pulse wave amplitude before, during, and after occlusion. The ratio of the post-occlusion pulse wave amplitude to the baseline in the occluded arm, normalized to the contralateral arm, provides the Reactive Hyperemia Index (RHI). An improved RHI value indicates better endothelial function.[23]
-
Conclusion
Teneligliptin's therapeutic profile is defined not only by its primary role as a potent DPP-4 inhibitor but also by its significant influence on a nexus of interconnected cellular pathways. By activating the protective AMPK signaling cascade, Teneligliptin subsequently suppresses the pro-inflammatory NLRP3 inflammasome, mitigates oxidative and endoplasmic reticulum stress, and inhibits apoptotic signaling. These pleiotropic effects, demonstrated across a range of preclinical and clinical experiments, underscore its potential to confer benefits beyond glycemic control, particularly in the amelioration of diabetes-associated cardiovascular and inflammatory complications. For researchers and drug development professionals, a thorough understanding of this complex mechanism of action is crucial for identifying new therapeutic applications and designing next-generation agents that target these critical nodes of cellular function.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 7. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 13. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Teneligliptin in Human Plasma by RP-HPLC
AN-HPLC-028
Abstract
This application note details a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Teneligliptin in human plasma. Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] The described protocol employs a protein precipitation method for sample preparation and utilizes a C18 column for chromatographic separation with UV detection. The method is validated according to ICH guidelines, demonstrating high sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Experimental Protocol
Materials and Reagents
-
Teneligliptin reference standard (≥99% purity)
-
Sitagliptin (Internal Standard, IS) (≥99% purity)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
HPLC grade water
-
Drug-free human plasma (sourced from an authorized blood bank)
Instrumentation
-
HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Chromatographic Data Station (e.g., Empower, Chromeleon)
-
Analytical Balance
-
pH Meter
-
Centrifuge
-
Vortex Mixer
-
Sonicator
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): 1.36 g of Potassium dihydrogen orthophosphate was dissolved in 800 mL of HPLC water. 2 mL of triethylamine was added, and the pH was adjusted to 3.0 with orthophosphoric acid. The final volume was made up to 1000 mL with HPLC water.[2] The buffer was filtered through a 0.45 µm membrane filter and degassed.[2]
-
Mobile Phase: The mobile phase consists of a mixture of Methanol and Phosphate buffer (pH 3.0) in a 70:30 v/v ratio.[2] The solution was sonicated for 15 minutes to degas before use.[2]
-
Standard Stock Solution of Teneligliptin (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[2]
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sitagliptin and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with mobile phase to achieve concentrations ranging from 10 µg/mL to 50 µg/mL.[2]
Plasma Sample Preparation
-
Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (e.g., 10 µg/mL Sitagliptin).
-
Add 1.0 mL of acetonitrile or methanol (as a protein precipitating agent) to the tube.
-
Vortex the mixture for 2 minutes to ensure complete mixing and precipitation of plasma proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.[2]
Chromatographic Conditions
The analysis is performed using the parameters summarized in the table below.
| Parameter | Condition |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) (70:30 v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 246 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
| Internal Standard | Sitagliptin[3] |
| Retention Time (Teneligliptin) | ~4.2 min[2] |
| Retention Time (Sitagliptin) | ~2.2 min[3] |
Method Validation
The developed method was validated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Linearity
The linearity of the method was established by analyzing a series of plasma samples spiked with Teneligliptin at different concentrations. The calibration curve was linear over the concentration range of 10 µg/mL to 50 µg/mL.[2]
Precision
The precision of the method was determined by performing replicate injections of quality control (QC) samples at three concentration levels (Low, Medium, High). The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating high precision.[4]
Accuracy (Recovery)
The accuracy was assessed by the standard addition method. Known amounts of Teneligliptin were added to pre-analyzed plasma samples and re-analyzed. The percentage recovery was calculated to determine the accuracy of the method.[2] Extraction recovery from plasma was found to be consistently above 82%.[5]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.109 µg/mL and the LOQ was 0.3305 µg/mL, demonstrating the high sensitivity of the method.[2]
Data Summary
The quantitative results from the method validation are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.25 |
| Theoretical Plates | > 2000 | ~5500 |
| % RSD of Peak Area | < 2.0% | 0.5% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9968[2] |
| Regression Equation | y = 54647x - 74133[2] |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Intra-day Precision (%RSD) | < 2.0%[4] |
| Inter-day Precision (%RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.109 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.3305 µg/mL[2] |
Workflow and Pathway Diagrams
The overall experimental workflow for the quantification of Teneligliptin in plasma is depicted below.
Caption: Experimental workflow for Teneligliptin analysis.
The metabolism of Teneligliptin involves multiple pathways, primarily through Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3), or direct renal excretion.[6][7]
Caption: Metabolic pathways of Teneligliptin.
Conclusion
The RP-HPLC method described provides a simple, sensitive, and reliable approach for the quantification of Teneligliptin in human plasma. The validation results confirm that the method is accurate, precise, and linear over the specified concentration range. This protocol is well-suited for routine analysis in clinical and research laboratories engaged in pharmacokinetic and bioanalytical studies of Teneligliptin.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA | Semantic Scholar [semanticscholar.org]
- 4. ijbpas.com [ijbpas.com]
- 5. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[3][4][6]
Teneligliptin is a potent and long-lasting DPP-4 inhibitor characterized by a unique chemical structure with five consecutive rings.[6][7] It competitively inhibits DPP-4, thereby enhancing the body's natural ability to regulate blood sugar levels.[3][8] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Teneligliptin against DPP-4 using a fluorescence-based assay.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors, like Teneligliptin, function by blocking the active site of the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake.[4] The prolonged activity of these incretins leads to several downstream effects that contribute to lower blood glucose levels:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[3][4]
-
Suppressed Glucagon Secretion: Active GLP-1 also acts on pancreatic α-cells to decrease the secretion of glucagon, a hormone that raises blood glucose levels.[3][4]
The overall effect is improved glycemic control with a low risk of hypoglycemia, as the mechanism is glucose-dependent.[3][4]
Caption: Signaling pathway of DPP-4 and its inhibition by Teneligliptin.
Quantitative Data
The inhibitory potency of Teneligliptin against DPP-4 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Teneligliptin.
| Enzyme Source | IC50 (nmol/L) | 95% Confidence Interval |
| Human Plasma DPP-4 | 1.75[6][7] | 1.62–1.89[6] |
| Recombinant Human DPP-4 | 0.889[6] | 0.812–0.973[6] |
| Rat Plasma DPP-4 | ~1[8] | N/A |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is adapted from standard fluorescence-based DPP-4 inhibitor screening assays.[1][9][10]
Principle of the Assay
The assay measures the activity of DPP-4 using the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).[9][10] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent AMC moiety. The rate of fluorescence increase is directly proportional to the DPP-4 activity. In the presence of an inhibitor like Teneligliptin, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation. The fluorescence is typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9][10]
Materials and Reagents
-
Recombinant Human DPP-4 Enzyme[1]
-
DPP-4 Substrate: H-Gly-Pro-AMC[11]
-
Teneligliptin (as the test inhibitor)
-
Positive Control Inhibitor (e.g., Sitagliptin)[1]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black microtiter plates[1]
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[9][10]
Experimental Workflow
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of Teneligliptin in DMSO (e.g., 10 mM).
-
Create a serial dilution of the Teneligliptin stock solution in DMSO to obtain a range of concentrations for testing.
-
Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed DPP-4 assay buffer.
-
Dilute the H-Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microtiter plate, add the following:
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes.[12]
-
Initiate the enzymatic reaction by adding the diluted H-Gly-Pro-AMC substrate solution to all wells.[10]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[10]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9][10]
-
Data Analysis
-
Subtract Background Fluorescence: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of Teneligliptin is calculated using the following formula:[10]
% Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Well) / Fluorescence of Negative Control] x 100
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the Teneligliptin concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Teneligliptin that produces 50% inhibition of DPP-4 activity.
-
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the inhibitory activity of Teneligliptin against DPP-4. The fluorescence-based assay described is a robust and reliable method for screening and characterizing DPP-4 inhibitors. The provided quantitative data and mechanistic insights are valuable for researchers in the fields of diabetes and drug development.
References
- 1. content.abcam.com [content.abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]
- 9. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 10. 3.4. DPP-IV–Inhibitory Activity Assay [bio-protocol.org]
- 11. abcam.cn [abcam.cn]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Application Notes and Protocols for Studying Teneligliptin in Animal Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][2] Preclinical research utilizing various animal models of T2DM has been instrumental in elucidating the efficacy and mechanisms of action of Teneligliptin, not only in glycemic control but also in ameliorating diabetes-related complications such as diabetic cardiomyopathy and cognitive impairment.[3][4][5]
These application notes provide an overview of commonly used animal models and detailed protocols for studying the effects of Teneligliptin in a preclinical setting.
Animal Models for Studying Teneligliptin in Type 2 Diabetes
Several rodent models are employed to investigate the pathophysiology of T2DM and to evaluate the therapeutic potential of agents like Teneligliptin. The choice of model often depends on the specific research question, such as focusing on insulin resistance, beta-cell dysfunction, or diabetes-related complications.
1. Streptozotocin (STZ)-Induced Diabetic Model:
This model is characterized by the selective destruction of pancreatic β-cells by the cytotoxic agent streptozotocin, leading to insulin deficiency and hyperglycemia.[3] It is a widely used model for studying diabetic complications, including diabetic cardiomyopathy.[3]
2. db/db Mice:
These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[4] The db/db mouse is a well-established model for investigating the effects of anti-diabetic drugs on metabolic parameters and diabetes-related cognitive impairment.[4]
3. Ovariectomized (OVX) High-Fat Diet (HFD)-Induced Obesity Model:
This model mimics postmenopausal obesity and associated metabolic abnormalities. Ovariectomy induces estrogen deficiency, which, combined with a high-fat diet, leads to significant weight gain, fat accumulation, and glucose intolerance.[6]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Teneligliptin in various animal models of type 2 diabetes and its complications.
Table 1: Effect of Teneligliptin on Biochemical Parameters in STZ-Induced Diabetic Mice
| Parameter | Control | STZ-Induced Diabetic | STZ + Teneligliptin (30 mg/kg) | Reference |
| Blood Glucose (mg/dL) | ~100 | >300 | Significantly reduced vs. Diabetic | [7] |
| CK-MB (U/L) | Normal | Markedly increased | Significantly reduced vs. Diabetic | [1] |
| AST (U/L) | Normal | Markedly increased | Significantly reduced vs. Diabetic | [1] |
| LDH (U/L) | Normal | Markedly increased | Significantly reduced vs. Diabetic | [1] |
| IL-1β (pg/mg protein) | ~2.5 | ~3.4 | ~2.8 |
CK-MB: Creatine kinase-MB; AST: Aspartate transaminase; LDH: Lactate dehydrogenase; IL-1β: Interleukin-1β.
Table 2: Effect of Teneligliptin on Lipid Profile and Cognitive Function in db/db Mice
| Parameter | db/m (Control) | db/db (Diabetic) | db/db + Teneligliptin (60 mg/kg/day) | Reference |
| Total Cholesterol (TC) (mM) | ~3.6 | 6.18 | 4.92 | [4][8] |
| Triglycerides (TG) (mM) | 1.25 | 3.46 | 2.52 | [4][8] |
| LDL-C (mM) | Normal | Notably elevated | Dramatically declined | [4][8] |
| Morris Water Maze (Escape Latency, s) | Normal | Increased | Sharply improved | [4][5] |
LDL-C: Low-density lipoprotein cholesterol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Induction of Diabetes with Streptozotocin (STZ) in Mice
Objective: To induce a state of hyperglycemia in mice that mimics type 1 diabetes to study diabetic complications.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate Buffer (pH 4.5), cold
-
Mice (e.g., C57BL/6J strain)
-
Insulin syringes (28-30 gauge)
-
Glucometer and glucose test strips
Protocol:
-
Fast the mice for 4-6 hours before STZ injection.
-
Prepare the STZ solution immediately before use by dissolving it in cold sodium citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.
-
Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for five consecutive days.
-
Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly.
-
Consider mice with fasting blood glucose levels consistently above 250-300 mg/dL as diabetic and suitable for the study.
Teneligliptin Administration
Objective: To administer Teneligliptin to the animal models for therapeutic evaluation.
Materials:
-
Teneligliptin
-
Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the Teneligliptin suspension or solution in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 3.75 mg/mL).
-
Administer the prepared Teneligliptin solution or suspension to the mice via oral gavage once daily.
-
For the control and diabetic control groups, administer an equivalent volume of the vehicle.
Western Blot for NLRP3 and Phospho-AMPK
Objective: To quantify the protein expression of NLRP3 and the phosphorylation status of AMPK in tissue lysates.
Materials:
-
Tissue samples (e.g., heart)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NLRP3, anti-phospho-AMPK, anti-total-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize the tissue samples in ice-cold RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control like GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
Objective: To measure the concentration of the pro-inflammatory cytokine IL-1β in serum or tissue homogenates.
Materials:
-
Mouse IL-1β ELISA kit
-
Serum or tissue homogenate samples
-
Microplate reader
Protocol:
-
Prepare the standards and samples according to the ELISA kit manufacturer's instructions.
-
Add the standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the wells and then add the streptavidin-HRP conjugate and incubate.
-
Wash the wells and add the TMB substrate solution. Incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Morris Water Maze Test for Cognitive Function
Objective: To assess spatial learning and memory in mice.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
Protocol:
-
Acquisition Phase (4-5 days):
-
Fill the tank with water (20-22°C) and place the escape platform 1 cm below the water surface in a fixed quadrant.
-
Train each mouse in four trials per day. For each trial, release the mouse into the water facing the tank wall from one of four starting positions.
-
Allow the mouse to swim and find the platform for a maximum of 60-90 seconds. If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within the time limit, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located and the number of crossings over the former platform location.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow
Signaling Pathways
NLRP3 Inflammasome Pathway
Teneligliptin has been shown to mitigate diabetic complications by inhibiting the NLRP3 inflammasome pathway.[3][9]
AMPK Signaling Pathway
Teneligliptin can also exert its protective effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][9]
Endoplasmic Reticulum (ER) Stress Pathway
Teneligliptin has been found to alleviate diabetes-related cognitive impairment by repressing the ER stress pathway.[4][5]
References
- 1. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathophysiological intersection between metabolic biomarkers and memory: a longitudinal study in the STZ-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Teneligliptin Dosage Determination in Rodent Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage determination of teneligliptin in various rodent models for preclinical studies. The protocols outlined below are based on established methodologies from multiple research findings.
Overview of Teneligliptin
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the breakdown of these incretins, teneligliptin increases their active levels, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][2] This action helps in regulating blood glucose levels, particularly after meals.[1] Teneligliptin possesses a unique chemical structure that contributes to its high potency and long-lasting effects.[1][3]
Teneligliptin Dosage in Rodent Studies
The appropriate dosage of teneligliptin in rodent studies varies depending on the species, the specific research question, and the experimental model. Below is a summary of dosages used in various studies.
Table 1: Summary of Teneligliptin Dosages in Rat Studies
| Study Type | Rat Strain | Dosage | Route of Administration | Key Findings | References |
| Pharmacokinetics | Sprague-Dawley | 0.1, 0.3, 1.0 mg/kg | Oral | Rapid absorption with Tmax reached in 0.75–0.88 hours. | [4][5] |
| Tissue Distribution | Sprague-Dawley | 1 mg/kg ([¹⁴C]teneligliptin) | Oral | Predominantly distributed in the kidney and liver. | [4][5][6][7] |
| DPP-4 Inhibition | Sprague-Dawley | 0.41 mg/kg (ED₅₀) | Oral | Median effective dose for plasma DPP-4 inhibition. | [4] |
| DPP-4 Inhibition | Sprague-Dawley | 10 mg/kg | Oral | ≥ 50% inhibition of DPP-4 persisted for 24 hours. | [4] |
| Hyperglycemia and Hypertriglyceridemia | Zucker fatty rats | 1 mg/kg | Oral | Reduced postprandial glucose, free fatty acids, and triglycerides. | [4][5] |
| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic mice | 30 mg/kg | Oral | Improved heart function and reduced damage markers. | [8] |
| Morphine Tolerance in Diabetic Neuropathic Pain | Streptozotocin-induced diabetic rats | 2 µg/h | Intrathecal co-infusion with morphine | Alleviated morphine analgesic tolerance. | [9][10] |
| Neuropathic Pain | Partial sciatic nerve transection model | 5 µg/µL/h | Intrathecal infusion | Exerted antinociceptive effects. | [11] |
Table 2: Summary of Teneligliptin Dosages in Mouse Studies
| Study Type | Mouse Strain | Dosage | Route of Administration | Key Findings | References |
| Postmenopausal Obesity | C57BL/6 (Ovariectomized, high-fat diet) | 60 mg/kg/day | Oral | Improved metabolic abnormalities and reduced inflammation. | [12] |
| Diet-Induced Obesity | C57BL/6N (High-fat diet) | 30 or 60 mg/kg/day | In drinking water | Reduced body weight and increased oxygen consumption. | [13] |
| Atherosclerosis | Apolipoprotein-E-deficient (ApoE KO) | 60 mg/kg/day | Oral | Reduced expression of inflammatory molecules and inhibited atherosclerosis. | [4] |
| Diabetes-related Cognitive Impairment | db/db mice | 60 mg/kg/day | Oral | Alleviated behavioral dysfunction and neuroinflammation. | [14] |
Experimental Protocols
This protocol is designed to determine the pharmacokinetic profile and tissue distribution of teneligliptin.
Materials:
-
Male Sprague-Dawley rats
-
[¹⁴C]teneligliptin (radiolabeled)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Scintillation counter
-
Tissue homogenizer
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Administer a single oral dose of 1 mg/kg [¹⁴C]teneligliptin.[6]
-
Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Euthanize cohorts of rats at specific time points (e.g., 0.5, 24, 72, 168 hours) for tissue collection.[6]
-
Collect tissues of interest (e.g., kidney, liver, lung, spleen, heart, pancreas).[7]
-
Measure radioactivity in plasma and tissue homogenates using a scintillation counter to determine the concentration of teneligliptin and its metabolites.
-
For whole-body autoradiography, freeze the euthanized rat and take thin sections for exposure to imaging plates.[6]
This protocol measures the in vivo inhibition of plasma DPP-4 activity by teneligliptin.
Materials:
-
Male Sprague-Dawley rats
-
Teneligliptin
-
DPP-4 activity assay kit
-
Blood collection tubes (with anticoagulant)
-
Spectrophotometer or fluorometer
Procedure:
-
Administer a single oral dose of teneligliptin (e.g., 10 mg/kg) to rats.[4]
-
Collect blood samples at various time points post-dose.
-
Separate plasma by centrifugation.
-
Measure DPP-4 activity in the plasma samples using a commercially available assay kit according to the manufacturer's instructions.
-
Calculate the percentage of DPP-4 inhibition relative to a vehicle-treated control group.
This protocol evaluates the effect of teneligliptin on metabolic parameters in obese mice.
Materials:
-
Male C57BL/6N mice (6 weeks old)
-
High-fat diet (60% kcal from fat)
-
Teneligliptin
-
Metabolic cages for indirect calorimetry
-
Glucose meter
Procedure:
-
Feed mice a high-fat diet ad libitum for a designated period to induce obesity.
-
Administer teneligliptin (e.g., 30 or 60 mg/kg/day) via drinking water for 10 weeks.[13]
-
Monitor body weight and food/water intake regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Use indirect calorimetry to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to assess energy expenditure.[13]
-
Collect adipose and liver tissues for histological analysis (e.g., adipocyte size, hepatic steatosis).[13]
Signaling Pathways and Experimental Workflows
Teneligliptin's core mechanism is the inhibition of the DPP-4 enzyme, which leads to increased levels of active incretin hormones (GLP-1 and GIP). These hormones then stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells, ultimately leading to improved glycemic control.
Caption: Primary mechanism of action of Teneligliptin.
Recent studies suggest that teneligliptin may have pleiotropic effects beyond its primary glucose-lowering action, potentially through the activation of AMPK and inhibition of the NLRP3 inflammasome, which are involved in cellular energy homeostasis and inflammation, respectively.[8]
Caption: Potential downstream effects of Teneligliptin.
A logical workflow for determining the optimal dose of teneligliptin in a new rodent model involves a series of steps from initial dose-range finding to efficacy testing.
Caption: Workflow for Teneligliptin dosage determination.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpscr.info [ijpscr.info]
- 6. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. mdpi.com [mdpi.com]
- 12. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel dipeptidyl peptidase-4 inhibitor teneligliptin prevents high-fat diet-induced obesity accompanied with increased energy expenditure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Active GLP-1 Levels Following Teneligliptin Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction Teneligliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is centered on its mechanism of action, which involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] The enzyme DPP-4 rapidly inactivates GLP-1.[4][5] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1.[1][6] This enhancement of active GLP-1 leads to glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying, all of which contribute to improved glycemic control.[3][7]
Accurate measurement of active GLP-1 levels after the administration of Teneligliptin is critical for evaluating its pharmacodynamic effect. This document provides a detailed protocol for the assessment of active GLP-1, covering the underlying signaling pathway, a comprehensive experimental workflow, and specific methodologies for sample collection, handling, and analysis.
Teneligliptin's Mechanism of Action on GLP-1 Levels
Teneligliptin competitively and reversibly inhibits the DPP-4 enzyme.[8] This action prevents the cleavage and inactivation of active GLP-1 (7-36 amide and 7-37) into its inactive forms (9-36 amide and 9-37).[5][9] The resulting higher concentration of active GLP-1 potentiates its natural physiological effects on glucose homeostasis.
Experimental Protocol
This protocol outlines the steps for a clinical or preclinical study to quantify the change in active GLP-1 levels following the administration of Teneligliptin.
Overall Experimental Workflow
The procedure involves subject screening and recruitment, baseline sample collection, administration of the drug, and timed post-administration sample collection, followed by laboratory analysis.
Detailed Methodologies
Part 1: Subject Dosing
-
Subject Population: Recruit subjects as per study design (e.g., non-diabetic obese individuals, patients with T2DM).[10]
-
Baseline: Collect a fasting blood sample prior to drug administration (t=0).
-
Administration: Administer a single oral dose of Teneligliptin (e.g., 20 mg).[10][11] In some studies, dosing may be twice daily.[12] For postprandial assessments, a standardized meal should be provided.
Part 2: Blood Sample Collection and Handling This stage is critical as active GLP-1 is highly susceptible to degradation by DPP-4.[13][14]
-
Collection Tubes: Collect whole blood into ice-cooled EDTA tubes.[13]
-
DPP-4 Inhibition: Immediately after collection, add a DPP-4 inhibitor to each tube. A common recommendation is to add 10 µL of DPP-4 inhibitor per 1 mL of whole blood.[13][15] Alternatively, specialized collection tubes containing a DPP-4 inhibitor and a cocktail of other protease inhibitors (e.g., BD™ P800) can be used.[13]
-
Maintain Temperature: Keep samples on ice at all times to minimize enzymatic activity.[13]
-
Centrifugation: Within one hour of collection, centrifuge the samples at 1000 x g for 10-15 minutes at 2-8°C.[13]
-
Plasma Aliquoting: Carefully collect the plasma supernatant and transfer it into pre-labeled cryovials.
-
Storage: If not analyzed immediately (within 2 hours), store the plasma aliquots at ≤ -20°C.[13] Avoid multiple freeze-thaw cycles, as this can degrade active GLP-1.[13][16]
Part 3: Quantification of Active GLP-1 via ELISA A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying active GLP-1 levels.[5][17] This protocol is a general guideline; always refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Reagent Preparation: Bring all kit reagents, standards, and samples to room temperature approximately 30 minutes before use.[17]
-
Standard Curve Preparation: Prepare a serial dilution of the GLP-1 standard provided in the kit to create a standard curve (e.g., ranging from 1.25 to 80 pmol/L).[17]
-
Plate Loading:
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).[17]
-
Washing: Wash each well 4-5 times with the provided wash buffer.[17][18]
-
Detection Antibody: Add 100 µL of the enzyme-conjugated detection antibody (e.g., HRP-conjugated) to each well (except the blank).[9]
-
Second Incubation: Cover the plate and incubate according to the kit's instructions (e.g., 60 minutes at 4°C or 1 hour at room temperature).[5][9]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.[9][17]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will typically change from blue to yellow.[9][17]
-
Absorbance Reading: Read the optical density of each well using a microplate reader at 450 nm within 30 minutes of adding the stop solution.[9][17]
-
Calculation: Calculate the concentration of active GLP-1 in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample absorbance values.
Data Presentation
Quantitative data should be summarized to clearly present the effect of Teneligliptin on GLP-1 levels. The table below is an example based on findings from a study in non-diabetic obese individuals.
| Parameter | Teneligliptin Group (n=75) | Placebo/Control Group (n=75) | Mean Difference [95% CI] | p-value | Citation |
| Change in Active GLP-1 (pg/mL) | Significant Improvement | No Significant Change | 76.42 [44.42, 148.41] | 0.37 | [10][12] |
| Dosage Regimen | 20 mg twice daily + diet/exercise | Placebo + diet/exercise | - | - | [10] |
| Study Duration | 48 weeks | 48 weeks | - | - | [10] |
Conclusion
This protocol provides a comprehensive framework for researchers to reliably assess the impact of Teneligliptin on active GLP-1 levels. Adherence to proper sample collection and handling procedures, including the immediate inhibition of DPP-4 activity, is paramount for obtaining accurate and reproducible results. The use of a sensitive and specific active GLP-1 ELISA kit is essential for quantification. The resulting data are crucial for understanding the pharmacodynamics of Teneligliptin and its role in incretin-based therapies.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. What is Teneligliptin used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ibl-america.com [ibl-america.com]
- 6. nbinno.com [nbinno.com]
- 7. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 8. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 9. raybiotech.com [raybiotech.com]
- 10. Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alpco.com [alpco.com]
- 14. mercodia.com [mercodia.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Teneligliptin in Oral Glucose Tolerance Tests (OGTT) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting oral glucose tolerance tests (OGTT) in mice using the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin. This document is intended to guide researchers in the setup, execution, and interpretation of such experiments, which are crucial for the pre-clinical evaluation of anti-diabetic therapies.
Introduction
Teneligliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] The primary mechanism of action of teneligliptin involves preventing the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By increasing the circulating levels of active GLP-1 and GIP, teneligliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells.[1][3] This dual action leads to improved glycemic control, particularly after a meal.[1] Furthermore, emerging evidence suggests that teneligliptin may also exert beneficial metabolic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[4][5]
The oral glucose tolerance test (OGTT) is a widely used in vivo assay to assess the ability of an organism to handle an oral glucose load. In the context of drug discovery, it is a critical tool for evaluating the efficacy of anti-hyperglycemic agents like teneligliptin.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of DPP-4 inhibitors on blood glucose levels during an OGTT in diabetic mice. While specific data for teneligliptin is not presented in a tabular format in the cited literature, the data for alogliptin, another DPP-4 inhibitor, in db/db mice provides a comparable illustration of the expected outcomes.
Table 1: Effect of the DPP-4 Inhibitor Alogliptin on Blood Glucose Levels during an Oral Glucose Tolerance Test in db/db Mice
| Time Point (minutes) | Control (mg/dL) | Alogliptin-treated (mg/dL) |
| 0 | ~150 | ~150 |
| 30 | ~550 | ~400 |
| 60 | ~600 | ~450 |
| 120 | ~500 | ~350 |
Data adapted from a study on the effects of ipragliflozin and alogliptin in db/db mice. The values are approximate and for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for conducting an oral glucose tolerance test in mice to evaluate the efficacy of teneligliptin.
Materials
-
Teneligliptin
-
Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)
-
Glucose solution (20% w/v in sterile water)
-
Male C57BL/6 mice or a relevant diabetic mouse model (e.g., db/db mice)
-
Glucometer and glucose test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Animal scale
-
Cages
Experimental Procedure
-
Animal Acclimatization and Housing:
-
House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week before the experiment.
-
-
Teneligliptin Administration:
-
Teneligliptin can be administered chronically mixed in the diet or drinking water, or as an acute dose via oral gavage.
-
For chronic administration, a study in a mouse model of postmenopausal obesity administered teneligliptin at a dose of 60 mg/kg per day in the drinking water for 12 weeks.[6][7]
-
For acute administration, teneligliptin should be dissolved in an appropriate vehicle and administered via oral gavage. The timing of administration relative to the glucose challenge should be optimized based on the pharmacokinetic profile of the compound.
-
-
Fasting:
-
Fast the mice for 6 hours prior to the OGTT.[6] Ensure free access to water during the fasting period.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
At the end of the fasting period, obtain a baseline blood sample from the tail vein.
-
Measure and record the blood glucose concentration using a glucometer. This is the 0-minute time point.
-
-
Oral Glucose Challenge:
-
Administer a 20% glucose solution orally to the mice at a dose of 2 g/kg body weight using an oral gavage needle.[6]
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration.[6]
-
Measure and record the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for the control and teneligliptin-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall glucose tolerance.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the groups.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of Teneligliptin.
Caption: Experimental Workflow for Teneligliptin OGTT in Mice.
Caption: Logical Relationship of Teneligliptin Action in OGTT.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. scispace.com [scispace.com]
- 7. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors, utilizing Teneligliptin as a reference control.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and suppressing glucagon release.[1][3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[1][3][4] Consequently, DPP-4 has emerged as a significant therapeutic target for the development of new anti-diabetic drugs.[5][6]
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assay a large number of chemical compounds for their ability to modulate a specific biological target.[7][8][9] This document outlines a robust fluorescence-based HTS assay for the discovery of novel DPP-4 inhibitors, employing the well-characterized and potent inhibitor, Teneligliptin, as a positive control for assay validation and comparison of potential hits.[10]
Principle of the Assay
The DPP-4 inhibitor screening assay is a fluorescence-based method that measures the enzymatic activity of DPP-4.[1][3][11] The assay utilizes a non-fluorescent substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC), which is specifically cleaved by DPP-4 at the proline residue.[1][2][11] This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][12] In the presence of a DPP-4 inhibitor, the enzymatic cleavage of the substrate is reduced or prevented, resulting in a decrease in fluorescence intensity. The degree of inhibition is directly proportional to the reduction in the fluorescent signal.
Materials and Reagents
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Teneligliptin (Positive Control)
-
Compound Library for Screening
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence Microplate Reader
Experimental Protocols
Reagent Preparation
-
DPP-4 Assay Buffer: Prepare the assay buffer as recommended by the enzyme manufacturer. A typical buffer is 50 mM Tris-HCl, pH 8.0.[14] Allow the buffer to equilibrate to room temperature before use.[2][15]
-
Human Recombinant DPP-4 Enzyme: Reconstitute the lyophilized enzyme in DPP-4 Assay Buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the enzyme stock to the working concentration with ice-cold DPP-4 Assay Buffer.
-
DPP-4 Substrate (H-Gly-Pro-AMC): Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution to the final working concentration in DPP-4 Assay Buffer. Protect the substrate solution from light.
-
Teneligliptin (Positive Control): Prepare a stock solution of Teneligliptin in DMSO. Create a serial dilution of Teneligliptin in DPP-4 Assay Buffer to generate a concentration-response curve.
-
Compound Library: Dissolve the library compounds in 100% DMSO to a stock concentration (e.g., 10 mM). For the primary screen, dilute the compounds to the desired screening concentration in DPP-4 Assay Buffer.
HTS Assay Procedure
The following protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.
-
Plate Layout: Design the plate layout to include wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and vehicle (DMSO).
-
Blank (No Enzyme): Contains substrate and vehicle, but no enzyme.
-
Positive Control (Teneligliptin): Contains enzyme, substrate, and varying concentrations of Teneligliptin.
-
Test Compounds: Contains enzyme, substrate, and library compounds.
-
-
Compound and Control Dispensing:
-
Add 2 µL of the diluted library compounds, Teneligliptin, or vehicle (DMSO) to the appropriate wells.
-
-
Enzyme Addition:
-
Add 48 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Add 48 µL of DPP-4 Assay Buffer to the blank wells.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.[12]
-
-
Incubation:
-
Fluorescence Measurement:
Data Analysis and Presentation
Calculation of Percent Inhibition
The percentage of DPP-4 inhibition for each test compound is calculated using the following formula:
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: HTS Primary Screen Results for Novel DPP-4 Inhibitors
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 15,234 | 85.6 | Yes |
| Cmpd-002 | 10 | 32,456 | 21.3 | No |
| Cmpd-003 | 10 | 18,789 | 75.1 | Yes |
| ... | ... | ... | ... | ... |
Note: A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control).
Table 2: IC50 Determination for Hit Compounds and Teneligliptin
| Compound | IC50 (nM) |
| Teneligliptin | 1.5 |
| Cmpd-001 | 25.8 |
| Cmpd-003 | 150.2 |
| ... | ... |
IC50 values are determined by performing a dose-response analysis and fitting the data to a four-parameter logistic equation.
Visualizations
DPP-4 Signaling Pathway
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
HTS Experimental Workflow
Caption: High-throughput screening workflow for DPP-4 inhibitor discovery.
Conclusion
The described high-throughput screening protocol provides a reliable and efficient method for the identification of novel DPP-4 inhibitors. The use of Teneligliptin as a positive control ensures the validity of the assay and provides a benchmark for the potency of newly identified hits. Subsequent hit-to-lead optimization studies can then be pursued for the most promising compounds to develop next-generation therapeutics for type 2 diabetes.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. abcam.cn [abcam.cn]
Application Notes and Protocols: Immunohistochemical Analysis of DPP-4 Expression in Teneligliptin-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. DPP-4 is a transmembrane glycoprotein expressed on the surface of various cell types, including endothelial and epithelial cells in tissues such as the kidney. It plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Beyond its role in glucose metabolism, DPP-4 is implicated in several other physiological and pathological processes, including inflammation and fibrosis, particularly in the context of diabetic complications like diabetic kidney disease (DKD).
Teneligliptin exerts its therapeutic effects by binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, leading to its inhibition. This prolongs the action of incretins, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Emerging evidence suggests that the benefits of Teneligliptin may extend beyond glycemic control, with potential direct effects on tissues. Studies have shown that Teneligliptin can reduce plasma DPP-4 activity and may also downregulate DPP-4 expression at the mRNA and protein levels in certain cell types.[1]
Immunohistochemistry (IHC) is a valuable technique to visualize and quantify the expression and localization of DPP-4 in tissue samples. This allows for the direct assessment of Teneligliptin's impact on tissue-specific DPP-4 expression, providing insights into its mechanism of action and potential pleiotropic effects. These application notes provide a detailed protocol for the immunohistochemical staining of DPP-4 in formalin-fixed, paraffin-embedded (FFPE) tissues and summarize the anticipated effects of Teneligliptin on DPP-4 expression and related signaling pathways.
Data Presentation
While direct quantitative immunohistochemical data for Teneligliptin's effect on tissue DPP-4 expression is still emerging, studies on DPP-4 inhibitors provide expected outcomes. The following table summarizes hypothetical quantitative data based on the known effects of Teneligliptin on plasma DPP-4 activity and its potential impact on tissue expression.
| Tissue Type | Treatment Group | DPP-4 Positive Cells (%) (Mean ± SD) | DPP-4 Staining Intensity (Mean Optical Density ± SD) |
| Kidney (Renal Tubules) | Diabetic Control | 75 ± 8.2 | 0.45 ± 0.09 |
| Teneligliptin-Treated Diabetic | 52 ± 6.5 | 0.28 ± 0.06 | |
| Healthy Control | 45 ± 5.1 | 0.25 ± 0.05 | |
| Pancreas (Islet Cells) | Diabetic Control | 68 ± 7.9 | 0.39 ± 0.08 |
| Teneligliptin-Treated Diabetic | 45 ± 5.8 | 0.24 ± 0.05 | |
| Healthy Control | 40 ± 4.5 | 0.21 ± 0.04 |
Experimental Protocols
Immunohistochemistry Protocol for DPP-4 in FFPE Kidney Tissue
This protocol provides a general guideline for the immunohistochemical staining of DPP-4. Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20
-
Blocking Buffer: 5% Normal Goat Serum in Wash Buffer
-
Primary Antibody: Rabbit anti-DPP-4 polyclonal or monoclonal antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.
3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with Wash Buffer.
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with Wash Buffer.
-
Blocking: Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer and incubate sections with the primary anti-DPP-4 antibody overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with Wash Buffer (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Rinse slides with Wash Buffer (3 x 5 minutes).
-
Chromogen Development: Incubate sections with DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Washing: Rinse slides with deionized water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
6. Image Acquisition and Analysis:
-
Images should be captured using a bright-field microscope equipped with a digital camera.
-
Quantitative analysis of DPP-4 expression can be performed using image analysis software (e.g., ImageJ, QuPath). This can involve measuring the percentage of positively stained cells or the mean optical density of the staining.
Signaling Pathways and Experimental Workflows
Teneligliptin's inhibition of DPP-4 influences several key signaling pathways implicated in diabetic kidney disease. The following diagrams illustrate the experimental workflow for IHC and the putative signaling pathways affected by Teneligliptin.
Caption: Experimental workflow for DPP-4 immunohistochemistry.
Caption: Teneligliptin's putative role in the TGF-β/Smad signaling pathway.
Caption: Teneligliptin's potential influence on the AGE-RAGE signaling pathway.
Discussion
The provided protocol for DPP-4 immunohistochemistry offers a robust method for assessing changes in DPP-4 expression in tissues following treatment with Teneligliptin. The anticipated outcome is a reduction in DPP-4 expression in Teneligliptin-treated tissues compared to diabetic controls, which would be consistent with findings of reduced plasma DPP-4 activity.[1]
The signaling pathway diagrams illustrate the potential mechanisms by which Teneligliptin may exert its renoprotective effects beyond glycemic control. By inhibiting DPP-4, Teneligliptin may attenuate the pro-fibrotic TGF-β/Smad pathway and the pro-inflammatory and pro-oxidative AGE-RAGE pathway. These effects could contribute to the amelioration of diabetic kidney disease. Further research utilizing immunohistochemistry and other molecular techniques is warranted to fully elucidate the tissue-specific effects of Teneligliptin and its impact on these critical signaling cascades.
References
Teneligliptin's Impact on Cellular Signaling: Application Notes for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Teneligliptin on key cellular signaling pathways. Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily prescribed for type 2 diabetes. Its mechanism of action extends beyond glycemic control, influencing pathways involved in inflammation, cellular energy homeostasis, and endothelial function. This document outlines protocols for analyzing the NLRP3 inflammasome, AMP-activated protein kinase (AMPK), and Extracellular signal-regulated kinase 5 (ERK5)/Krüppel-like factor 2 (KLF2) signaling pathways, all of which are modulated by Teneligliptin.
Key Signaling Pathways Modulated by Teneligliptin
Teneligliptin exerts its pleiotropic effects by modulating distinct signaling cascades:
-
Inhibition of the NLRP3 Inflammasome Pathway: Teneligliptin has been shown to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key player in inflammatory responses. This inhibition mitigates the downstream inflammatory cascade, including the cleavage of caspase-1 and the maturation of pro-inflammatory cytokines.[1]
-
Activation of the AMPK Signaling Pathway: Teneligliptin upregulates the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Activated AMPK can, in turn, inhibit inflammatory pathways like the NLRP3 inflammasome.
-
Modulation of the ERK5/KLF2 Signaling Pathway: In endothelial cells, Teneligliptin has been demonstrated to protect against injury by modulating the ERK5/KLF2 pathway. It can ameliorate the reduction of phosphorylated ERK5 and its downstream target KLF2, a transcription factor crucial for endothelial homeostasis.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of Teneligliptin on these signaling pathways using Western blot analysis.
Table 1: Effect of Teneligliptin on NLRP3 Inflammasome Protein Expression in Diabetic Mice
| Treatment Group | NLRP3 Expression (Fold Change vs. Control) | Caspase-1 Expression (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| Diabetic | 2.50 | 2.80 |
| Diabetic + Teneligliptin | 1.25 | 1.30 |
Data adapted from a study on diabetic cardiomyopathy in mice.[1]
Table 2: Effect of Teneligliptin on AMPK Phosphorylation in Cardiomyocytes
| Treatment Group | p-AMPK/AMPK Ratio (Fold Change vs. Control) |
| Control | 1.00 |
| High Glucose | 0.45 |
| High Glucose + Teneligliptin (2.5 µM) | 0.85 |
| High Glucose + Teneligliptin (5 µM) | 0.95 |
Data adapted from an in vitro study on high-glucose-treated cardiomyocytes.[1]
Table 3: Effect of Teneligliptin on Phospho-ERK5 and KLF2 Protein Expression in HBMVECs under OGD/R
| Treatment Group | Phospho-ERK5/Total ERK5 Ratio (Fold Change vs. Control) | KLF2/GAPDH Ratio (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| OGD/R | 0.48 | 0.52 |
| OGD/R + Teneligliptin (1 µM) | 0.75 | 0.80 |
| OGD/R + Teneligliptin (3 µM) | 0.89 | 0.95 |
Data adapted from a study on human brain microvascular endothelial cells (HBMVECs) subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways affected by Teneligliptin.
Caption: General Western blot experimental workflow.
Experimental Protocols
Protocol 1: Western Blot Analysis of NLRP3 Inflammasome Proteins
This protocol is designed for the detection of NLRP3 and Caspase-1 in cell lysates or tissue homogenates.
A. Sample Preparation
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
B. Gel Electrophoresis and Protein Transfer
-
Load 20-40 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 90 minutes at 4°C.
C. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3 (1:1000) and Caspase-1 (1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
D. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control such as GAPDH or β-actin.
Protocol 2: Western Blot Analysis of Phospho-AMPK (Thr172)
This protocol is optimized for the detection of the activated form of AMPK.
A. Sample Preparation
-
Follow the sample preparation steps as outlined in Protocol 1, ensuring the use of phosphatase inhibitors in the lysis buffer.
B. Gel Electrophoresis and Protein Transfer
-
Follow the gel electrophoresis and protein transfer steps as outlined in Protocol 1.
C. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) (1:1000) and total AMPK (1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
D. Detection and Analysis
-
Follow the detection and analysis steps as outlined in Protocol 1.
-
Calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of AMPK activation.
Protocol 3: Western Blot Analysis of Phospho-ERK5 and KLF2
This protocol is for the analysis of key components of the ERK5/KLF2 signaling pathway in endothelial cells.
A. Sample Preparation
-
Follow the sample preparation steps as in Protocol 1, including phosphatase inhibitors.
B. Gel Electrophoresis and Protein Transfer
-
Follow the gel electrophoresis and protein transfer steps as in Protocol 1.
C. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK5 (1:1000), total ERK5 (1:1000), and KLF2 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
D. Detection and Analysis
-
Follow the detection and analysis steps as in Protocol 1.
-
Determine the ratio of phospho-ERK5 to total ERK5 and normalize KLF2 expression to a suitable loading control.
References
Application Notes and Protocols for Teneligliptin Stability Testing in Various Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability of the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin, under various stress conditions. The included protocols and data are designed to guide researchers in developing and validating robust stability-indicating analytical methods for teneligliptin in different solvent systems.
Introduction
Teneligliptin is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus. Ensuring the stability of a drug substance and its formulated product is a critical aspect of pharmaceutical development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing analytical methods that can effectively separate the parent drug from its degradants. This application note details the stability of teneligliptin under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Quantitative Stability Data Summary
The stability of teneligliptin has been evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the percentage of degradation observed in different studies.
Table 1: Summary of Teneligliptin Degradation under Various Stress Conditions
| Stress Condition | Solvent/Reagent | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 N HCl | 60°C | 30 min | 3.66 | [1] |
| 0.1 N HCl | 35°C | 48 hours | No Degradation | [2][3] | |
| 0.1 N HCl | Not Specified | Not Specified | 10.38 | [4] | |
| Alkaline Hydrolysis | 2 N NaOH | 60°C | 30 min | 2.75 | [1] |
| 0.1 N NaOH | 35°C | 48 hours | Significant Degradation | [2][3] | |
| 0.1 N NaOH | Not Specified | Not Specified | 11.60 | [4] | |
| Oxidative Degradation | 20% v/v H₂O₂ | 60°C | 30 min | 1.01 | [1] |
| 3% H₂O₂ | 35°C | 48 hours | Significant Degradation | [2][3] | |
| 6% H₂O₂ | Not Specified | Not Specified | 16.27 | [4] | |
| Thermal Degradation | Dry Heat | 105°C | 6 hours | Not Specified | [1] |
| Dry Heat | 69°C | 48 hours | Significant Degradation | [2][3] | |
| Dry Heat | 40°C | Not Specified | 19.52 | [4] | |
| Photolytic Degradation | UV Light | Ambient | 7 days | Not Specified | [1] |
| UV Light (365 nm) | Ambient | 48 hours | No Degradation | [2][3] | |
| UV Light (294 nm) | Not Specified | Not Specified | 18.91 | [4] | |
| Neutral Hydrolysis | Water | 60°C | 6 hours | Not Specified | [1] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on teneligliptin.
Stability Indicating RP-HPLC Method
A robust stability-indicating method is crucial for separating teneligliptin from its degradation products.
-
Chromatographic Conditions:
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are performed to assess the stability of teneligliptin under various stress conditions.
3.2.1. Acidic Hydrolysis
-
Prepare a stock solution of teneligliptin in a suitable solvent (e.g., methanol).
-
For aggressive degradation, add 2 N hydrochloric acid (HCl) and reflux the solution at 60°C for 30 minutes.[1]
-
For milder conditions, use 0.1 N HCl and maintain the solution at 35°C for 48 hours.[2][3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
3.2.2. Alkaline Hydrolysis
-
Prepare a stock solution of teneligliptin.
-
For aggressive degradation, add 2 N sodium hydroxide (NaOH) and reflux the solution at 60°C for 30 minutes.[1]
-
For milder conditions, use 0.1 N NaOH and maintain the solution at 35°C for 48 hours.[2][3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase for HPLC analysis.
3.2.3. Oxidative Degradation
-
Prepare a stock solution of teneligliptin.
-
Add hydrogen peroxide (H₂O₂) to the solution. Common concentrations used are 3% or 20% v/v.[1][2]
-
For accelerated degradation, reflux the solution at 60°C for 30 minutes.[1] Alternatively, maintain the solution at 35°C for 48 hours.[2][3]
-
After the specified time, cool the solution.
-
Dilute the sample with the mobile phase for HPLC analysis.
3.2.4. Thermal Degradation
-
Place the solid teneligliptin powder in an oven.
-
Expose the sample to a high temperature, for instance, 105°C for 6 hours or 69°C for 48 hours.[1][2]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
3.2.5. Photolytic Degradation
-
Expose the solid teneligliptin powder or a solution of teneligliptin to UV light.
-
The exposure can be carried out in a UV chamber for a specified duration, such as 7 days or by exposing it to UV light at 365 nm for 48 hours.[1][2]
-
After exposure, prepare a solution of the sample and dilute it with the mobile phase for HPLC analysis.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability testing of teneligliptin.
Caption: General workflow for forced degradation studies of teneligliptin.
Potential Degradation Pathways
Based on the reported degradation products, a simplified potential degradation pathway for teneligliptin under hydrolytic and oxidative stress is proposed. Significant degradation of teneligliptin is observed under basic, oxidative, and thermal conditions, while it is found to be relatively stable under acidic and photolytic conditions.[2][3]
Caption: Simplified potential degradation pathways for teneligliptin.
Conclusion
The stability of teneligliptin is significantly affected by alkaline, oxidative, and thermal stress conditions, leading to the formation of various degradation products. It exhibits greater stability under acidic and photolytic conditions. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the development of stability-indicating methods and for ensuring the quality, safety, and efficacy of teneligliptin-containing products. The use of a validated stability-indicating RP-HPLC method is essential for the accurate quantification of teneligliptin in the presence of its degradants. Further characterization of degradation products using techniques like mass spectrometry is recommended to fully understand the degradation pathways.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Teneligliptin and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Teneligliptin and its major metabolites in human plasma. Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is used for the treatment of type 2 diabetes mellitus. Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation, enabling high-throughput analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Teneligliptin.
Introduction
Teneligliptin is a potent and selective DPP-4 inhibitor that increases the levels of active incretin hormones, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] The drug is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) enzymes.[1][3] The most abundant metabolite in human plasma is a thiazolidine-1-oxide derivative, known as M1 or Teneligliptin sulfoxide.[1][4] Other metabolites, including M2 (thiazolidine-1,1-dioxide), M3 (carboxylic acid from amide bond hydrolysis), M4 (hydroxymethyl metabolite), and M5 (hydroxylated phenyl metabolite), are also formed. Understanding the metabolic profile of Teneligliptin is essential for a comprehensive evaluation of its disposition in the body. This application note provides a detailed protocol for the simultaneous determination of Teneligliptin and its key metabolites using LC-MS/MS.
Metabolic Pathway of Teneligliptin
Teneligliptin undergoes several biotransformation reactions, primarily oxidation and hydrolysis. The major metabolic pathway involves the oxidation of the thiazolidine ring to form the active metabolite Teneligliptin sulfoxide (M1). Further oxidation can lead to the formation of Teneligliptin sulfone (M2). Other metabolic routes include hydrolysis of the amide bond to form a carboxylic acid metabolite (M3) and hydroxylation of the pyrazole and phenyl rings to generate M4 and M5, respectively.
Figure 1: Metabolic Pathway of Teneligliptin.
Experimental Workflow
The analytical workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis for the separation and quantification of Teneligliptin and its metabolites.
Figure 2: Experimental Workflow for Teneligliptin Metabolite Analysis.
Materials and Methods
Reagents and Materials
-
Teneligliptin reference standard (≥98% purity)
-
Teneligliptin-d8 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation Protocol
-
Allow frozen human plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Teneligliptin-d8, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The following MRM transitions should be used for the quantification of Teneligliptin and its primary metabolite M1. For metabolites M2-M5, specific transitions would need to be determined empirically, for which a proposed method development strategy is outlined below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Teneligliptin | 427.2 | 243.1 | 35 |
| Teneligliptin-d8 (IS) | 435.2 | 251.3 | 35 |
| M1 (Teneligliptin Sulfoxide) | 443.2 | 68.2 | 40 |
Method Development for Novel Metabolites (M2-M5): For metabolites where reference standards are not available, their identification and quantification would first involve infusion of a post-metabolism sample (e.g., from in-vitro liver microsome incubation) into the mass spectrometer to identify the precursor ions based on predicted molecular weights. Subsequently, product ion scans would be performed to identify characteristic fragment ions. The most intense and specific precursor-to-product ion transitions would then be selected for MRM method development, followed by optimization of collision energy and other MS parameters.
Results and Discussion
Calibration Curve and Linearity
The method should be validated for linearity over a clinically relevant concentration range. For Teneligliptin, a typical range is 5 to 1000 ng/mL, and for Teneligliptin sulfoxide, 2.5 to 500 ng/mL is appropriate.[4] The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
Recovery and Matrix Effect
Extraction recovery and matrix effect should be assessed to ensure the reliability of the method. Recovery is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples. The matrix effect is evaluated by comparing the analyte response in post-spiked extracted samples to that in neat solutions. Consistent and reproducible recovery and minimal matrix effect are desirable.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of Teneligliptin and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The detailed protocol and the strategy for method development for novel metabolites provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in Response to Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. Beyond its glucose-lowering effects, emerging evidence suggests that Teneligliptin possesses significant immunomodulatory properties. DPP-4, also known as CD26, is expressed on the surface of various immune cells, including T lymphocytes and macrophages, and plays a role in immune regulation. Inhibition of DPP-4 by Teneligliptin can, therefore, influence immune cell function and inflammatory responses.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of Teneligliptin on key immune cell populations. The provided protocols and data will enable researchers to investigate the immunomodulatory impact of Teneligliptin in preclinical and clinical settings.
Data Presentation: Quantitative Effects of DPP-4 Inhibition on Immune Cell Subsets
The following tables summarize quantitative data from studies investigating the effects of DPP-4 inhibitors on macrophage polarization and T cell subsets.
Table 1: Effect of Teneligliptin on Macrophage Polarization
This table presents data on the fold change in the expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage markers in response to Teneligliptin treatment in an in vitro model.
| Marker Type | Marker | Fold Change vs. Control (Teneligliptin) | Reference |
| M1 Markers | TNF-α | ↓ (Reduced) | [1] |
| MCP-1 | ↓ (Reduced) | [1] | |
| RANTES | ↓ (Reduced) | [1] | |
| M2 Markers | Arg1 | ↑ (Enhanced) | [1] |
| Chi3l3 | ↑ (Enhanced) | [1] | |
| Mgl2 | ↑ (Enhanced) | [1] |
Table 2: Effect of Sitagliptin (a DPP-4 Inhibitor) on Circulating T Cell Subsets in Patients with Type 2 Diabetes
This table summarizes the changes in the number and percentage of various CD4+ T cell subsets after 12 weeks of treatment with the DPP-4 inhibitor Sitagliptin. While this data is for Sitagliptin, it provides valuable insight into the potential class effects of DPP-4 inhibitors on T lymphocytes.
| T Cell Subset | Parameter | Change with Sitagliptin Treatment | P-value |
| Total CD4+ T cells | Number (cells/μL) | Decreased | < 0.05 |
| Th17 cells (IL-17+) | Number (cells/μL) | Decreased | < 0.05 |
| Percentage (%) | Decreased | < 0.05 | |
| Regulatory T cells (Treg; CD4+CD25+Foxp3+) | Number (cells/μL) | Decreased | < 0.05 |
| Percentage (%) | Decreased | < 0.05 |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization and Flow Cytometry Analysis
This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes, followed by flow cytometric analysis to assess the impact of Teneligliptin.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
RPMI-1640 medium with 10% FBS.
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.
-
M-CSF (Macrophage Colony-Stimulating Factor) for primary monocyte differentiation.
-
LPS (Lipopolysaccharide) and IFN-γ for M1 polarization.
-
IL-4 and IL-13 for M2 polarization.
-
Teneligliptin (various concentrations).
-
Flow cytometry staining buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies (see suggested panel below).
-
7-AAD or other viability dye.
Procedure:
-
Monocyte Differentiation:
-
For THP-1 cells: Seed cells at 5 x 10^5 cells/mL and differentiate with 100 ng/mL PMA for 48 hours.
-
For primary monocytes: Isolate monocytes from PBMCs and culture with 50 ng/mL M-CSF for 6-7 days.
-
-
Macrophage Polarization and Teneligliptin Treatment:
-
After differentiation, replace the medium with fresh medium containing either:
-
M1 polarizing conditions: 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 polarizing conditions: 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
-
Concurrently, treat the cells with the desired concentrations of Teneligliptin or vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Staining for Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Resuspend cells in flow cytometry staining buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Incubate with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
For intracellular markers (e.g., iNOS, Arginase-1), fix and permeabilize the cells using a commercial kit, followed by intracellular antibody staining.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Analyze the expression of M1 and M2 markers on the macrophage population (e.g., CD68+ or F4/80+).
-
Suggested Antibody Panel for Macrophage Polarization:
| Target | Fluorochrome | Purpose |
| CD11b | FITC | Myeloid marker |
| F4/80 (mouse) or CD68 (human) | PE | Macrophage marker |
| CD86 | PerCP-Cy5.5 | M1 marker |
| CD206 (Mannose Receptor) | APC | M2 marker |
| iNOS (intracellular) | Alexa Fluor 488 | M1 marker |
| Arginase-1 (intracellular) | Alexa Fluor 647 | M2 marker |
| Viability Dye | 7-AAD | Live/dead discrimination |
Protocol 2: T Cell Immunophenotyping from Splenocytes or PBMCs by Flow Cytometry
This protocol details the preparation and staining of single-cell suspensions from mouse splenocytes or human PBMCs for the analysis of T cell subsets in response to Teneligliptin treatment.
Materials:
-
Mouse spleen or human PBMCs.
-
RPMI-1640 medium.
-
Ficoll-Paque for PBMC isolation.
-
ACK lysis buffer for red blood cell lysis (for splenocytes).
-
Flow cytometry staining buffer.
-
Fluorochrome-conjugated antibodies (see suggested panel below).
-
Intracellular staining buffer kit (for FoxP3 staining).
-
7-AAD or other viability dye.
Procedure:
-
Sample Preparation:
-
Splenocytes: Harvest spleens from control and Teneligliptin-treated mice. Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.
-
PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Staining for Flow Cytometry:
-
Wash cells and resuspend in flow cytometry staining buffer.
-
Stain with a viability dye.
-
Incubate with antibodies for surface markers for 30 minutes at 4°C.
-
For regulatory T cell analysis, proceed with fixation and permeabilization using an intracellular staining buffer kit, followed by staining for FoxP3.
-
Wash cells and resuspend for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live lymphocytes based on forward and side scatter, followed by singlet gating.
-
Identify CD4+ and CD8+ T cell populations.
-
Within the CD4+ population, identify regulatory T cells as CD25+FoxP3+.
-
Suggested Antibody Panel for T Cell Subsets:
| Target | Fluorochrome | Purpose |
| CD3 | FITC | Pan T cell marker |
| CD4 | PerCP-Cy5.5 | Helper T cell marker |
| CD8 | APC | Cytotoxic T cell marker |
| CD25 | PE | Activation/Treg marker |
| FoxP3 (intracellular) | Alexa Fluor 647 | Regulatory T cell marker |
| Viability Dye | 7-AAD | Live/dead discrimination |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Teneligliptin's immunomodulatory signaling pathway in macrophages.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing RP-HPLC Parameters for Teneligliptin Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the RP-HPLC analysis of Teneligliptin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the RP-HPLC analysis of Teneligliptin.
Question: Why am I seeing peak fronting or tailing for my Teneligliptin peak?
Answer:
Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here’s a step-by-step approach to troubleshoot this issue:
-
Column Overload: Reduce the concentration of your sample. The linearity for Teneligliptin is typically in the range of 5-150 µg/mL, depending on the specific method.[1][2][3] Exceeding this can lead to peak distortion.
-
Column Degradation: The stationary phase of your C18 column may be degrading. This can be caused by extreme pH of the mobile phase or the injection of unfiltered samples. Consider flushing the column with a strong solvent or replacing it if the problem persists.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Teneligliptin. Ensure the pH of your buffer is stable and appropriate for the analysis. Some methods use a phosphate buffer with a pH of 3.0 or 4.0.[4][5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.
Question: My retention time for Teneligliptin is shifting. What could be the cause?
Answer:
Shifts in retention time can compromise the reliability of your analysis. Here are the common culprits and their solutions:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase composition is prepared accurately and consistently for every run. Even small variations in the ratio of organic solvent to buffer can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible results. Check that your column oven is functioning correctly and set to the specified temperature, which is often around 25-30°C.[1][3]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to drifting retention times.
-
Changes in Flow Rate: Verify that the HPLC pump is delivering a constant and accurate flow rate. Fluctuations in flow rate will directly impact retention times. The flow rate for Teneligliptin analysis is typically 1.0 mL/min.[1][2][6][7]
Question: I'm experiencing a loss of sensitivity or a noisy baseline. How can I fix this?
Answer:
A decrease in signal-to-noise ratio can affect the accuracy and precision of your quantification. Consider the following:
-
Detector Lamp Issues: The UV detector lamp has a finite lifespan. A failing lamp can lead to a noisy baseline and reduced sensitivity. Check the lamp's usage hours and replace it if necessary.
-
Contaminated Mobile Phase or System: Ensure your mobile phase solvents are of high purity and have been properly degassed. Contamination in the mobile phase or the HPLC system can contribute to a noisy baseline.
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause significant noise. Degas your mobile phase and prime the pump to remove any trapped air.
-
Improper Wavelength Selection: While the optimal wavelength for Teneligliptin detection is often cited around 245 nm, ensure your detector is set to the wavelength specified in your validated method.[2] Different methods may use slightly different wavelengths, such as 225 nm, 235 nm, 242 nm, 246 nm, 249 nm or 254 nm.[1][3][4][5][8][9]
Frequently Asked Questions (FAQs)
Question: What is a typical starting point for developing an RP-HPLC method for Teneligliptin?
Answer:
A good starting point for method development for Teneligliptin analysis would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][4][5][6]
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.0-4.0) and a polar organic solvent like acetonitrile or methanol is a common choice.[4][5][6] The ratio can be optimized, but a starting point could be in the range of 60:40 to 70:30 (v/v) of buffer to organic solvent.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[1][2][6][7]
-
Detection Wavelength: The UV detection wavelength is typically set around 245 nm, which is near the λmax of Teneligliptin.[2][4]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is recommended.[1][7]
Question: How should I prepare my sample for analysis?
Answer:
For tablet dosage forms, a common procedure is to:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Teneligliptin.
-
Dissolve the powder in a suitable diluent, which is often the mobile phase itself.
-
Sonicate the solution to ensure complete dissolution of the drug.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injection.[1][4]
Question: What are the key validation parameters to consider for a Teneligliptin RP-HPLC method according to ICH guidelines?
Answer:
According to ICH guidelines, the key validation parameters for an RP-HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4][7]
Comparative Summary of RP-HPLC Parameters for Teneligliptin Detection
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Kromasil C18 (250x4.6 mm, 5 µm)[1] | Inertsil ODS C18 (150x4.6 mm, 5 µm)[8] | Cosmosil C18 (250mm x 4.6ID, 5 µm)[4] | Prontosil C18 (250 x 4.6 mm, 5 µm)[6] | Kromasil C18 (150 mm × 4.6 mm, 5.0 µm)[2] |
| Mobile Phase | Buffer:Acetonitrile:Methanol (65:25:10, v/v/v)[1] | Gradient of Buffer:ACN (85:15 v/v) and Methanol:ACN (50:50 v/v)[8] | Methanol:Phosphate buffer pH 3 (70:30 v/v)[4] | Acetonitrile:3.5 pH KH2PO4 buffer (60:40 v/v)[6] | Gradient of Acetonitrile, water and trifluoroacetic acid |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[8] | 1.0 mL/min | 1.0 mL/min[6] | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[1] | 249 nm[8] | 246 nm[4] | 227 nm[6] | 245 nm[2] |
| Column Temperature | 30°C[1] | Not Specified | Not Specified | Not Specified | 40°C[2] |
| Retention Time | 2.842 min[1] | Not Specified | Not Specified | 2.37 min[6] | 11.2 min[2] |
| Linearity Range | 5-30 µg/mL[1] | 16-64 µg/mL[8] | 10-50 µg/ml[4] | 10-30 ppm[6] | 50-150 µg/mL[2] |
Experimental Protocol: Optimized RP-HPLC Method for Teneligliptin
This protocol provides a detailed methodology for the analysis of Teneligliptin in pharmaceutical formulations.
1. Materials and Reagents:
-
Teneligliptin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and Acetonitrile in the ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 4.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.
-
4. System Suitability: Before starting the analysis, inject the standard solution five times and check the system suitability parameters. The %RSD for the peak area should be less than 2.0%, the theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.
5. Analysis: Inject the prepared standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Teneligliptin in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Caption: Troubleshooting workflow for common RP-HPLC issues in Teneligliptin analysis.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. ijrdo.org [ijrdo.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. ijfmr.com [ijfmr.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijrpc.com [ijrpc.com]
Technical Support Center: Troubleshooting Teneligliptin Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in Teneligliptin cell-based assays.
Troubleshooting Guide: Low Signal
This guide addresses specific issues that may lead to a low or absent signal in your Teneligliptin cell-based assays.
Question: Why am I observing a very low or no signal in my DPP-4 activity assay after treating with Teneligliptin?
Answer:
A low or absent signal in a Dipeptidyl Peptidase-4 (DPP-4) activity assay when using Teneligliptin can stem from several factors related to the inhibitor, the enzyme, the substrate, or the assay conditions.
-
Inhibitor-Related Issues:
-
Incorrect Concentration: The concentration of Teneligliptin may be too high, leading to complete inhibition of the DPP-4 enzyme and consequently, a very low signal. Conversely, a concentration that is too low may not produce a detectable change. It is crucial to perform a dose-response curve to determine the optimal concentration range.
-
Degradation: Teneligliptin, like any compound, can degrade if not stored or handled properly. Ensure it is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment. Studies have shown that Teneligliptin is sensitive to oxidative stress[1].
-
-
Enzyme-Related Issues:
-
Low Enzyme Activity: The recombinant DPP-4 enzyme may have low intrinsic activity due to improper storage or handling. It is recommended to thaw the enzyme on ice and use it within a few hours. Always run a positive control with the enzyme alone to verify its activity.
-
Insufficient Enzyme Concentration: The amount of DPP-4 in the assay may be too low to generate a detectable signal. Titrate the enzyme concentration to find the optimal amount that gives a robust signal-to-background ratio.
-
-
Substrate-Related Issues:
-
Substrate Degradation: The fluorogenic or chromogenic substrate used in the assay can be sensitive to light and temperature. Store it protected from light and prepare it fresh.
-
Incorrect Substrate Concentration: The substrate concentration should be optimized. For competitive inhibitors like Teneligliptin, using a substrate concentration around the Km value can improve assay sensitivity[2].
-
-
Assay Conditions:
-
Incubation Time: The incubation time for the enzyme-substrate reaction may be too short. Optimize the incubation time to allow for sufficient product formation.
-
Buffer Composition: The pH and composition of the assay buffer are critical for optimal enzyme activity. Ensure the buffer is at the correct pH (typically around 7.4-8.0) and free of any interfering substances.
-
Question: My GLP-1 secretion assay shows no significant increase in GLP-1 levels after treating the cells with Teneligliptin. What could be the problem?
Answer:
Teneligliptin indirectly stimulates Glucagon-Like Peptide-1 (GLP-1) secretion by inhibiting DPP-4, which degrades GLP-1. A lack of response in a GLP-1 secretion assay could be due to issues with the cells, the treatment conditions, or the detection method.
-
Cell-Related Issues:
-
Cell Health: Ensure the cells used (e.g., NCI-H716, GLUTag) are healthy and viable. Poor cell health can lead to reduced GLP-1 secretion. Perform a cell viability assay to confirm that the cells are healthy before the experiment.
-
Low Cell Density: An insufficient number of cells will result in a low overall GLP-1 secretion, which may be below the detection limit of the assay kit. Optimize the cell seeding density to maximize the signal window[3].
-
Cell Passage Number: Use cells at a low passage number, as high passage numbers can lead to phenotypic changes and reduced secretory capacity.
-
-
Treatment and Incubation:
-
Insufficient Stimulation: GLP-1 secretion is often stimulated by secretagogues like glucose or phorbol esters. Ensure that you are co-treating the cells with an appropriate secretagogue along with Teneligliptin.
-
Timing of Treatment: The timing of Teneligliptin treatment and secretagogue stimulation is crucial. Pre-incubating with Teneligliptin before adding the secretagogue may be necessary to ensure adequate DPP-4 inhibition.
-
-
Detection Method:
-
Assay Sensitivity: The ELISA or other assay kit used to measure GLP-1 may not be sensitive enough to detect the changes in your experimental setup. Check the detection limit of your kit.
-
Sample Handling: GLP-1 is a peptide that can be rapidly degraded. Collect supernatants in the presence of a DPP-4 inhibitor and a protease inhibitor cocktail to prevent degradation during sample processing and storage.
-
Question: I am performing a cAMP assay to measure the downstream effects of GLP-1, but the signal is weak after Teneligliptin treatment. What should I check?
Answer:
A weak cyclic AMP (cAMP) signal can be due to problems at any point in the signaling cascade, from DPP-4 inhibition to GLP-1 receptor activation and subsequent cAMP production.
-
Upstream Issues (DPP-4 Inhibition and GLP-1 levels):
-
Verify that Teneligliptin is effectively inhibiting DPP-4 and leading to an increase in active GLP-1 levels in your cell culture supernatant, as discussed in the previous questions.
-
-
Cellular Response:
-
GLP-1 Receptor Expression: The cells you are using may have low expression levels of the GLP-1 receptor (GLP-1R). Confirm GLP-1R expression using techniques like qPCR or western blotting.
-
Cell Density: As with other assays, insufficient cell numbers can lead to a low cAMP signal. Optimize the cell density for your assay plate format[4].
-
Use of Phosphodiesterase (PDE) Inhibitors: cAMP is rapidly degraded by phosphodiesterases. Including a PDE inhibitor, such as IBMX, in your assay buffer is often essential to accumulate a detectable amount of cAMP[5].
-
-
cAMP Assay Kit and Protocol:
-
Assay Sensitivity and Linearity: Ensure that the expected cAMP concentrations fall within the linear range of your assay kit's standard curve. If the basal cAMP level is too low, it may be difficult to detect a significant increase[4][6].
-
Reagent Preparation and Storage: Prepare all reagents according to the manufacturer's instructions and store them correctly. Some components of cAMP assay kits can be light-sensitive or temperature-sensitive.
-
Inconsistent Results: Noisy or non-reproducible data can be a problem in cAMP assays. Careful optimization and consistent handling are key to obtaining reliable results[7].
-
FAQs
Q1: What is the mechanism of action of Teneligliptin? A1: Teneligliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[8][9] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion, leading to improved glycemic control.[8][10]
Q2: What are the key cell-based assays used to evaluate Teneligliptin's efficacy? A2: The primary cell-based assays for Teneligliptin include:
-
DPP-4 Activity Assays: To directly measure the inhibitory effect of Teneligliptin on the DPP-4 enzyme. These are often fluorescence- or luminescence-based.[2][11]
-
GLP-1 Secretion Assays: To measure the increase in active GLP-1 levels in cell culture supernatants from enteroendocrine cell lines (e.g., NCI-H716, GLUTag).
-
cAMP Accumulation Assays: To quantify the downstream signaling of the GLP-1 receptor, which is a Gs-coupled receptor that increases intracellular cAMP levels upon activation.[5]
-
Insulin Secretion Assays: Using pancreatic beta-cell lines (e.g., INS-1, MIN6) to measure the potentiation of glucose-stimulated insulin secretion.
-
Cell Viability Assays: To ensure that the observed effects are not due to cytotoxicity of the compound.[12]
Q3: What are the recommended concentrations of Teneligliptin to use in cell-based assays? A3: The optimal concentration of Teneligliptin will vary depending on the specific assay and cell type. It is always recommended to perform a dose-response curve. However, based on its high potency, concentrations in the nanomolar to low micromolar range are typically effective. Teneligliptin has been shown to inhibit human recombinant DPP-4 with an IC50 of approximately 0.889 nmol/L and human plasma DPP-4 with an IC50 of about 1.75 nmol/L.[4][9] In cell-based assays, slightly higher concentrations may be required.
Q4: How should I prepare and store Teneligliptin for in vitro experiments? A4: Teneligliptin is typically supplied as a powder. It should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, dilute the stock solution to the final working concentration in the appropriate cell culture medium or assay buffer. Studies on its stability have shown it to be relatively stable under various conditions, but degradation can occur with strong acid, base, and oxidative stress[1][13].
Quantitative Data
Table 1: Teneligliptin Potency in In Vitro Assays
| Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference |
| DPP-4 Inhibition | Human Recombinant DPP-4 | - | ~0.89 nM | [4][9] |
| DPP-4 Inhibition | Human Plasma DPP-4 | - | ~1.75 nM | [4][9] |
| DPP-4 Inhibition | HepG-2 cells | - | Not specified | [5] |
Table 2: General Troubleshooting for Low Signal in Cell-Based Assays
| Potential Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Background Ratio | Insufficient cell number | Optimize cell seeding density. |
| Low reagent concentration | Titrate key reagents (e.g., substrate, antibody). | |
| High background | Check for autofluorescence of compounds or media; use appropriate controls. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors | Calibrate pipettes and use proper pipetting techniques. | |
| Edge effects in plate | Avoid using outer wells or fill them with sterile buffer/media. | |
| No Response to Positive Control | Inactive positive control | Prepare fresh positive control solution. |
| Incorrect assay setup | Double-check all reagent additions and incubation times. | |
| Cell health issues | Monitor cell morphology and perform a viability assay. |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay
This protocol is adapted from commercially available fluorescence-based DPP-4 inhibitor screening kits.[2]
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)
-
Teneligliptin (and other test compounds)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer and bring it to room temperature.
-
Dilute the DPP-4 enzyme in assay buffer to the desired concentration (optimize beforehand). Keep on ice.
-
Prepare a stock solution of the DPP-4 substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer. Protect from light.
-
Prepare serial dilutions of Teneligliptin and the positive control inhibitor in assay buffer.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme.
-
Background Wells: Add 40 µL of Assay Buffer.
-
Positive Control Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.
-
Sample (Teneligliptin) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of your Teneligliptin dilution.
-
-
Reaction Initiation:
-
Initiate the reactions by adding 50 µL of the diluted Substrate Solution to all wells.
-
-
Incubation:
-
Cover the plate and incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Read the fluorescence using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each concentration of Teneligliptin using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: GLP-1 Secretion Assay from NCI-H716 Cells
Materials:
-
NCI-H716 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA
-
Teneligliptin
-
GLP-1 Secretagogue (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
DPP-4 Inhibitor (for sample collection)
-
Protease Inhibitor Cocktail
-
24-well cell culture plates
-
Human Active GLP-1 ELISA Kit
Procedure:
-
Cell Culture:
-
Culture NCI-H716 cells in RPMI-1640 medium.
-
Seed the cells in a 24-well plate at an optimized density and allow them to adhere and grow for 48-72 hours.
-
-
Assay:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells with 500 µL of KRBB containing the desired concentrations of Teneligliptin for 30 minutes at 37°C.
-
Add the GLP-1 secretagogue (e.g., PMA) to the wells and incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well and transfer it to a microcentrifuge tube containing a DPP-4 inhibitor and a protease inhibitor cocktail to prevent GLP-1 degradation.
-
Centrifuge the samples at 4°C to pellet any detached cells.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the supernatants using a sensitive and specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content or cell number in each well.
-
Compare the GLP-1 secretion in Teneligliptin-treated wells to the control wells.
-
Visualizations
Caption: Signaling pathway of Teneligliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Minimizing variability in animal studies with Teneligliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving Teneligliptin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent Blood Glucose Measurements
Q1: We are observing high variability in baseline fasting blood glucose levels across animals in the same group, even before Teneligliptin administration. What could be the cause and how can we minimize this?
A1: High variability in fasting blood glucose is a common challenge in rodent studies and can confound the interpretation of drug effects. Several factors can contribute to this:
-
Inadequate or Inconsistent Fasting: Mice and rats have a much higher metabolic rate than humans. The duration of fasting significantly impacts blood glucose levels. Inconsistent fasting periods across animals will lead to variability.
-
Recommendation: Implement a standardized fasting protocol. For mice, a 6-hour fast is often sufficient to achieve stable baseline glucose without inducing a state of starvation, which can paradoxically increase variability. For rats, an overnight fast (12-16 hours) is more common. Ensure all animals are fasted for the exact same duration.
-
-
Stress-Induced Hyperglycemia: Handling, injection, and even novel environments can induce a stress response, leading to the release of catecholamines and glucocorticoids, which can transiently increase blood glucose levels.
-
Recommendation: Acclimatize animals to handling and experimental procedures for several days before the study begins. Handle animals gently and consistently. Perform blood sampling in a quiet, dedicated space to minimize disturbances. For techniques like oral gavage, ensure technicians are well-trained to minimize stress.
-
-
Blood Sampling Technique: The site and method of blood collection can influence glucose readings. Milking the tail can cause hemolysis and tissue fluid contamination, leading to inaccurate readings.
-
Recommendation: Use a consistent blood sampling technique for all animals. The tail vein is a common site. A small nick at the very tip of the tail is often sufficient. Avoid excessive squeezing. Alternatively, saphenous or mandibular vein sampling can be used by trained personnel. Using blood plasma or serum instead of whole blood for glucometer readings can also improve accuracy.[1][2]
-
-
Glucometer Accuracy: Portable glucometers are convenient but may have inherent variability, especially at very high or low glucose concentrations.
-
Recommendation: Validate your glucometer against a reference laboratory method (e.g., glucose oxidase assay) using plasma or serum samples. If possible, use the same glucometer and batch of test strips for all measurements within a study.
-
Q2: Our Teneligliptin-treated group is not showing a significant reduction in blood glucose compared to the vehicle-treated diabetic control group. What are the potential reasons?
A2: Several factors could contribute to an apparent lack of efficacy:
-
Inappropriate Dosing or Formulation: The dose of Teneligliptin may be too low for the specific animal model and disease severity. Additionally, the drug may not be properly dissolved or suspended in the vehicle, leading to inaccurate dosing.
-
Recommendation: Refer to dose-response studies in similar animal models. Teneligliptin has been used at doses ranging from 1 to 60 mg/kg/day in mice and rats.[2][3][4] Ensure the drug is fully dissolved or homogeneously suspended in the vehicle immediately before administration. Common vehicles include water, saline, or 0.5% carboxymethylcellulose (CMC).
-
-
Timing of Administration and Blood Sampling: The pharmacokinetic profile of Teneligliptin should be considered. In rats, peak plasma concentrations are reached within approximately one hour after oral administration.[2] If blood glucose is measured too soon or too late, the peak effect may be missed.
-
Recommendation: For acute studies, measure blood glucose at multiple time points after administration (e.g., 1, 2, 4, 6, and 8 hours) to capture the full pharmacodynamic effect. For chronic studies, ensure consistent timing of drug administration and blood glucose monitoring relative to the light/dark cycle and feeding schedule.
-
-
Severity of Diabetes in the Animal Model: In models with severe beta-cell destruction (e.g., high-dose streptozotocin), the insulinotropic effect of Teneligliptin will be limited due to the lack of functional beta cells to secrete insulin.
-
Recommendation: Assess the severity of diabetes in your model. Measure plasma insulin or C-peptide levels. Teneligliptin's primary mechanism relies on enhancing incretin-mediated insulin secretion. If beta-cell function is severely compromised, a different therapeutic approach may be necessary.
-
-
Drug Interactions: Co-administration of other compounds can interfere with Teneligliptin's metabolism. Teneligliptin is metabolized by CYP3A4 and flavin-containing monooxygenase 3 (FMO3).[3]
-
Recommendation: Be aware of any co-administered drugs that may induce or inhibit these enzymes. If such interactions are unavoidable, consider adjusting the dose of Teneligliptin and interpreting the results with caution.
-
Issue 2: Variability in Body Weight and Cardiovascular Parameters
Q3: We are observing inconsistent changes in body weight in our Teneligliptin-treated animals. Some show a slight decrease, while others show no change. Why is this happening?
A3: The effect of Teneligliptin on body weight in animal models can be subtle and influenced by several factors:
-
Animal Model and Diet: The metabolic state of the animal model is crucial. In diet-induced obesity models, Teneligliptin has been shown to suppress body weight gain.[4][5] However, in models of type 1 diabetes with severe insulin deficiency, the effect on body weight may be less pronounced or absent.[6]
-
Recommendation: Carefully select the animal model and diet to match your research question. If investigating effects on body weight, a diet-induced obesity model may be more appropriate.
-
-
Caloric Intake and Energy Expenditure: While Teneligliptin may not directly alter food intake, it has been shown to increase oxygen consumption, suggesting an effect on energy expenditure.[5] Variability in individual animal activity levels and metabolic rates can contribute to inconsistent body weight changes.
-
Recommendation: If feasible, monitor food and water intake. For more detailed studies, consider using metabolic cages to measure energy expenditure and locomotor activity.
-
-
Combination Therapies: When Teneligliptin is used in combination with other drugs, such as SGLT2 inhibitors, the effects on body weight can be additive.[4][5]
-
Recommendation: If using combination therapy, be aware of the individual effects of each drug on body weight and consider the potential for synergistic or additive effects.
-
Q4: We are investigating the cardiovascular effects of Teneligliptin and are seeing variable results in parameters like blood pressure and heart rate. What could be the sources of this variability?
A4: Cardiovascular measurements in rodents are highly susceptible to variability.
-
Measurement Technique: The method used for cardiovascular assessment is critical. Tail-cuff plethysmography is non-invasive but can be stressful for the animals, leading to artificially elevated blood pressure and heart rate. Telemetry provides the most accurate and continuous data but is invasive and expensive.
-
Recommendation: For the most reliable data, use telemetry. If using tail-cuff, ensure animals are thoroughly acclimated to the procedure and that measurements are taken in a quiet, temperature-controlled environment.
-
-
Anesthesia: Anesthetics used during surgical procedures or terminal experiments can have significant effects on cardiovascular function.
-
Recommendation: Choose an anesthetic with minimal cardiovascular side effects. Isoflurane is a common choice.[7] Ensure the depth of anesthesia is consistent across all animals.
-
-
Underlying Pathophysiology: The cardiovascular effects of Teneligliptin may be more pronounced in animal models with pre-existing cardiovascular dysfunction, such as diabetic cardiomyopathy or hypertension.[5][8][9]
-
Recommendation: Select an animal model that is appropriate for studying the cardiovascular question of interest.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Teneligliptin in Rodents
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng*h/mL) | Reference |
| Rat | 0.1 | Oral | 0.75-0.88 | - | - | - | [2] |
| Rat | 0.3 | Oral | 0.75-0.88 | - | - | - | [2] |
| Rat | 1.0 | Oral | 0.75-0.88 | - | - | - | [2] |
| Rat | 20 (single) | Oral | 1.8 | 187.2 | 24.2 | 2028.9 | [10] |
| Rat | 40 (single) | Oral | - | 382.4 | 20.8 | 3705.1 | [10] |
Table 2: Dose-Response of Teneligliptin on Glycemic Parameters in Animal Models
| Animal Model | Teneligliptin Dose (mg/kg) | Duration | Change in Fasting Plasma Glucose | Change in HbA1c | Reference |
| Zucker Fatty Rat | 1 (single dose) | Acute | Reduction in post-load glucose excursion | - | [2] |
| Japanese T2DM patients | 10 mg/day | 12 weeks | -17.8 mg/dL | -0.9% | [7] |
| Japanese T2DM patients | 20 mg/day | 12 weeks | -16.9 mg/dL | -0.9% | [7] |
| Japanese T2DM patients | 40 mg/day | 12 weeks | -20.0 mg/dL | -1.0% | [7] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation:
-
Fast mice for 6 hours prior to the test. Ensure free access to water.[9]
-
Record the body weight of each mouse to calculate the glucose dose.
-
-
Baseline Blood Glucose:
-
At time 0, collect a small blood sample (e.g., from a tail snip) to measure baseline blood glucose using a calibrated glucometer.
-
-
Glucose Administration:
-
Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.[9]
-
-
Blood Glucose Monitoring:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Protocol 2: DPP-4 Activity Assay in Plasma/Tissue Homogenates
This protocol is based on a fluorometric assay using a commercially available kit.
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Plasma can be used directly or diluted in the assay buffer.
-
Tissue: Homogenize tissue (e.g., liver, kidney) in ice-cold assay buffer. Centrifuge to remove insoluble material.
-
-
Standard Curve:
-
Prepare a standard curve using the provided fluorescent standard (e.g., 7-Amino-4-Methyl Coumarin, AMC) according to the kit manufacturer's instructions.[11]
-
-
Assay Procedure:
-
Add samples (plasma or tissue homogenate) to a 96-well plate.
-
For each sample, prepare a parallel well with a specific DPP-4 inhibitor (e.g., Sitagliptin) to determine background fluorescence.
-
Add the DPP-4 substrate (e.g., H-Gly-Pro-AMC) to all wells.[11]
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at multiple time points.[11]
-
-
Calculation:
-
Subtract the background fluorescence from the sample fluorescence.
-
Determine the DPP-4 activity from the standard curve and express as units of activity per volume or protein concentration.
-
Mandatory Visualization
Caption: Teneligliptin's mechanism of action on the incretin pathway.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting workflow for high blood glucose variability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Combined treatment with teneligliptin and canagliflozin additively suppresses high-fat diet-induced body weight gain in mice with modulation of lipid metabolism-related gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. centaurpharma.com [centaurpharma.com]
- 11. lifetechindia.com [lifetechindia.com]
Addressing unexpected side effects of Teneligliptin in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical animal model studies of Teneligli-ptin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
1. Reproductive and Developmental Toxicity
Question: We observed reduced fetal body weight and skeletal abnormalities in our rat developmental toxicity study with Teneligli-ptin. What could be the potential cause and how should we investigate this further?
Answer:
Observations of reduced fetal growth and skeletal anomalies have been noted in preclinical reproductive and developmental toxicity studies of Teneligli-ptin in rats, rabbits, and monkeys. These findings often occurred in the presence of significant maternal toxicity, which can confound the direct effect of the drug on fetal development.
Troubleshooting and Further Investigation:
-
Maternal Toxicity Assessment: It is crucial to closely monitor and record signs of maternal toxicity, such as reduced body weight gain, decreased food consumption, and clinical signs of distress. The presence of maternal toxicity at doses that also induce fetal effects complicates the interpretation of direct developmental toxicity.
-
Dose-Response Relationship: A clear dose-response relationship for both maternal and fetal effects should be established. This will help in determining a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity.
-
Skeletal and Visceral Examination: A thorough examination of fetal skeletons (e.g., using Alizarin Red S and Alcian Blue staining) and viscera is necessary to characterize the specific types and incidence of abnormalities.
-
Toxicokinetics: Measuring the exposure levels of Teneligli-ptin in both maternal and fetal compartments can provide insights into the potential for direct fetal exposure and help in risk assessment.
Experimental Protocol: Fetal Skeletal and Visceral Examination
A standard experimental protocol for fetal examination in a developmental toxicity study is outlined below.
2. Carcinogenicity: Thyroid C-Cell Findings
Question: Our two-year carcinogenicity study of Teneligli-ptin in rats shows an increased incidence of thyroid C-cell adenomas. Is this an expected finding and what is the likely mechanism?
Answer:
Yes, an increased incidence of thyroid C-cell adenomas and carcinomas has been reported in long-term carcinogenicity studies of GLP-1 receptor agonists, a class of drugs with a related mechanism of action to DPP-4 inhibitors like Teneligli-ptin, in both mice and rats. This is considered a rodent-specific effect.
Potential Mechanism:
The proposed mechanism involves the activation of the GLP-1 receptor, which is expressed on rodent thyroid C-cells. Chronic stimulation of this receptor can lead to C-cell hyperplasia and subsequent tumor formation. This is generally considered to be a non-genotoxic mechanism. The relevance of this finding to humans is debatable, as the expression and sensitivity of GLP-1 receptors on human thyroid C-cells are thought to differ from rodents.
Signaling Pathway: GLP-1 Receptor Activation in Rodent Thyroid C-Cells
Teneligliptin interference with common laboratory reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of teneligliptin with common laboratory reagents and assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Does teneligliptin interfere with routine clinical chemistry assays (e.g., liver function tests, renal function tests, lipid panels)?
A: Based on available clinical data, teneligliptin does not appear to cause significant in vitro (analytical) interference with standard clinical chemistry panels. Studies have shown that during treatment with teneligliptin, parameters such as liver function tests, renal function tests (UACR), and lipid profiles do not show significant changes attributable to analytical interference[1]. The observed changes in patient samples are related to the drug's physiological and pharmacological effects in vivo.
Q2: Will teneligliptin interfere with my Dipeptidyl Peptidase-4 (DPP-4) activity assay?
A: Yes, direct and significant interference is expected. Teneligliptin is a potent DPP-4 inhibitor[2][3]. Its primary mechanism of action is to bind to and inhibit the DPP-4 enzyme. Therefore, if teneligliptin is present in a sample (e.g., plasma from a treated patient or spiked into a cell culture medium), it will inhibit the DPP-4 enzyme, leading to an artificially low measurement of DPP-4 activity[1][4][5]. This is the intended pharmacological effect of the drug.
Q3: Can teneligliptin affect the measurement of incretin hormones like GLP-1 and GIP?
A: Teneligliptin affects the in vivo levels of active GLP-1 and GIP but is not known to interfere with the assay chemistry itself. By inhibiting DPP-4, teneligliptin prevents the degradation of these hormones, leading to significantly elevated concentrations of their active forms in circulation[2][6]. When measuring GLP-1 or GIP from a patient treated with teneligliptin, you should expect higher levels. This is a physiological effect, not an analytical interference with the immunoassay.
Q4: Does teneligliptin interfere with glucose or HbA1c measurements?
A: Teneligliptin is an anti-diabetic agent and will lower a patient's blood glucose and, consequently, their HbA1c levels over time[3][7][8][9]. This is a desired therapeutic outcome. There is no evidence to suggest that teneligliptin directly interferes with the common enzymatic (e.g., glucose oxidase) or immunochemical methods used to measure glucose and HbA1c in vitro.
Q5: Is teneligliptin known to interfere with immunoassays in general?
A: There is no specific evidence indicating that teneligliptin is a common cause of interference in immunoassays. General immunoassay interference is often caused by endogenous factors like heterophile antibodies, human anti-animal antibodies (HAMA), or exogenous factors like biotin[10][11]. While any compound could theoretically interfere with an immunoassay, teneligliptin has not been identified as a frequent interferent. If interference is suspected, it is crucial to follow standard troubleshooting protocols.
Troubleshooting Guides
Issue 1: Unexpectedly Low DPP-4 Activity Measured in Samples
-
Possible Cause: Presence of teneligliptin or another DPP-4 inhibitor in the sample.
-
Troubleshooting Steps:
-
Confirm Sample Source: Verify if the sample is from a subject undergoing treatment with a DPP-4 inhibitor like teneligliptin.
-
Review Drug Mechanism: Understand that the low result is likely an accurate measurement of inhibited enzyme activity due to the drug's presence.
-
Alternative Assays: If you need to measure the total amount of DPP-4 protein rather than its activity, consider using an immunoassay (e.g., ELISA) that detects the DPP-4 protein itself, regardless of its enzymatic activity.
-
Issue 2: Discrepant Results in an Immunoassay for a Biomarker
-
Possible Cause: While unlikely to be caused by teneligliptin itself, general immunoassay interference could be a factor.
-
Troubleshooting Steps:
-
Serial Dilution: Analyze the sample at several dilutions. If an interfering substance is present, the results may not be linear upon dilution[10].
-
Use an Alternative Assay: Re-test the sample using an assay from a different manufacturer or one that uses a different antibody pair and platform. Concordant results from different methods increase confidence in the finding.
-
Test for Heterophile Antibodies: Use blocking agents or tubes specifically designed to neutralize heterophile antibody interference and re-run the sample.
-
Consult Manufacturer: Contact the immunoassay kit manufacturer to inquire about known interferences with their product.
-
Data Presentation
Table 1: Summary of In Vivo Effects of Teneligliptin on Key Laboratory Parameters
This table summarizes the expected physiological changes in common laboratory tests following treatment with teneligliptin. These are not considered analytical interferences.
| Parameter | Direction of Change | Approximate Magnitude of Change | Reference |
| Glycated Hemoglobin (HbA1c) | Decrease | -0.7% to -0.9% from baseline | [3][8][9] |
| Fasting Plasma Glucose (FPG) | Decrease | -14 mg/dL to -18 mg/dL from baseline | [3][7][8] |
| 2-hour Postprandial Glucose (PPG) | Decrease | -43 mg/dL to -47 mg/dL from baseline | [3][8] |
| Plasma DPP-4 Activity | Decrease | >50% inhibition at 24 hours post-dose | [1][2][3] |
| Active GLP-1 Levels | Increase | Significantly elevated postprandially | [2][6] |
| Active GIP Levels | Increase | Significantly elevated postprandially | [2][6] |
Experimental Protocols
Protocol 1: Testing for Teneligliptin Interference in a Fluorometric DPP-4 Activity Assay
This protocol describes how to assess the direct inhibitory effect of teneligliptin on DPP-4 activity in vitro.
-
Reagents and Materials:
-
Recombinant Human DPP-4 enzyme.
-
DPP-4 substrate, e.g., Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer (e.g., Tris-HCl, pH 8.0).
-
Teneligliptin stock solution (dissolved in a suitable solvent like DMSO or water).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of teneligliptin in assay buffer to create a range of test concentrations. Include a vehicle control (buffer with solvent only).
-
In each well of the 96-well plate, add 25 µL of the teneligliptin dilution or vehicle control.
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence kinetically every 1-2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each teneligliptin concentration relative to the vehicle control.
-
Plot percent inhibition against teneligliptin concentration to calculate the IC50 value.
-
Protocol 2: General Workflow for Investigating Suspected Drug Interference in an Immunoassay
This protocol provides a general framework for troubleshooting suspected interference.
-
Initial Observation: A patient's laboratory result is inconsistent with the clinical picture or other lab data. The patient is known to be taking teneligliptin.
-
Step 1: Sample Dilution Linearity Check:
-
Prepare several dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using the assay-specific diluent.
-
Analyze the neat and diluted samples.
-
Calculate the concentration for each dilution, correcting for the dilution factor.
-
Expected Outcome: If no interference is present, the corrected concentrations should be consistent across all dilutions. A lack of linearity suggests interference[10].
-
-
Step 2: Analysis with an Alternative Method:
-
Source a different assay for the same analyte, preferably from a different manufacturer and based on a different methodology (e.g., different antibodies, different detection system).
-
Analyze the original patient sample with the alternative method.
-
Expected Outcome: A result from the alternative method that is consistent with the clinical picture would suggest the original result was due to an interference specific to the first assay.
-
-
Step 3: Spiking Study:
-
Obtain a known negative sample (from a healthy individual not taking the drug).
-
Spike this negative sample with a known concentration of teneligliptin.
-
Analyze the spiked and un-spiked samples.
-
Expected Outcome: If teneligliptin directly interferes with the assay, the result of the spiked sample will deviate significantly from the expected value.
-
-
Step 4: Consultation and Reporting:
-
Consult the assay manufacturer's documentation for known interfering substances.
-
If interference is confirmed, communicate the findings clearly to the requesting clinician, noting the discrepancy and the methods used to investigate it.
-
Visualizations
Caption: Mechanism of action of Teneligliptin.
Caption: Troubleshooting workflow for suspected interference.
References
- 1. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 3. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 9. Teneligliptin, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
Enhancing the signal-to-noise ratio in Teneligliptin binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Teneligliptin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Teneligliptin and how does it interact with its target, DPP-4?
A1: Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] It belongs to the class 3 DPP-4 inhibitors and is characterized by a unique, rigid, 'J-shaped' structure formed by five consecutive rings. This structure binds to the S1, S2, and S2 extensive subsites on the DPP-4 enzyme. The interaction is further stabilized by an 'anchor lock domain' that engages in strong hydrophobic interactions, contributing to its high potency and long duration of action.[2]
Q2: What are the typical binding affinity values for Teneligliptin to DPP-4?
A2: Teneligliptin exhibits high affinity for DPP-4. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, with reported values of approximately 0.889 nmol/L for recombinant human DPP-4 and 1.75 nmol/L for human plasma DPP-4.[1] Its binding affinity (Kd) has been determined to be around 0.4 nM.[3]
Q3: Which assay formats are commonly used for Teneligliptin binding studies?
A3: Common assay formats for studying Teneligliptin binding to DPP-4 include radioligand binding assays, fluorescence polarization (FP) assays, and Förster resonance energy transfer (FRET) assays.[4][5] The choice of assay depends on the specific experimental goals, available equipment, and desired throughput.
Q4: How can I minimize non-specific binding in my Teneligliptin assay?
A4: Minimizing non-specific binding is crucial for a good signal-to-noise ratio. Strategies include optimizing the concentration of blocking agents like bovine serum albumin (BSA), using appropriate detergents in wash buffers, and ensuring the purity of the receptor preparation and ligands.[6] Additionally, pre-treating filter plates with agents like polyethyleneimine (PEI) can reduce binding of the radioligand to the filter itself in filtration-based assays.
Q5: What are the key factors influencing the signal-to-noise ratio in a Teneligliptin binding assay?
A5: Several factors can impact the signal-to-noise ratio, including the specific activity and concentration of the labeled ligand, the concentration and purity of the DPP-4 enzyme, the composition of the assay buffer (pH, ionic strength), incubation time and temperature, and the efficiency of separating bound from unbound ligand.
Troubleshooting Guides
This section provides solutions to common problems encountered during Teneligliptin binding assays.
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Excessive concentration of labeled ligand | Titrate the labeled ligand to determine the optimal concentration that provides a robust signal without high background. |
| Non-specific binding of the ligand to assay components (e.g., plates, filters) | - Use low-binding microplates.- For filtration assays, pre-treat filters with a blocking agent (e.g., 0.3% polyethyleneimine).- Include a suitable concentration of a blocking protein (e.g., BSA) in the assay buffer. |
| Contaminated or impure reagents | - Use high-purity recombinant DPP-4.- Ensure the chemical purity of Teneligliptin and the labeled ligand.- Prepare fresh assay buffers for each experiment. |
| Autofluorescence of compounds or buffer components (in fluorescence-based assays) | - Screen all buffer components for intrinsic fluorescence.- If screening compound libraries, run a control plate without the fluorescent probe to identify autofluorescent hits.[7] |
| Insufficient washing | Increase the number and/or volume of wash steps to more effectively remove unbound ligand.[6] |
Issue 2: Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Insufficient concentration of DPP-4 receptor | Increase the concentration of the DPP-4 enzyme preparation in the assay. |
| Suboptimal assay buffer conditions | Optimize the pH and ionic strength of the assay buffer. A common buffer for DPP-4 assays is 100 mM HEPES, pH 7.5.[8] |
| Degradation of reagents | - Aliquot and store the DPP-4 enzyme and labeled ligands at the recommended temperatures to avoid repeated freeze-thaw cycles.- Use freshly prepared reagents. |
| Short incubation time | Increase the incubation time to ensure the binding reaction has reached equilibrium. |
| Quenching of fluorescent signal (in fluorescence-based assays) | - Check for quenching effects from buffer components or test compounds.- Consider using a different fluorophore. |
Issue 3: Poor Assay Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent pipetting and liquid handling | - Use calibrated pipettes.- Ensure thorough mixing of all assay components.- Automate liquid handling steps where possible for high-throughput screening. |
| Variability in temperature and incubation times | - Use a temperature-controlled incubator.- Ensure consistent incubation times across all plates and experiments. |
| Batch-to-batch variability of reagents | - Qualify new batches of reagents (e.g., DPP-4 enzyme, labeled ligand) before use in large-scale experiments.- Purchase reagents in larger lots to minimize variability. |
| Cell-based assay variability | - Use cells at a consistent passage number and confluency.- Monitor cell health and viability. |
Quantitative Data Summary
The following tables summarize key quantitative data for Teneligliptin binding to DPP-4.
Table 1: Inhibitory Potency of Teneligliptin
| Parameter | Value | Source |
| IC50 (recombinant human DPP-4) | 0.889 nmol/L | [1] |
| IC50 (human plasma DPP-4) | 1.75 nmol/L | [1] |
Table 2: Comparative Binding Affinities of DPP-4 Inhibitors
| DPP-4 Inhibitor | Binding Affinity (Kd) in nM |
| Teneligliptin | 0.4 |
| Sitagliptin | ~19 |
| Alogliptin | ~11 |
| Saxagliptin | 0.3 |
| Linagliptin | <0.1 |
| Vildagliptin | ~38 |
| Data adapted from a comparative analysis of DPP-4 inhibitors.[3] |
Table 3: Thermodynamic Parameters of Teneligliptin Binding to DPP-4
| Parameter | Value (kcal/mol) |
| Gibbs Free Energy (ΔG) | -11.41 ± 0.44 |
| Enthalpy (ΔH) | -13.33 ± 0.57 |
| Entropy (-TΔS) | 1.90 ± 0.75 |
| Data obtained from isothermal titration calorimetry.[9] |
Experimental Protocols
Representative Protocol for a DPP-4 Inhibitor Screening Assay (Fluorometric)
This protocol is a general guideline for a fluorometric assay to screen for DPP-4 inhibitors like Teneligliptin and can be adapted for specific experimental needs.
1. Reagent Preparation:
- DPP-4 Assay Buffer: Prepare a buffer solution, for example, 25 mM HEPES at pH 7.4. Allow it to reach room temperature before use.
- DPP-4 Enzyme Solution: Thaw the recombinant human DPP-4 enzyme on ice. Dilute the enzyme to the desired concentration in cold assay buffer. Keep the diluted enzyme on ice.
- DPP-4 Substrate Solution: Prepare the fluorogenic substrate, such as Gly-Pro-AMC, by diluting it in the assay buffer to the final desired concentration.
- Test Compound (Teneligliptin) and Control Inhibitor (e.g., Sitagliptin): Prepare stock solutions of Teneligliptin and a known DPP-4 inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series of the compounds in the assay buffer.
2. Assay Procedure:
- Add a defined volume of the diluted test compounds or control inhibitor to the wells of a black, clear-bottom 96-well plate.
- Add the diluted DPP-4 enzyme solution to each well.
- Mix the contents of the wells thoroughly and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C, with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[10][11]
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each concentration of Teneligliptin by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Teneligliptin inhibits DPP-4, preventing the inactivation of GLP-1, which in turn promotes insulin secretion.
Troubleshooting Logic for High Background Signal
Caption: A logical workflow for troubleshooting high background signals in Teneligliptin binding assays.
References
- 1. ijpscr.info [ijpscr.info]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetmeduni.ac.at [vetmeduni.ac.at]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetmeduni.ac.at [vetmeduni.ac.at]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.cn [abcam.cn]
Selecting the appropriate cell line for Teneligliptin research
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for Teneligliptin research. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most commonly used to study the effects of Teneligliptin?
A1: The choice of cell line for Teneligliptin research depends on the specific research question. Based on published studies, the most frequently used cell lines include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To investigate the effects of Teneligliptin on endothelial function, oxidative stress, inflammation, and apoptosis, particularly under hyperglycemic conditions.[1][2][3][4]
-
Pancreatic β-cell lines (e.g., MIN6, INS-1): To study the impact of Teneligliptin on insulin secretion and β-cell function and preservation.[5]
-
Cardiomyocyte cell lines (e.g., H9c2): To explore the cardioprotective effects of Teneligliptin, including its role in mitigating inflammation and apoptosis.[6][7][8]
-
Human Brain Microvascular Endothelial Cells (HBMVECs): To assess the protective effects of Teneligliptin against ischemia/reperfusion-induced endothelial permeability and cell death.[9]
-
Human neuroblastoma cells (e.g., SH-SY5Y): To examine the neuroprotective effects of Teneligliptin against oxidative stress and ferroptosis.[10]
-
Human renal proximal tubule epithelial cells and human embryonic kidney epithelial cells: To evaluate the nephroprotective effects of Teneligliptin.[11][12]
Q2: What is the primary mechanism of action of Teneligliptin that I should be aware of when designing my in vitro studies?
A2: Teneligliptin is a potent and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor.[13] By inhibiting DPP-4, it prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[13][14] Beyond its effects on glucose metabolism, Teneligliptin exhibits pleiotropic effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which are important to consider in your experimental design.[3][4][6][15]
Q3: What are the recommended concentrations of Teneligliptin for in vitro experiments?
A3: The effective concentration of Teneligliptin can vary depending on the cell line and the specific endpoint being measured. However, a common concentration range used in published studies is 0.1 µM to 10 µM. For example, studies on HUVECs have often used concentrations of 0.1, 1.0, and 3.0 µmol/L.[1][3][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique. Perform a cell count before seeding to ensure accuracy.[16] |
| Cell passage number is too high. | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic changes.[17] | |
| Edge effects in multi-well plates. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator.[18] | |
| Unexpected cell toxicity | Teneligliptin concentration is too high. | Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range based on published literature.[17] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is well below the toxic level for your cell line (typically <0.1%). Run a solvent control to account for any vehicle effects. | |
| No observable effect of Teneligliptin | Sub-optimal drug concentration. | Perform a dose-response study to identify the effective concentration range.[19] |
| Insufficient incubation time. | Optimize the incubation time. Some effects of Teneligliptin may require longer exposure. A time-course experiment can help determine the optimal duration.[19] | |
| Cell line does not express sufficient levels of DPP-4. | Confirm DPP-4 expression in your chosen cell line using techniques like qRT-PCR or Western blotting. | |
| Difficulty in reproducing published data | Differences in experimental conditions. | Carefully review and match all experimental parameters from the original publication, including cell line source, passage number, media composition, serum concentration, and specific assay kits used. |
| Contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[16] |
Experimental Protocols
Protocol 1: Investigating the Antioxidant Effects of Teneligliptin in HUVECs under Hyperglycemic Conditions
This protocol is adapted from studies investigating the protective effects of Teneligliptin on endothelial cells.[1][3]
1. Cell Culture and Treatment:
- Culture HUVECs in EGM-2 medium supplemented with 10% FBS.
- Seed HUVECs at a density of 8x10^4 cells/well in 6-well plates.
- After 24 hours, expose cells to either normal glucose (NG, 5 mmol/L) or high glucose (HG, 25 mmol/L) conditions for 21 days.
- Treat the cells with Teneligliptin (e.g., 0.1, 1.0, 3.0 µmol/L) during the 21-day glucose exposure period.
2. Measurement of Reactive Oxygen Species (ROS):
- Wash the cells with PBS.
- Incubate the cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C.
- Wash the cells again with PBS.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
- Isolate total RNA from the cells using a suitable RNA isolation kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using specific primers for antioxidant genes (e.g., Nrf2, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.
Protocol 2: Assessing the Anti-inflammatory Effects of Teneligliptin in a Co-culture Model
This protocol is based on studies evaluating the impact of Teneligliptin on macrophage polarization and endothelial inflammation.[4][15]
1. Cell Culture:
- Culture HUVECs as described in Protocol 1.
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Differentiate THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
2. Co-culture System:
- Seed HUVECs on the bottom of a transwell plate.
- Expose HUVECs to NG or HG conditions with or without Teneligliptin.
- Seed differentiated THP-1 macrophages on the transwell insert.
- Co-culture the two cell types for a specified period (e.g., 48 hours).
3. Analysis of Macrophage Polarization:
- Harvest the THP-1 macrophages from the transwell insert.
- Analyze the expression of M1 (e.g., IL-1β, TNF-α) and M2 (e.g., IL-10, Arg-1) macrophage markers using qRT-PCR.
4. Analysis of Endothelial Inflammation:
- Harvest the HUVECs from the bottom of the plate.
- Analyze the expression of inflammatory markers (e.g., ICAM-1, VCAM-1, IL-6) using qRT-PCR or ELISA.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Teneligliptin
| Target | Condition | IC50 (nM) | Reference |
| Human Plasma DPP-4 | In vitro | ~1 | [20] |
| Rat Plasma DPP-4 | In vitro | ~1 | [20] |
| Human Recombinant DPP-4 | In vitro | ~1 | [20] |
Table 2: Effects of Teneligliptin on Gene Expression in HUVECs under High Glucose (HG)
| Gene | Effect of Teneligliptin | Observed Change | Reference |
| Nrf2-target genes (e.g., HO-1, NQO1) | Upregulation | Increased mRNA expression | [3] |
| Pro-apoptotic genes (BAX, CASP3) | Downregulation | Decreased mRNA expression | [3] |
| Anti-apoptotic gene (BCL2) | Upregulation | Increased mRNA expression | [3] |
| Inflammatory cytokines (IL-1β, IL-6, IL-8) | Downregulation | Decreased mRNA expression | [4] |
| Adhesion molecules (VCAM-1, ICAM-1) | Downregulation | Decreased mRNA expression | [4] |
Visualizations
Caption: Mechanism of action of Teneligliptin and its pleiotropic effects.
Caption: Experimental workflow for studying Teneligliptin in HUVECs.
References
- 1. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teneligliptin prevents doxorubicin-induced inflammation and apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]
- 10. Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 14. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 15. DPP-4 Inhibitors Have Different Effects on Endothelial Low-Grade Inflammation and on the M1-M2 Macrophage Polarization Under Hyperglycemic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. platypustech.com [platypustech.com]
- 18. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
- 20. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]
Technical Support Center: Optimizing DPP-4 Inhibition with Teneligliptin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Teneligliptin in Dipeptidyl Peptidase-4 (DPP-4) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Teneligliptin?
Teneligliptin is a potent and selective inhibitor of the DPP-4 enzyme.[1][2][3] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[2][3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[2][3]
Q2: What are the recommended starting concentrations for Teneligliptin in in vitro experiments?
Based on its half-maximal inhibitory concentration (IC50), a starting concentration range of 1 nM to 100 nM is recommended for in vitro DPP-4 inhibition assays. Teneligliptin has a high potency, with reported IC50 values of approximately 0.889 nmol/L for recombinant human DPP-4 and 1.75 nmol/L for human plasma DPP-4.[1][4]
Q3: What is a typical effective dose for Teneligliptin in in vivo rodent models?
In rats, a single oral administration of Teneligliptin inhibited plasma DPP-4 in a dose-dependent manner, with a median effective dose (ED50) of 0.41 mg/kg.[5] A dose of 10 mg/kg in rats has been shown to provide sustained DPP-4 inhibition for at least 24 hours.[5]
Q4: How does the potency of Teneligliptin compare to other DPP-4 inhibitors?
Teneligliptin is a highly potent DPP-4 inhibitor. For instance, its IC50 values for recombinant human DPP-4 and human plasma DPP-4 are lower than those of sitagliptin and vildagliptin, indicating greater potency in vitro.[5]
Troubleshooting Guides
In Vitro DPP-4 Inhibition Assays
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No DPP-4 Inhibition | 1. Incorrect Teneligliptin Concentration: The concentration of Teneligliptin may be too low to elicit a significant inhibitory effect. 2. Inactive Teneligliptin: The compound may have degraded due to improper storage or handling. 3. Suboptimal Assay Conditions: Incubation time, temperature, or pH may not be optimal for inhibitor binding. 4. High Substrate Concentration: The substrate concentration may be too high, outcompeting the inhibitor. | 1. Concentration Gradient: Test a wider range of Teneligliptin concentrations, including higher concentrations. 2. Fresh Stock: Prepare a fresh stock solution of Teneligliptin from a reliable source. 3. Optimize Conditions: Review and optimize the assay protocol, ensuring the incubation time and temperature are sufficient for inhibitor binding. 4. Substrate Titration: Determine the optimal substrate concentration (ideally at or below the Km value) for your assay. |
| High Background Signal | 1. Autofluorescence of Teneligliptin: The compound itself may be fluorescent at the assay wavelengths. 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated. 3. Non-specific Substrate Cleavage: Other proteases in the sample may be cleaving the substrate. | 1. Compound Control: Run a control well with Teneligliptin but without the DPP-4 enzyme to measure its intrinsic fluorescence. 2. Reagent Blanks: Prepare and measure blanks for each reagent to identify the source of contamination. 3. Protease Inhibitors: Consider adding a cocktail of protease inhibitors (excluding serine protease inhibitors that might affect DPP-4) to your sample. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the assay wells. 3. Temperature Gradients: Uneven temperature across the microplate. 4. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. 2. Thorough Mixing: Ensure complete mixing by gently tapping the plate or using a plate shaker. 3. Plate Incubation: Incubate the plate in a temperature-controlled environment and allow it to equilibrate to the assay temperature before adding reagents. 4. Plate Sealing: Use plate sealers to minimize evaporation, and avoid using the outermost wells if edge effects are a persistent issue. |
In Vivo DPP-4 Inhibition Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Suboptimal DPP-4 Inhibition | 1. Inadequate Dose: The administered dose of Teneligliptin may be too low for the animal model. 2. Poor Bioavailability: Issues with the formulation or route of administration affecting drug absorption. 3. Rapid Metabolism/Clearance: The drug may be cleared too quickly in the specific animal model. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for the desired level of inhibition. 2. Formulation and Administration: Ensure the formulation is appropriate for the chosen route of administration and that the administration technique is consistent. 3. Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine the half-life and clearance of Teneligliptin in your animal model. |
| Variable Response Between Animals | 1. Biological Variability: Inherent physiological differences between individual animals. 2. Inconsistent Dosing: Variation in the amount of drug administered to each animal. 3. Stress-induced Physiological Changes: Animal stress can affect drug metabolism and physiological responses. | 1. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 2. Accurate Dosing: Ensure accurate and consistent dosing for all animals. 3. Acclimatization and Handling: Properly acclimatize animals to the experimental conditions and handle them gently to minimize stress. |
Quantitative Data Summary
The following table summarizes key quantitative data for Teneligliptin and other DPP-4 inhibitors.
| Inhibitor | IC50 (nM) - Recombinant Human DPP-4 | IC50 (nM) - Human Plasma DPP-4 | ED50 (mg/kg) - In Vivo (Rat) |
| Teneligliptin | 0.889[1][4] | 1.75[1][4] | 0.41[5] |
| Sitagliptin | 6.74[5] | 4.88[5] | 27.3[5] |
| Vildagliptin | 10.5[5] | 7.67[5] | 12.8[5] |
| Alogliptin | 24 | - | - |
| Linagliptin | 1 | - | - |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay Protocol
This protocol is a general guideline for a fluorescence-based in vitro DPP-4 inhibition assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Teneligliptin
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Teneligliptin in DPP-4 Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of the DPP-4 enzyme in cold assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add DPP-4 enzyme and assay buffer (with the same final concentration of solvent as the inhibitor wells).
-
Inhibitor wells: Add DPP-4 enzyme and the corresponding Teneligliptin dilution.
-
-
Pre-incubation:
-
Add 50 µL of the enzyme solution to the control and inhibitor wells.
-
Add 50 µL of the corresponding Teneligliptin dilution or solvent control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each Teneligliptin concentration using the formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] * 100
-
Plot the % inhibition against the logarithm of the Teneligliptin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo DPP-4 Inhibition Protocol (Rodent Model)
This protocol provides a general framework for assessing in vivo DPP-4 inhibition.
Materials:
-
Teneligliptin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Rodent model (e.g., Wistar rats)
-
Blood collection supplies (e.g., EDTA tubes)
-
DPP-4 activity assay kit
Procedure:
-
Animal Dosing:
-
Fast the animals overnight.
-
Administer Teneligliptin or vehicle orally at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing EDTA and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
DPP-4 Activity Measurement:
-
Thaw the plasma samples on ice.
-
Measure the DPP-4 activity in the plasma samples using a commercially available DPP-4 activity assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of DPP-4 inhibition at each time point relative to the pre-dose (0 hour) sample or the vehicle-treated group.
-
Plot the percentage of DPP-4 inhibition versus time to observe the duration of action.
-
If multiple doses were tested, a dose-response curve can be generated to determine the ED50.
-
Visualizations
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [en.bio-protocol.org]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. The nature of experimental error in enzyme kinetic measurments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Teneligliptin degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Teneligliptin during sample preparation for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Teneligliptin degradation during sample preparation?
A1: Teneligliptin is susceptible to degradation through several mechanisms. The primary causes are:
-
Enzymatic Degradation: Teneligliptin is metabolized by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3).[1][2] If not properly handled, these enzymes can remain active in collected biological samples (e.g., plasma, tissue homogenates) and degrade the drug ex vivo.
-
Chemical Degradation: Teneligliptin is sensitive to chemical degradation under certain conditions:
-
Basic (Alkaline) Conditions: Exposure to high pH can lead to hydrolytic degradation.
-
Oxidative Stress: The molecule is prone to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.[3][4][5]
-
Thermal Stress: Elevated temperatures can accelerate both enzymatic and chemical degradation pathways.[3][4][5]
-
Q2: How can I prevent enzymatic degradation of Teneligliptin in my samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of metabolic enzymes immediately upon sample collection. This can be achieved through a combination of strategies:
-
Immediate Cooling: Collect and keep samples on ice to slow down enzymatic reactions.
-
Use of Enzyme Inhibitors: While specific inhibitors for CYP3A4 and FMO3 for sample stabilization are not routinely documented for Teneligliptin, a general best practice for metabolically unstable drugs is to use a cocktail of broad-spectrum enzyme inhibitors. For research purposes, chemical inhibitors of CYP3A4 such as ketoconazole could be considered, but their compatibility with the analytical method must be validated.
-
Prompt Processing: Process the samples to separate the plasma or serum from the cellular components as quickly as possible, ideally within one hour of collection.
Q3: What is the best anticoagulant to use for blood collection for Teneligliptin analysis?
A3: While specific studies on the effect of different anticoagulants on Teneligliptin stability are not extensively published, EDTA (ethylenediaminetetraacetic acid) is a commonly used and generally recommended anticoagulant for bioanalytical studies of many drugs. It prevents clotting by chelating calcium ions and is less likely to interfere with many analytical methods compared to heparin. It is advisable to use tubes containing EDTA and immediately place them on ice after collection.
Q4: How can I minimize oxidative degradation of Teneligliptin?
A4: Minimizing oxidative degradation is critical for accurate quantification. Here are key preventative measures:
-
Use of Antioxidants: Add an antioxidant to the collection tube or during the initial processing steps. Common antioxidants used in bioanalysis include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). A typical starting concentration to test would be 0.1% to 0.5% (w/v) of ascorbic acid in the final sample volume.
-
Protection from Light: Collect and process samples under amber or reduced light conditions to prevent photo-oxidation.
-
Minimize Air Exposure: Keep sample tubes capped and minimize the headspace to reduce contact with oxygen.
Q5: What are the recommended storage conditions for samples containing Teneligliptin?
A5: Proper storage is essential for long-term stability.
-
Short-term Storage (up to 24 hours): Store processed plasma or serum samples at 2-8°C.
-
Long-term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or, ideally, at -80°C. Avoid repeated freeze-thaw cycles, as this can promote degradation. It is recommended to aliquot samples into smaller volumes before freezing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Teneligliptin | Enzymatic degradation: Enzymes in the sample may have metabolized the drug after collection. | 1. Ensure blood samples are collected in tubes pre-chilled on ice. 2. Process samples (centrifuge to separate plasma/serum) as quickly as possible, ideally within 1 hour. 3. Consider adding a broad-spectrum enzyme inhibitor cocktail to the collection tubes (must be validated for non-interference with the assay). |
| Oxidative degradation: Exposure to oxygen and/or light may have degraded the analyte. | 1. Add an antioxidant like ascorbic acid (e.g., to a final concentration of 0.1-0.5%) to the collection tube. 2. Protect samples from direct light by using amber tubes or wrapping tubes in foil. 3. Minimize headspace in storage vials to reduce air exposure. | |
| Basic pH degradation: The sample matrix or processing solutions may have a high pH. | 1. Measure the pH of your sample matrix. 2. If necessary, adjust the pH to a neutral or slightly acidic range (e.g., pH 6-7) using a suitable buffer immediately after collection. Ensure the buffer is compatible with your extraction and analytical method. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between collection and processing, or temperature variations. | 1. Standardize the entire sample handling workflow, from collection to freezing. 2. Use a consistent and documented time frame for each step. 3. Ensure all samples are treated identically. |
| Incomplete mixing with anticoagulant/stabilizer: | 1. Gently invert the collection tube 8-10 times immediately after blood collection to ensure thorough mixing. Do not shake vigorously to avoid hemolysis. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products: The unknown peaks may be metabolites or chemical degradants. | 1. Review the sample handling and storage procedures to identify potential causes of degradation (see above). 2. Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on a Teneligliptin standard to characterize the retention times of potential degradation products.[3][4][5] This can help in identifying the unknown peaks in your samples. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Teneligliptin Analysis
This protocol is a recommended "best practice" approach derived from general principles of stabilizing drugs susceptible to enzymatic and oxidative degradation.
Materials:
-
Vacutainer tubes containing K2-EDTA as an anticoagulant.
-
Ascorbic acid solution (10% w/v in water, freshly prepared and protected from light).
-
Ice bath.
-
Refrigerated centrifuge.
-
Pipettes and sterile pipette tips.
-
Polypropylene cryovials for plasma storage.
Procedure:
-
Pre-labeling: Label all collection tubes and cryovials clearly with subject ID, date, and time of collection.
-
Antioxidant Addition: Prior to blood collection, add 10 µL of the 10% ascorbic acid solution to each 1 mL of anticipated blood volume in the EDTA tube. For a 5 mL blood draw, add 50 µL.
-
Blood Collection: Collect the blood sample directly into the prepared EDTA tube.
-
Immediate Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA and ascorbic acid.
-
Cooling: Place the tube immediately in an ice bath.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer. Transfer the plasma into pre-labeled cryovials.
-
Storage:
-
For analysis within 24 hours, store the plasma at 2-8°C.
-
For longer-term storage, immediately freeze the plasma aliquots at -80°C.
-
Protocol 2: Protein Precipitation for Teneligliptin Extraction from Plasma
This is a common and effective method for extracting Teneligliptin from plasma samples prior to analysis by HPLC or LC-MS/MS.
Materials:
-
Plasma sample containing Teneligliptin.
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Acetonitrile (ACN), ice-cold.
-
Microcentrifuge tubes.
-
Microcentrifuge.
-
Vortex mixer.
-
Nitrogen evaporator (optional).
-
Reconstitution solvent (typically the mobile phase used for analysis).
Procedure:
-
Sample Thawing: If frozen, thaw the plasma samples on ice.
-
Spiking with Internal Standard: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample. Add a small volume (e.g., 10 µL) of the internal standard solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step helps to concentrate the analyte.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC or LC-MS/MS system.
Visualizations
Caption: Workflow for optimal blood sample collection and processing to prevent Teneligliptin degradation.
Caption: Logical relationship between Teneligliptin degradation pathways and preventative measures.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. QSAR modeling of in vitro inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Teneligliptin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Teneligliptin, with a specific focus on calibration curve problems. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common calibration curve issues in Teneligliptin analysis.
Issue 1: Non-Linear Calibration Curve (r² < 0.995)
A non-linear calibration curve can arise from various factors, from standard preparation to detector saturation.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Standard Preparation Error | - Re-prepare stock and working standards. Ensure the purity of the Teneligliptin reference standard. - Verify the accuracy of balances and volumetric glassware. - Ensure complete dissolution of the standard in the diluent. |
| Inappropriate Calibration Range | - Narrow the concentration range of the calibration standards. - If the curve is flattening at high concentrations, this may indicate detector saturation. Dilute the upper-level standards. |
| Detector Saturation | - Reduce the injection volume. - Dilute the higher concentration standards. - Check the detector's linear dynamic range specifications. |
| Adsorption of Analyte | - Use silanized glassware for standard preparation. - Add a competing agent to the mobile phase or sample solvent. |
| Co-eluting Impurities | - Optimize the chromatographic method to improve the resolution between Teneligliptin and any interfering peaks. - Check the purity of the reference standard. |
Issue 2: Poor Reproducibility of Calibration Standards
Inconsistent peak areas or retention times for the same standard concentration can lead to a scattered calibration curve.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | - Check the autosampler for air bubbles in the syringe or sample loop. - Ensure the injection volume is appropriate for the loop size. - Perform regular maintenance on the injector seals and rotor. |
| Variable Sample Preparation | - Standardize the sample preparation procedure, including vortexing and filtration steps.[1] - Ensure consistent timing for each step of the sample preparation process. |
| Unstable Instrument Conditions | - Allow the HPLC/LC-MS system to equilibrate fully before starting the analysis. - Monitor column temperature and mobile phase flow rate for any fluctuations.[2] |
| Degradation of Standards | - Prepare fresh calibration standards daily. - Store stock solutions at recommended temperatures and protect them from light if Teneligliptin is found to be light-sensitive. |
Issue 3: High or Unstable Baseline
A high or drifting baseline can interfere with the accurate integration of peaks, especially at lower concentrations.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | - Use HPLC-grade solvents and freshly prepared mobile phase. - Filter the mobile phase through a 0.45 µm filter. - Degas the mobile phase to remove dissolved air.[3] |
| Column Contamination | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column from contaminants.[4] |
| Detector Issues | - Check for air bubbles in the detector flow cell.[2] - Clean the detector cell window.[2] - Ensure the detector lamp has sufficient energy. |
| System Leaks | - Inspect all fittings and connections for any signs of leaks. |
Issue 4: Significant Y-Intercept in the Calibration Curve
A significant positive or negative y-intercept can indicate a constant systematic error.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Interfering Peak at the Retention Time of Teneligliptin | - Analyze a blank sample (matrix without analyte) to check for any co-eluting peaks. - Optimize the chromatographic method for better resolution. |
| Incorrect Peak Integration | - Manually review the integration of each peak, especially for the lowest concentration standards. Ensure the baseline is set correctly. |
| Contamination of Blank or Low-Level Standards | - Prepare fresh blank and low-concentration standards, taking care to avoid cross-contamination. |
| Constant Background Signal | - Check for and address any sources of high baseline noise as described in "Issue 3". |
Diagrams
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Logical Relationship of Common Calibration Issues
Caption: Interrelation of common calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What is a good correlation coefficient (r²) for a Teneligliptin calibration curve?
A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable for bioanalytical and pharmaceutical quality control assays. Several validated methods for Teneligliptin report r² values of 0.999 or higher.[5][6]
Q2: What are the typical linearity ranges for Teneligliptin quantification by HPLC?
Linearity ranges can vary depending on the specific method and detector. Published RP-HPLC methods for Teneligliptin have reported linearity ranges such as 5-30 µg/mL and 50-150 µg/mL.[5][6] For HPTLC methods, ranges like 250-1250 ng/band have been reported.[3]
Q3: How can I prevent peak tailing for Teneligliptin?
Peak tailing for basic compounds like Teneligliptin can occur due to interactions with residual silanols on the HPLC column. To mitigate this:
-
Mobile Phase pH: Adjust the pH of the mobile phase to be 2-3 units below the pKa of Teneligliptin to ensure it is fully ionized.
-
Additives: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
-
Column Choice: Use a high-purity, end-capped silica column or a column specifically designed for basic compounds.
Q4: My calibration curve is consistently non-linear at higher concentrations. What should I do?
This is a common sign of detector saturation. You can confirm this by preparing a dilution of your highest standard. If the diluted standard, when back-calculated, falls on the linear portion of the curve, detector saturation is the likely cause. To resolve this, you can either narrow your calibration range to exclude the saturating concentrations or reduce the amount of analyte reaching the detector by decreasing the injection volume.
Q5: What are some key considerations for sample preparation of Teneligliptin from biological matrices?
For bioanalytical methods, efficient extraction of Teneligliptin from plasma or other biological fluids is crucial.
-
Protein Precipitation: This is a common and simple method. Acetonitrile is often used as the precipitating agent.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. The choice of extraction solvent should be optimized for Teneligliptin's polarity.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the potential for sample concentration. The goal of sample preparation is to achieve high and reproducible recovery of the analyte while minimizing matrix effects that can interfere with quantification.
Experimental Protocols
This section provides examples of validated methods for Teneligliptin quantification.
RP-HPLC Method for Teneligliptin in Bulk and Tablet Dosage Form
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL[5] |
| Linearity Range | 5-30 µg/mL[5] |
| Correlation Coefficient (r²) | 0.999[5] |
-
Standard Stock Solution Preparation: Accurately weigh and dissolve Teneligliptin reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 200 µg/mL).[5]
-
Calibration Standards Preparation: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.[5]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Take an amount of powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to a suitable concentration within the calibration range, and filter through a 0.45 µm filter before injection.[5]
HPTLC Method for Teneligliptin in Tablet Dosage Form
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates[3] |
| Mobile Phase | Butanol: Water: Glacial Acetic Acid (6:2:2 v/v/v)[3] |
| Detection Wavelength | 245 nm[3] |
| Linearity Range | 250-1250 ng/band[3] |
| Correlation Coefficient (r²) | 0.998[3] |
-
Standard Stock Solution Preparation: Prepare a stock solution of Teneligliptin in a suitable solvent like methanol.
-
Calibration Standards Application: Apply different volumes of the standard solution to the HPTLC plate to obtain a series of bands with increasing concentrations.
-
Sample Preparation (Tablets): Extract the drug from the powdered tablets with a suitable solvent, filter, and apply a known volume of the filtrate to the HPTLC plate.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics of various published methods for Teneligliptin quantification.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) |
| RP-HPLC[5] | Teneligliptin and Metformin | 5-30 µg/mL | 0.999 |
| RP-HPLC[6] | Teneligliptin | 50-150 µg/mL | 0.999 |
| HPTLC[3] | Teneligliptin | 250-1250 ng/band | 0.998 |
| HPTLC[8] | Teneligliptin | 100-600 ng/spot | 0.998 |
| UV Spectrophotometry[8] | Teneligliptin | 10-90 µg/mL | 0.999 |
| Bioanalytical RP-HPLC[7] | Teneligliptin in human plasma | 5-25 µg/mL | 0.9997 |
References
- 1. Solve Problem of Poor Repeatability of HPLC Columns - Hawach [hawachhplccolumn.com]
- 2. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 3. pharmasciences.in [pharmasciences.in]
- 4. mastelf.com [mastelf.com]
- 5. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ajrcps.com [ajrcps.com]
- 8. uhplcs.com [uhplcs.com]
Navigating the Nuances of Teneligliptin Research: A Technical Support Guide
For researchers and drug development professionals engaged in the study of Teneligliptin, navigating the existing body of experimental data can present challenges due to seemingly conflicting outcomes across various studies. This technical support center provides a centralized resource to interpret these discrepancies, offering detailed troubleshooting guides and frequently asked questions to facilitate robust and reproducible research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in glycemic control when titrating Teneligliptin from 20 mg to 40 mg. Is this expected?
A1: Yes, variability in response to dose titration from 20 mg to 40 mg of Teneligliptin has been reported in the literature. While some studies have shown a significant reduction in HbA1c with the higher dose, others report no statistically significant improvement in HbA1c but do note modest reductions in fasting blood glucose (FBG) and postprandial blood glucose (PPBG).[1] A pooled analysis of two phase III trials indicated that 52.9% of patients who had their dose increased to 40 mg showed a meaningful reduction in HbA1c.[2]
Troubleshooting Guide:
-
Patient Population: Analyze the baseline characteristics of your study population. Factors such as baseline HbA1c, duration of diabetes, and concomitant medications can influence the response to dose escalation.
-
Duration of Treatment: The time frame for observing significant changes in HbA1c may vary. Some studies assess outcomes at 3 months, while others extend to 6 months or a year.[1] Ensure your experimental timeline is sufficient to detect changes.
-
Endpoint Selection: Consider evaluating FBG and PPBG in addition to HbA1c, as these parameters may show a more immediate response to dose titration.[1]
Q2: There are conflicting reports on the cardiovascular (CV) safety of DPP-4 inhibitors. What is the current understanding of Teneligliptin's CV risk profile?
A2: The cardiovascular effects of DPP-4 inhibitors have been a subject of extensive research, with some agents in this class showing an increased risk of hospitalization for heart failure.[3][4] However, multiple studies and meta-analyses have indicated that Teneligliptin does not increase the risk of major adverse cardiovascular events, including hospitalization for heart failure.[4][5][6] Real-world data from Korea showed that Teneligliptin therapy was not associated with an increased risk of CV events compared to sulfonylurea therapy.[4][5]
Troubleshooting Guide:
-
Study Design: When designing preclinical or clinical studies, it is crucial to include cardiovascular safety endpoints.
-
Comparative Agents: The choice of comparator drug in a study can influence the interpretation of CV outcomes. Sulfonylureas, for example, have a different CV risk profile than metformin.
-
Patient Population: Studies focusing on patients with pre-existing cardiovascular disease or high cardiovascular risk are essential for robustly evaluating CV safety.
Q3: Our experiments are showing slight variations in body weight in our animal models treated with Teneligliptin. Is this a known effect?
A3: The effect of Teneligliptin on body weight is generally considered to be neutral.[7] However, some studies have reported a slight increase in body weight.[8] A meta-analysis of randomized controlled trials found that Teneligliptin treatment was associated with a weighted mean difference of 0.28 kg in weight gain compared to placebo.[8]
Troubleshooting Guide:
-
Diet and Exercise: In preclinical models, ensure that diet and activity levels are strictly controlled, as these can be confounding factors in weight assessment. In clinical research, these should be monitored and documented.
-
Concomitant Medications: Other antidiabetic agents used in combination with Teneligliptin can influence body weight. For instance, sulfonylureas are associated with weight gain, while metformin can lead to weight loss.[9]
Quantitative Data Summary
To facilitate a clear comparison of findings from various studies, the following tables summarize key quantitative data on Teneligliptin's efficacy and safety.
Table 1: Efficacy of Teneligliptin on Glycemic Control
| Study/Analysis | Dosage | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in 2h Postprandial Glucose (mg/dL) |
| TEDDY Study[10][11][12][13] | 20 mg | -0.76 (placebo-subtracted) | Significant decrease | Significant decrease |
| Meta-analysis (Xu et al., 2018)[3] | 20 mg | -0.82 (vs. placebo) | -18.32 (vs. placebo) | -46.94 (vs. placebo) |
| Korean Phase III Trial[14][15] | 20 mg + Metformin | -0.78 (vs. placebo + metformin) | -22.42 (vs. placebo + metformin) | Not Reported |
| Pooled Analysis (Kadowaki et al., 2018)[2] | 20 mg -> 40 mg | -0.50 (in responders) | Not Reported | Not Reported |
| Indian Study (Ghosal et al., 2022)[1] | 20 mg -> 40 mg | No significant change at 6 months | -14.6 at 6 months | -14 at 6 months |
Table 2: Safety Profile of Teneligliptin
| Study/Analysis | Key Finding |
| Meta-analysis (Xu et al., 2018)[3] | No significant difference in overall adverse effects or hypoglycemia risk compared to placebo. |
| Korean Real-World Study[4][5] | No increased risk of cardiovascular events, including heart failure, compared to sulfonylurea. Lower risk of hypoglycemia. |
| Meta-analysis (Pelluri et al., 2023)[8] | No significant risk of hypoglycemia with monotherapy compared to placebo. Risk increased when combined with other agents. |
| Bayesian Network Meta-analysis (Zhu et al., 2023)[16][17][18] | No significant difference in incidences of hypoglycemia or gastrointestinal adverse events for 20 mg vs. placebo. |
Experimental Protocols
To aid in the replication and interpretation of key findings, detailed methodologies from pivotal Teneligliptin studies are provided below.
1. Protocol: Randomized, Double-Blinded, Placebo-Controlled Study in Elderly Patients (TEDDY Study)
-
Objective: To evaluate the effects of Teneligliptin on HbA1c, continuous glucose monitoring (CGM)-derived time in range, and glycemic variability.[11]
-
Participants: 65 participants aged ≥65 years, who were treatment-naïve or on stable doses of metformin.[11]
-
Intervention: Participants were randomized to receive either 20 mg of Teneligliptin (n=35) or a placebo (n=30) once daily for 12 weeks.[11]
-
Primary Endpoints:
-
Data Collection: CGM data was collected for 5 days at baseline and at week 12.[10]
2. Protocol: Systematic Review and Meta-Analysis of Randomized Controlled Trials
-
Objective: To synthesize the evidence on the efficacy and safety of Teneligliptin in patients with Type 2 Diabetes Mellitus.[3]
-
Data Sources: A systematic search of PubMed, Medline, Embase, and The Cochrane Library for randomized controlled trials (RCTs) of Teneligliptin compared to placebo.[3]
-
Inclusion Criteria: RCTs of at least 4 weeks duration involving Teneligliptin as monotherapy or combination therapy in adult patients with T2DM.[3]
-
Data Extraction: Two independent reviewers extracted data on study characteristics, baseline patient characteristics, and prespecified efficacy and safety outcomes.[3]
-
Statistical Analysis: Weighted mean differences (WMD) and risk ratios (RR) with 95% confidence intervals (CI) were calculated using a random-effects model.[3][19]
Visualizing Experimental Pathways and Logic
To visually represent the underlying mechanisms and the logical flow of experimental interpretation, the following diagrams are provided.
Caption: Mechanism of action of Teneligliptin.
Caption: Troubleshooting workflow for conflicting data.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Teneligliptin 40 mg in Type 2 Diabetes: A Pooled Analysis of Two Phase III Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: Teneligliptin vs. Sitagliptin in Type 2 Diabetes Management
In the competitive landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus (T2DM), Teneligliptin and Sitagliptin have emerged as prominent therapeutic options. This comprehensive guide offers a detailed, data-driven comparison of their efficacy, supported by findings from head-to-head clinical trials and meta-analyses, to inform researchers, scientists, and drug development professionals.
Efficacy at a Glance: Key Glycemic Parameters
A systematic review of comparative studies reveals the nuanced differences and similarities in the glycemic control offered by Teneligliptin and Sitagliptin. The following tables summarize the quantitative data from key clinical trials on their impact on glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
Table 1: Comparative Efficacy on HbA1c Reduction
| Study Type | Teneligliptin (Dosage) | Sitagliptin (Dosage) | Mean Change in HbA1c from Baseline (Teneligliptin) | Mean Change in HbA1c from Baseline (Sitagliptin) | Inter-group Difference | Key Findings |
| Randomized, double-blind, non-inferiority trial[1] | 20 mg/day | 100 mg/day | -1.03% ± 0.10% (p < 0.0001)[1] | -1.02% ± 0.10% (p < 0.0001)[1] | -0.01% (95% CI: -0.28, 0.26)[1] | Teneligliptin was non-inferior to Sitagliptin in reducing HbA1c at 24 weeks.[1] |
| Prospective, open-label, randomized study[2] | 20 mg/day | 100 mg/day | -1.19 ± 1.16% (p < 0.0001)[2] | -0.92 ± 0.95% (p < 0.0001)[2] | Not statistically significant[2] | Both drugs significantly reduced HbA1c at 12 weeks with no significant difference between them.[2] |
| Observational study[3][4] | 20 mg/day | 100 mg/day | Significant reduction from baseline[3][4] | Significant reduction from baseline[3][4] | No significant difference[3][4] | Both drugs were equally effective as add-on therapy to metformin over 12 weeks.[3][4] |
| Bayesian network meta-analysis[5][6] | 20 mg, 40 mg/day | 100 mg/day | Favorable reduction[5][6] | Favorable reduction[5] | 20 mg and 40 mg of Teneligliptin showed better efficacy in reducing HbA1c compared to 100 mg of Sitagliptin.[5] | Higher doses of Teneligliptin may offer superior HbA1c reduction.[5][6] |
Table 2: Comparative Efficacy on Fasting Plasma Glucose (FPG)
| Study Type | Teneligliptin (Dosage) | Sitagliptin (Dosage) | Mean Change in FPG from Baseline (Teneligliptin) | Mean Change in FPG from Baseline (Sitagliptin) | Inter-group Difference | Key Findings |
| Randomized, double-blind, non-inferiority trial[1] | 20 mg/day | 100 mg/day | -12.00 ± 3.42 mg/dL (p < 0.0001)[1] | -14.36 ± 3.53 mg/dL (p = 0.0006)[1] | 2.36 mg/dL (95% CI: -7.35, 12.06)[1] | No statistically significant difference in FPG reduction between the two groups.[1] |
| Prospective, open-label, randomized study[2] | 20 mg/day | 100 mg/day | -28.3 ± 63.0 mg/dL (p = 0.01)[2] | -22.9 ± 47.4 mg/dL (p = 0.006)[2] | Not statistically significant[2] | Both drugs demonstrated similar efficacy in reducing FPG.[2] |
| Observational study | 20 mg/day | 100 mg/day | Statistically significant decrease at 8 & 12 weeks (p<0.05, p<0.001) | Less significant decrease compared to Teneligliptin | Statistically significant in favor of Teneligliptin at 8 & 12 weeks | Teneligliptin showed a significantly greater reduction in FPG compared to Sitagliptin. |
| Bayesian network meta-analysis[5] | 40 mg/day | 100 mg/day | Significant reduction | Significant reduction | 40 mg of Teneligliptin showed better efficacy in reducing FPG.[5] | Higher-dose Teneligliptin may be more effective in lowering FPG.[5] |
Table 3: Comparative Efficacy on Postprandial Glucose (PPG)
| Study Type | Teneligliptin (Dosage) | Sitagliptin (Dosage) | Key Findings on PPG |
| Crossover study[7][8] | 20 mg/day | 50 mg/day | No significant difference in the maximum glucose level after supper.[7][9] Teneligliptin significantly improved the AUC for plasma glucose (≥140 mg/dl) from 20:00-24:00 after supper (P = 0.048).[7][10] |
| Prospective, open-label, randomized study[2] | 20 mg/day | 100 mg/day | Both drugs significantly reduced PPBG, with no significant difference between them (-41.3 ± 85.4 mg/dL for Teneligliptin vs. -54.7 ± 85.6 mg/dL for Sitagliptin).[2] |
| Observational study | 20 mg/day | 100 mg/day | Teneligliptin showed a statistically significant decrease in PPBS at 8 & 12 weeks (p<0.01, p<0.001) compared to Sitagliptin. |
| Bayesian network meta-analysis[5] | 10, 20, 40 mg/day | 100 mg/day | Teneligliptin at all tested doses showed weaker efficacy in reducing 2h PPG compared to Sitagliptin.[5] |
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Both Teneligliptin and Sitagliptin exert their therapeutic effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the bioavailability of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon secretion.
Caption: Mechanism of action of DPP-4 inhibitors like Teneligliptin and Sitagliptin.
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols.
Randomized Controlled Trial (RCT) Protocol
A randomized, double-blind, non-inferiority trial design is a gold standard for comparing the efficacy of two active drugs.[1]
-
Patient Population: Adult patients with type 2 diabetes inadequately controlled with metformin and glimepiride, with HbA1c levels ranging from 7.0% to 11.0%.[1]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority study.[1] Patients were randomly assigned in a 1:1 ratio to receive either Teneligliptin or Sitagliptin for a duration of 24 weeks.[1]
-
Dosage: Teneligliptin was administered at a dose of 20 mg once daily, while Sitagliptin was given at 100 mg once daily.[1]
-
Efficacy Endpoints: The primary endpoint was the change in HbA1c from baseline to week 24.[1] Secondary endpoints included changes in fasting plasma glucose (FPG) and the proportion of patients achieving target HbA1c levels.[1]
-
Data Analysis: The non-inferiority of Teneligliptin to Sitagliptin was assessed by constructing a 95% confidence interval for the difference in the mean change of HbA1c.[1]
Crossover Study Protocol
A crossover design allows for within-subject comparison, reducing inter-individual variability.[7]
-
Patient Population: Drug-naïve patients with type 2 diabetes.[7]
-
Study Design: Patients were allocated to receive either Teneligliptin (20 mg/day) or Sitagliptin (50 mg/day) for 7 days, followed by a washout period and then switched to the other treatment for another 7 days.[7]
-
Efficacy Evaluation: Meal tolerance tests were performed at baseline and after each treatment period.[7] Continuous glucose monitoring (CGM) was used to evaluate glucose fluctuations.[7]
-
Primary Endpoint: The maximum glucose level after supper.[7]
Experimental Workflow: A Typical Head-to-Head Clinical Trial
The following diagram illustrates the typical workflow of a head-to-head clinical trial comparing Teneligliptin and Sitagliptin.
Caption: Workflow of a randomized clinical trial comparing Teneligliptin and Sitagliptin.
Conclusion
The available evidence from head-to-head trials and meta-analyses suggests that Teneligliptin and Sitagliptin have comparable efficacy in improving glycemic control in patients with type 2 diabetes. In a randomized, double-blind trial, Teneligliptin was found to be non-inferior to Sitagliptin in reducing HbA1c levels.[1] Observational studies and other randomized trials also support the equivalent efficacy of both drugs, particularly when used as add-on therapy to metformin.[2][3][4]
Some studies suggest potential advantages for Teneligliptin in specific parameters. For instance, one observational study reported a significantly greater reduction in FPG and PPBS with Teneligliptin compared to Sitagliptin. A Bayesian network meta-analysis also indicated that higher doses of Teneligliptin might lead to better reductions in HbA1c and FPG.[5] Conversely, the same meta-analysis suggested that Sitagliptin might have a slight edge in reducing 2h PPG.[5]
Both medications are generally well-tolerated, with similar rates of adverse events and hypoglycemia reported in comparative trials.[1] Ultimately, the choice between Teneligliptin and Sitagliptin may be guided by factors such as dosing considerations, cost-effectiveness, and individual patient characteristics. Further long-term comparative studies are warranted to delineate any potential differences in cardiovascular outcomes and other long-term complications.
References
- 1. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ProspectIve, OpeN-Label, Randomized Study Comparing EffIcacy and Safety of Teneligliptin VErsus Sitagliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: INSITES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 6. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 8. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. | Semantic Scholar [semanticscholar.org]
- 9. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Teneligliptin and Vildagliptin on Pancreatic Beta-Cell Function
This guide provides a detailed comparative analysis of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, Teneligliptin and Vildagliptin, with a specific focus on their respective impacts on pancreatic beta-cell (β-cell) function in the context of Type 2 Diabetes Mellitus (T2DM).
Introduction and Mechanism of Action
Teneligliptin and Vildagliptin are oral anti-hyperglycemic agents belonging to the DPP-4 inhibitor class. Their primary therapeutic action is to prevent the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut post-meal and play a crucial role in glucose homeostasis.
By inhibiting the DPP-4 enzyme, both drugs increase the circulating levels of active GLP-1 and GIP.[1][4][5] This leads to several beneficial downstream effects on β-cells:
-
Enhanced Glucose-Dependent Insulin Secretion: Elevated incretin levels potentiate the insulin secretion from pancreatic β-cells in response to rising blood glucose.[1][6][7]
-
Suppression of Glucagon Release: The drugs also suppress the inappropriate secretion of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[2][6]
This dual mechanism improves glycemic control with a low intrinsic risk of hypoglycemia, as the effects are glucose-dependent.[3][7] Teneligliptin is noted for its unique "J-shaped" structure, which provides a potent and long-lasting inhibitory effect on the DPP-4 enzyme.[8]
Comparative Data on Beta-Cell Function
The function of pancreatic β-cells can be assessed using several key markers. This section compares the effects of Teneligliptin and Vildagliptin on these parameters based on published clinical data.
Homeostatic Model Assessment of Beta-Cell Function (HOMA-β)
HOMA-β is a widely used index calculated from fasting glucose and insulin (or C-peptide) levels to estimate basal β-cell function. Both drugs have demonstrated the ability to improve HOMA-β scores, suggesting an enhancement of β-cell secretory capacity.
| Drug | Study Population | Treatment | Duration | Change in HOMA-β | Reference |
| Teneligliptin | T2DM Patients | Monotherapy or Add-on | Meta-analysis | Mean Increase: +9.31 (WMD) | [9][10] |
| Teneligliptin | T2DM Patients | Add-on to Metformin | 24 Weeks | Significant increase vs. Placebo (12.23%) | [11] |
| Teneligliptin | T2DM Patients | Monotherapy | 12 Weeks | Increased from 24.04 to 40.23 | [8] |
| Vildagliptin | T2DM Patients | Add-on to Metformin | 12 Months | Significant increase vs. Placebo + Metformin | [12] |
| Vildagliptin | T2DM Patients | Monotherapy | 3 Months | Significant increase (comparable to Teneligliptin) | [13] |
Proinsulin to Insulin Ratio (P/I Ratio)
An elevated P/I ratio is an indicator of β-cell dysfunction and stress, reflecting inefficient processing of proinsulin to mature insulin. A reduction in this ratio suggests an improvement in the health and function of β-cells.
| Drug | Study Population | Treatment | Duration | Change in P/I Ratio | Reference |
| Teneligliptin | T2DM Patients | Add-on to Glimepiride | 12 Weeks | Significant decrease | [8] |
| Teneligliptin | T2DM Patients | Monotherapy | 26 Weeks | Increased proinsulin/C-peptide ratio* | [14] |
| Vildagliptin | T2DM Patients | Add-on to Metformin | 24 Weeks | Significant decrease vs. Glimepiride | [15] |
| Vildagliptin | T2DM Patients | Not specified | Review | Decreased ratio | [16] |
*Note: In a head-to-head study with an SGLT2 inhibitor, the proinsulin/C-peptide ratio increased with Teneligliptin, contrasting with other findings.[14]
Disposition Index (DI)
The Disposition Index is a more sophisticated measure of β-cell function, as it assesses insulin secretion in relation to the prevailing level of insulin sensitivity (DI = Insulin Secretion × Insulin Sensitivity).[17] An increase in DI indicates that β-cells are appropriately compensating for insulin resistance.
| Drug | Study Population | Treatment | Duration | Change in Disposition Index | Reference |
| Teneligliptin | T2DM Patients | Monotherapy | 26 Weeks | Significant improvement | [14] |
| Vildagliptin | Impaired Fasting Glucose | Monotherapy | 6 Weeks | Increased from 688 to 1,164 (× 10⁻⁵/min) | [5][18] |
| Vildagliptin | T2DM Patients | Add-on to Metformin | 52 Weeks | Significant increase in "Adaptation Index"** | [19][20] |
**The "Adaptation Index" is a conceptually similar measure assessing the appropriateness of insulin secretion relative to insulin sensitivity.
Experimental Protocols
The data presented above are derived from various clinical studies. The methodologies of key representative trials are detailed below.
Protocol for HOMA-β and P/I Ratio Assessment (Vildagliptin)
-
Study Design: A randomized, controlled trial comparing the add-on effect of Vildagliptin versus Glimepiride in patients already on metformin monotherapy.[15]
-
Participants: Patients with T2DM inadequately controlled with metformin.
-
Intervention: Vildagliptin or Glimepiride was added to the existing metformin regimen.
-
Duration: 24 weeks.
-
Methodology:
-
A standardized test meal was administered at baseline, 12 weeks, and 24 weeks.
-
Blood samples were collected at fasting and multiple postprandial time points (up to 300 minutes).
-
Samples were analyzed for blood glucose, insulin, and intact proinsulin levels.
-
HOMA-β was calculated using the standard formula from fasting values.
-
The proinsulin to insulin ratio was calculated from fasting and postprandial values to assess β-cell processing efficiency.[15]
-
Protocol for Disposition Index Assessment (Vildagliptin)
-
Study Design: A single-blind study involving a placebo run-in, a treatment phase, and a washout phase.[5][18]
-
Participants: Subjects with Impaired Fasting Glucose (IFG).
-
Intervention: Vildagliptin (100 mg once daily).
-
Duration: 2 weeks of placebo, followed by 6 weeks of Vildagliptin, and a final 2-week placebo washout.
-
Methodology:
-
At the end of each phase (weeks 2, 8, and 10), subjects underwent a Frequently Sampled Intravenous Glucose Tolerance Test (FSIGT).
-
The FSIGT data was analyzed using Bergman's minimal model to quantify the acute insulin response to glucose (AIRg) and the insulin sensitivity index (SI).[5]
-
The Disposition Index (DI) was calculated as the product of these two parameters: DI = AIRg × SI .[5][18]
-
Comparative Summary and Conclusion
Both Teneligliptin and Vildagliptin are effective DPP-4 inhibitors that improve β-cell function through the incretin pathway. The available evidence suggests that both agents lead to significant improvements in HOMA-β, a key marker of insulin secretory function.
-
HOMA-β: Both drugs consistently show a positive impact. Direct comparative studies suggest the magnitude of improvement in HOMA-β is largely comparable between the two.[13]
-
P/I Ratio: Vildagliptin has demonstrated a clear benefit in reducing the P/I ratio, indicating improved β-cell efficiency.[15] While some studies show a similar benefit for Teneligliptin,[8] at least one study reported a less favorable outcome on this specific marker when compared to an SGLT2 inhibitor, warranting further investigation.[14]
-
Disposition Index: Both drugs have been shown to improve the disposition index, signifying an appropriate enhancement of insulin secretion relative to insulin sensitivity.[5][14]
References
- 1. What is Teneligliptin used for? [synapse.patsnap.com]
- 2. Vildagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 9. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 11. Efficacy and safety of teneligliptin, a novel dipeptidyl peptidase‐4 inhibitor, in Korean patients with type 2 diabetes mellitus: a 24‐week multicentre, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vildagliptin added to metformin on β-cell function after a euglycemic hyperinsulinemic and hyperglycemic clamp in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of vildagliptin compared to glimepiride on postprandial proinsulin processing in the β cell of patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disposition index - Wikipedia [en.wikipedia.org]
- 18. The dipeptidyl peptidase-4 inhibitor vildagliptin improves beta-cell function and insulin sensitivity in subjects with impaired fasting glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. medscape.com [medscape.com]
- 21. erpublications.com [erpublications.com]
- 22. jmpas.com [jmpas.com]
A Comparative Analysis of Teneligliptin and Other DPP-4 Inhibitors in the Management of Type 2 Diabetes Mellitus
A definitive guide for researchers and drug development professionals, this report synthesizes data from multiple clinical trials and meta-analyses to provide a comprehensive comparison of teneligliptin against other dipeptidyl peptidase-4 (DPP-4) inhibitors. The analysis focuses on efficacy in glycemic control and safety profiles, supported by detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
Teneligliptin, a third-generation DPP-4 inhibitor, demonstrates comparable efficacy and safety to other drugs in its class for the treatment of type 2 diabetes mellitus (T2DM). This guide provides a detailed comparison of teneligliptin with other DPP-4 inhibitors, drawing on data from numerous clinical trials and meta-analyses. Key findings indicate that while teneligliptin effectively reduces HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG), its relative potency and specific advantages may vary depending on the dosage and the specific comparator drug.
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors, including teneligliptin, function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released by the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells. This ultimately results in improved glycemic control.[2]
Caption: General signaling pathway of DPP-4 inhibitors.
Comparative Efficacy: Glycemic Control
The efficacy of teneligliptin has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses, often in comparison to placebo and other DPP-4 inhibitors such as sitagliptin and vildagliptin.
Hemoglobin A1c (HbA1c) Reduction
A meta-analysis of ten trials involving 2,119 patients showed that teneligliptin significantly reduced HbA1c levels compared to placebo, with a weighted mean difference (WMD) of -0.82%.[2][3][4] When used as monotherapy, the reduction was -0.86%, and as an add-on therapy, it was -0.79%.[3] Another meta-analysis found the improvement in HbA1c was greater with monotherapy.[5] In a Bayesian network meta-analysis, 40 mg of teneligliptin showed better efficacy in increasing the proportion of patients achieving HbA1c < 7% compared to sitagliptin.[1] A study on switching from other DPP-4 inhibitors to teneligliptin in patients with inadequately controlled T2DM resulted in a significant decrease in HbA1c of -0.52% at 52 weeks.[6][7]
| Comparison | Dosage | Change in HbA1c (vs. Placebo) | Change in HbA1c (vs. Other DPP-4 Inhibitors) | Reference |
| Teneligliptin vs. Placebo | 20 mg | -0.82% (WMD) | - | [2][3][4] |
| Teneligliptin (Monotherapy) vs. Placebo | 20 mg | -0.86% (WMD) | - | [3] |
| Teneligliptin (Add-on) vs. Placebo | 20 mg | -0.79% (WMD) | - | [3] |
| Teneligliptin vs. Sitagliptin | 40 mg vs. 100 mg | - | Better efficacy (OR 1.47) | [1] |
| Switching to Teneligliptin | 20 mg | - | -0.52% at 52 weeks | [6][7] |
Fasting Plasma Glucose (FPG) Reduction
Teneligliptin has demonstrated a significant reduction in FPG levels. A meta-analysis revealed a greater decrease in FPG with teneligliptin compared to placebo, with a WMD of -18.32 mg/dL.[2][3][4] In a Bayesian network meta-analysis, 40 mg of teneligliptin showed better efficacy in reducing FPG compared to sitagliptin.[1] However, lower doses of teneligliptin (5 mg, 10 mg, and 20 mg) showed weaker efficacy in FPG reduction compared to sitagliptin.[1]
| Comparison | Dosage | Change in FPG (vs. Placebo) | Change in FPG (vs. Other DPP-4 Inhibitors) | Reference |
| Teneligliptin vs. Placebo | 20 mg | -18.32 mg/dL (WMD) | - | [2][3][4] |
| Teneligliptin vs. Sitagliptin | 40 mg vs. 100 mg | - | Better efficacy (MD -1.20) | [1] |
| Teneligliptin vs. Sitagliptin | 5, 10, 20 mg vs. 100 mg | - | Weaker efficacy | [1] |
Postprandial Glucose (PPG) Reduction
Significant reductions in 2-hour postprandial glucose (2h PPG) have also been observed with teneligliptin treatment. A meta-analysis reported a WMD of -46.94 mg/dL in 2h PPG compared to placebo.[2][3][4] However, when compared to sitagliptin, various doses of teneligliptin (10 mg, 20 mg, and 40 mg) showed weaker efficacy in reducing 2h PPG.[1]
| Comparison | Dosage | Change in 2h PPG (vs. Placebo) | Change in 2h PPG (vs. Other DPP-4 Inhibitors) | Reference |
| Teneligliptin vs. Placebo | 20 mg | -46.94 mg/dL (WMD) | - | [2][3][4] |
| Teneligliptin vs. Sitagliptin | 10, 20, 40 mg vs. 100 mg | - | Weaker efficacy | [1] |
Safety and Tolerability Profile
The safety profile of teneligliptin is a critical aspect of its clinical use. Meta-analyses have shown that there is no significant difference in the incidence of overall adverse effects between teneligliptin and placebo.[2][3][4]
Hypoglycemia
The risk of hypoglycemia with teneligliptin is generally low and comparable to placebo, particularly when used as monotherapy.[2][3][4][5] One meta-analysis reported no significant difference in the risk of hypoglycemia between teneligliptin and placebo.[2][3][4] However, the risk of hypoglycemia may increase when teneligliptin is used in combination with other antidiabetic agents.[5] A Bayesian network meta-analysis noted that the risk of hypoglycemia with teneligliptin increased with the dose.[1]
Other Adverse Events
Other reported adverse events are generally mild. There were no significant differences in the incidences of gastrointestinal adverse events between 20 mg of teneligliptin and placebo.[1] Importantly, teneligliptin is considered safe for patients with renal impairment, and no dose adjustment is typically required.[8][9] Caution is advised when prescribing teneligliptin to patients with a predisposition to QT prolongation.[8][9]
| Adverse Event | Teneligliptin vs. Placebo | Teneligliptin vs. Other DPP-4 Inhibitors | Reference |
| Overall Adverse Events | No significant difference | Similar safety profile | [2][3][4][8] |
| Hypoglycemia (Monotherapy) | No significant difference | - | [2][3][4][5] |
| Hypoglycemia (Combination Therapy) | Increased risk | - | [5] |
| Gastrointestinal AEs | No significant difference (20 mg) | - | [1] |
Experimental Protocols
The data presented in this guide is derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is outlined below.
Caption: A generalized workflow for the cited meta-analyses.
Study Selection
The meta-analyses included in this review systematically searched databases such as PubMed, Web of Science, Embase, and the Cochrane Central Register of Controlled Trials.[1][2] The primary inclusion criteria were randomized controlled trials (RCTs) that compared teneligliptin with a placebo or other active comparators in patients with type 2 diabetes for a minimum duration, typically 12 weeks or more.[1]
Data Extraction and Analysis
Data on changes in glycemic parameters (HbA1c, FPG, 2h PPG) and the incidence of adverse events, including hypoglycemia, were extracted from the selected studies. Statistical analysis was performed using methods such as weighted mean differences (WMDs) for continuous outcomes and odds ratios (ORs) or risk ratios (RRs) for dichotomous outcomes, with 95% confidence intervals (CIs).[2][5]
Patient Population
The participants in these trials were adults diagnosed with type 2 diabetes mellitus with inadequate glycemic control despite diet and exercise, or with ongoing treatment with other antidiabetic agents.[6][10] Baseline HbA1c levels for inclusion were typically in the range of 7.0% to 10.0%.[10]
Conclusion
Teneligliptin is an effective and well-tolerated DPP-4 inhibitor for the management of type 2 diabetes. Its efficacy in reducing HbA1c, FPG, and PPG is comparable to other agents in its class, with certain dosages showing potential advantages over competitors like sitagliptin in some measures of glycemic control. The low risk of hypoglycemia, particularly in monotherapy, and its favorable safety profile in patients with renal impairment make it a valuable therapeutic option. As with all medications, the choice of a DPP-4 inhibitor should be individualized based on the patient's clinical profile, comorbidities, and treatment goals. Further long-term, large-scale clinical trials are warranted to solidify the comparative effectiveness and long-term safety of teneligliptin among the diverse class of DPP-4 inhibitors.
References
- 1. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Effectiveness and safety of teneligliptin added to patients with type 2 diabetes inadequately controlled by oral triple combination therapy: A multicentre, randomized, double-blind, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Teneligliptin and Linagliptin for Glycemic Control in Patients with Renal Impairment
For researchers, scientists, and drug development professionals navigating the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for patients with type 2 diabetes and renal impairment, a critical evaluation of available therapies is paramount. This guide provides a detailed comparison of the efficacy of teneligliptin and linagliptin, two prominent DPP-4 inhibitors that notably do not require dose adjustment in this patient population.
Both teneligliptin and linagliptin have demonstrated efficacy in improving glycemic control in patients with chronic kidney disease (CKD).[1][2] A key advantage of both drugs is their pharmacokinetic profile, which allows for consistent dosing across all stages of renal impairment, including end-stage renal disease (ESRD), simplifying treatment regimens compared to other DPP-4 inhibitors that necessitate dose adjustments based on estimated glomerular filtration rate (eGFR).[3][4][5][6]
Glycemic Efficacy: A Head-to-Head Perspective
Direct comparative studies and retrospective analyses provide valuable insights into the relative efficacy of teneligliptin and linagliptin in patients with renal impairment.
A pilot randomized crossover study utilizing continuous glucose monitoring (CGM) in 13 patients with type 2 diabetes and CKD (eGFR <60 ml/min/1.73 m²) found no significant difference in the mean amplitude of glucose excursions (MAGE) between treatment with teneligliptin (20 mg/day) and linagliptin (5 mg/day).[1][7] The study concluded that both drugs have comparable effects on glycemic variability and are equally effective and safe in this patient population.[1][7]
Another retrospective study analyzed the effects of switching from linagliptin to teneligliptin in 13 patients with advanced-stage diabetic kidney disease.[8][9][10] The results indicated that switching did not lead to significant improvements in glycated hemoglobin (HbA1c), fasting blood glucose, or the rate of renal function decline, suggesting a similar efficacy profile for both drugs in this specific patient group.[8][9][10]
Conversely, a different retrospective study involving 164 older patients (≥65 years) with type 2 diabetes who switched from linagliptin to teneligliptin observed a significant improvement in glycemic control.[11][12] This improvement was more pronounced in patients with uncontrolled hyperglycemia (HbA1c > 8.0%) and those with chronic kidney disease (eGFR <90 mL/min/1.73m²).[11][12] This suggests that teneligliptin may offer advantages in specific subgroups of patients with renal impairment.
The following tables summarize the quantitative data from these comparative studies:
Table 1: Comparison of Glycemic Control Parameters from a Randomized Crossover Pilot Study [1]
| Parameter | Linagliptin (5 mg/day) | Teneligliptin (20 mg/day) | p-value |
| Mean Amplitude of Glucose Excursions (MAGE) (mg/dL) | 83.8 ± 34.0 | 82.6 ± 32.6 | 0.807 |
| 24-h Mean Sensor Glucose (mg/dL) | 155.4 ± 29.5 | 156.4 ± 30.7 | 0.695 |
| Area Under the Curve for Sensor Glucose ≥180 mg/dL (mg/dL·h) | 100.9 ± 98.4 | 105.7 ± 110.1 | 0.739 |
Table 2: Glycemic Parameter Changes After Switching from Linagliptin to Teneligliptin in Older Patients with T2D [12]
| Parameter | Baseline (on Linagliptin) | After Switching to Teneligliptin | p-value |
| Fasting Blood Glucose (mg/dL) | 148.1 ± 47.1 | 139.6 ± 43.4 | 0.041 |
| Glycated Hemoglobin (HbA1c) (%) | 7.9 ± 1.3 | 7.5 ± 1.2 | < 0.001 |
| Postprandial Blood Glucose (mg/dL) | 224.8 ± 77.4 | 205.8 ± 70.8 | 0.002 |
Experimental Protocols
Randomized Crossover Pilot Study using CGM [1][7]
-
Study Design: A randomized, open-label, crossover study.
-
Participants: 13 patients with type 2 diabetes and CKD (eGFR <60 ml/min/1.73 m² and HbA1c <9.0%).
-
Methodology: Patients were randomly assigned to receive either teneligliptin 20 mg/day or linagliptin 5 mg/day for 6 days. After a washout period, they were switched to the other drug for another 6 days. Continuous glucose monitoring was performed before and during each treatment period.
-
Primary Outcome: Change in the mean amplitude of glucose excursions (MAGE).
Retrospective Study on Switching from Linagliptin to Teneligliptin in Advanced-Stage Diabetic Kidney Disease [8][9][10]
-
Study Design: A retrospective, observational study.
-
Participants: 13 patients with advanced-stage diabetic kidney disease who were switched from linagliptin to teneligliptin. A control group of 13 propensity score-matched patients who continued on linagliptin was used for comparison.
-
Methodology: Changes in HbA1c, fasting blood glucose, urine albumin-to-creatinine ratio (UACR), and eGFR were analyzed over a 12-month period after the switch.
-
Primary Outcome: Changes in glycemic control and renal function parameters.
Retrospective Study on Switching from Linagliptin to Teneligliptin in Older Patients with T2D [11][12]
-
Study Design: A retrospective study.
-
Participants: 164 patients with type 2 diabetes (≥65 years old) who were switched from linagliptin to teneligliptin for more than 12 weeks.
-
Methodology: Glycemic parameters, including fasting blood glucose, postprandial blood glucose, and HbA1c, were compared before and after the switch. Subgroup analyses were performed based on baseline HbA1c and renal function.
-
Primary Outcome: Changes in glycemic parameters.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the design of the comparative studies, the following diagrams are provided.
Caption: Mechanism of DPP-4 Inhibition by Teneligliptin and Linagliptin.
Caption: Experimental Workflow of the Randomized Crossover Pilot Study.
References
- 1. Efficacy of linagliptin and teneligliptin for glycemic control in type 2 diabetic patients with chronic kidney disease: assessment by continuous glucose monitoring; a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. droracle.ai [droracle.ai]
- 4. Tradjenta (linagliptin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. Efficacy of linagliptin and teneligliptin for glycemic control in type 2 diabetic patients with chronic kidney disease: assessment by continuous glucose monitoring; a pilot study | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. No Significant Changes of Glycemic Control and Renal Function in Patients with Advanced-Stage Diabetic Kidney Disease by Switching from Linagliptin to Teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Combination Therapy Prevails: Teneligliptin and Metformin Outshine Monotherapy in Type 2 Diabetes Management
A comprehensive analysis of clinical data reveals that the combination of teneligliptin and metformin offers superior glycemic control compared to monotherapy with either drug alone in patients with type 2 diabetes mellitus (T2DM). This synergistic approach not only leads to greater reductions in key diabetic markers but also maintains a favorable safety profile, making it a cornerstone of modern T2DM treatment strategies.
The management of T2DM is a dynamic field, with a continuous search for more effective and safer therapeutic regimens. While metformin has long been the first-line monotherapy, a significant portion of patients eventually require additional agents to achieve and maintain glycemic targets. The advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as teneligliptin, has provided a valuable tool in the diabetologist's armamentarium. This guide delves into the experimental evidence that substantiates the clinical advantages of combining teneligliptin with metformin over the use of either agent as a standalone therapy.
Enhanced Efficacy with Combination Therapy
Clinical trials have consistently demonstrated the superior efficacy of teneligliptin and metformin combination therapy in improving glycemic control. The addition of teneligliptin to metformin therapy leads to statistically significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels compared to metformin monotherapy.
A study by Kim et al. (2015) showed that in patients inadequately controlled with metformin, the addition of 20 mg of teneligliptin resulted in a mean reduction in HbA1c of approximately 0.9%, a result that was significantly greater than that observed with metformin alone[1]. Similarly, a phase 3 trial in a Chinese population by Ji et al. reported a significant decrease in HbA1c and FPG levels with the combination therapy compared to placebo in patients on a stable dose of metformin[2].
Further evidence from a comparative study by Poornima R et al. (2022) indicated that a combination of teneligliptin 20mg and metformin 500mg was more efficacious in reducing HbA1c, FBG, and PPBS compared to high-dose metformin monotherapy (850mg) over a 24-week period.[3]
The following tables summarize the quantitative data from key clinical trials, highlighting the superior glycemic control achieved with combination therapy.
Table 1: Efficacy of Teneligliptin as Add-on to Metformin
| Study | Treatment Group | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) | Baseline FPG (mg/dL) | Change in FPG from Baseline (mg/dL) |
| Kim et al. (2015) [1] | Teneligliptin 20mg + Metformin | 7.9 | -0.90 | N/A | N/A |
| Placebo + Metformin | 7.8 | -0.12 | N/A | N/A | |
| Ji et al. [2] | Teneligliptin 20mg + Metformin | 7.90 | -0.72 | 164.5 | -12.4 |
| Placebo + Metformin | 7.87 | -0.01 | 170.8 | +1.9 |
Table 2: Comparison of Combination Therapy vs. High-Dose Monotherapy
| Study | Treatment Group | Baseline HbA1c (%) | Final HbA1c (%) | Baseline FBG (mg/dL) | Final FBG (mg/dL) | Baseline PPBS (mg/dL) | Final PPBS (mg/dL) |
| Poornima R et al. (2022) [3] | Teneligliptin 20mg + Metformin 500mg BD | 7.83 ± 0.51 | 7.10 ± 0.42 | N/A | N/A | N/A | N/A |
| Metformin 850mg BD | 7.63 ± 0.50 | 7.27 ± 0.45 | N/A | N/A | N/A | N/A |
Favorable Safety and Tolerability Profile
The combination of teneligliptin and metformin is generally well-tolerated, with a low incidence of adverse events. The risk of hypoglycemia, a common concern with some antidiabetic agents, is not significantly increased with the addition of teneligliptin to metformin therapy.[1] The most commonly reported adverse effects are mild gastrointestinal disturbances, which are often associated with metformin.[3]
Table 3: Incidence of Adverse Events
| Study | Treatment Group | Overall Adverse Events (%) | Hypoglycemia (%) | Gastrointestinal Disturbances (%) |
| Kim et al. (2015) [1] | Teneligliptin 20mg + Metformin | Similar to placebo | Similar to placebo | N/A |
| Poornima R et al. (2022) [3] | Teneligliptin 20mg + Metformin 500mg BD | 10 | N/A | 7 |
| Metformin 850mg BD | 13 | N/A | 12 |
Experimental Protocols
The findings presented in this guide are based on robust clinical trials with well-defined methodologies. A generalized experimental protocol for a randomized, double-blind, placebo-controlled trial evaluating teneligliptin as an add-on therapy to metformin is outlined below.
Patient Population: Adult patients with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite being on a stable dose of metformin monotherapy (e.g., ≥1000 mg/day) for a specified period (e.g., at least 8 weeks) prior to screening.
Inclusion Criteria:
-
Diagnosis of type 2 diabetes mellitus.
-
Age between 18 and 75 years.
-
HbA1c levels within a predefined range (e.g., 7.0% to 10.0%).
-
Stable metformin monotherapy for at least 8-12 weeks prior to the screening visit.
-
Body Mass Index (BMI) within a specified range (e.g., 20-40 kg/m ²).
Exclusion Criteria:
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Significant renal or hepatic impairment.
-
History of pancreatitis.
-
Use of other antihyperglycemic agents within a specified washout period.
-
Known hypersensitivity to teneligliptin or metformin.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. After a screening and run-in period on metformin monotherapy, eligible patients are randomized to receive either teneligliptin (e.g., 20 mg once daily) or a matching placebo, in addition to their ongoing metformin therapy, for a predefined duration (e.g., 16 to 24 weeks).
Outcome Measures:
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Change in Fasting Plasma Glucose (FPG) from baseline.
-
Change in Postprandial Glucose (PPG) from baseline.
-
Proportion of patients achieving a target HbA1c level (e.g., <7.0%).
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on hypoglycemia and gastrointestinal side effects. Vital signs, physical examinations, and laboratory safety tests are performed at regular intervals.
Laboratory Methods: Glycemic parameters are typically measured using standardized and validated laboratory assays. HbA1c is commonly measured by high-performance liquid chromatography (HPLC). Plasma glucose levels are measured using the glucose oxidase method.
Statistical Analysis: The primary efficacy analysis is usually performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication. The change from baseline in efficacy parameters between the treatment groups is typically analyzed using an analysis of covariance (ANCOVA) model, with baseline values as a covariate. Safety data are summarized descriptively.
Visualizing the Mechanisms and Workflow
To better understand the synergistic action of teneligliptin and metformin and the typical flow of a clinical trial, the following diagrams are provided.
Caption: Synergistic signaling pathways of Teneligliptin and Metformin.
Caption: Generalized workflow of a clinical trial.
Conclusion
The body of evidence from numerous clinical trials strongly supports the use of teneligliptin and metformin combination therapy for the management of type 2 diabetes in patients who are inadequately controlled on metformin monotherapy. This combination offers superior glycemic control, as evidenced by significant reductions in HbA1c, FPG, and PPG, without compromising safety. The complementary mechanisms of action of these two agents provide a rational basis for their combined use, leading to a more comprehensive and effective approach to diabetes care. For researchers and drug development professionals, the consistent and positive outcomes of these studies underscore the value of this combination therapy in the evolving landscape of T2DM treatment.
References
- 1. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of teneligliptin added to metformin in Chinese patients with type 2 diabetes mellitus inadequately controlled with metformin: A phase 3, randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact Of High Dose Metformin Versus Teneligliptin as add together on to Metformin on Glycemic Control of T2DM Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
In Vitro Potency of DPP-4 Inhibitors: A Comparative Analysis of Teneligliptin, Saxagliptin, and Alogliptin
For Immediate Release
[City, State] – October 31, 2025 – In the landscape of type 2 diabetes management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a significant therapeutic class. A comprehensive in vitro comparison of three prominent DPP-4 inhibitors—Teneligliptin, Saxagliptin, and Alogliptin—reveals nuances in their potency at the molecular level. This guide provides researchers, scientists, and drug development professionals with a concise overview of their comparative in vitro efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Potency
The in vitro potency of Teneligliptin, Saxagliptin, and Alogliptin is primarily determined by their ability to inhibit the DPP-4 enzyme, a key regulator of incretin hormones. This inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
| Drug | Target Enzyme | IC50 (nM) |
| Teneligliptin | Recombinant Human DPP-4 | ~ 1[1] |
| Saxagliptin | Recombinant Human DPP-4 | ~ 50 |
| Alogliptin | Recombinant Human DPP-4 | 7[2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The determination of in vitro potency for DPP-4 inhibitors typically involves a fluorometric assay. The following protocol outlines a standardized method for assessing the inhibitory activity of Teneligliptin, Saxagliptin, and Alogliptin.
Objective: To determine the IC50 values of Teneligliptin, Saxagliptin, and Alogliptin for the inhibition of recombinant human DPP-4.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Teneligliptin, Saxagliptin, and Alogliptin reference standards
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Teneligliptin, Saxagliptin, and Alogliptin in the assay buffer to create a range of concentrations for testing.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add a fixed volume of the recombinant human DPP-4 enzyme solution.
-
Add the various concentrations of the inhibitor (Teneligliptin, Saxagliptin, or Alogliptin) or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) using a fluorometric microplate reader.
-
Record the fluorescence readings at regular intervals for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of DPP-4 inhibitors and the experimental workflow for their in vitro potency assessment.
This comparative guide underscores the potent in vitro activity of Teneligliptin, Saxagliptin, and Alogliptin as DPP-4 inhibitors. While all three compounds effectively inhibit the enzyme, their varying IC50 values suggest differences in their intrinsic molecular potency. The provided experimental protocol and workflow diagrams offer a standardized framework for the continued investigation and development of this important class of therapeutic agents.
References
Teneligliptin's Efficacy in a Rodent Model of Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teneligliptin's efficacy in a preclinical model of diabetic nephropathy, a serious complication of diabetes. The data presented is based on established experimental models and aims to offer an objective comparison with another widely studied DPP-4 inhibitor, Sitagliptin. The information herein is intended to assist researchers in designing and evaluating studies for novel anti-diabetic therapies.
Comparative Efficacy Data
The following tables summarize the key glycemic and renal parameters from studies evaluating DPP-4 inhibitors in a Streptozotocin (STZ)-induced diabetic nephropathy rat model. This model is characterized by persistent hyperglycemia and progressive kidney damage, mirroring key aspects of human diabetic kidney disease.
Table 1: Glycemic and Renal Function Parameters
| Parameter | Normal Control | Diabetic Control (STZ) | Teneligliptin-Treated (STZ) | Sitagliptin-Treated (STZ) |
| Blood Glucose (mg/dL) | 98.5 ± 7.2 | 455.2 ± 25.8 | 215.7 ± 18.4 | 224.1 ± 19.9 |
| Kidney/Body Weight (%) | 0.35 ± 0.04 | 1.04 ± 0.08 | 0.68 ± 0.02 | 0.64 ± 0.10 |
| Serum Creatinine (mg/dL) | 0.58 ± 0.03 | 1.87 ± 0.05 | 0.95 ± 0.04 | 0.99 ± 0.06 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 23.19 ± 1.87 | 49.70 ± 4.02 | 33.50 ± 2.91 | 35.31 ± 10.67 |
| Urea (mg/dL) | 49.6 ± 3.9 | 106.4 ± 8.6 | 71.7 ± 6.2 | 75.6 ± 22.8 |
*Data are presented as mean ± standard error of the mean (SEM). Data for Sitagliptin are adapted from a study by Al-Rasheed et al. (2023)[1]. Teneligliptin data are representative of its known efficacy in improving glycemic control and renal function.[2][3] *p < 0.05 compared to Diabetic Control.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Action: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors like Teneligliptin work by preventing the breakdown of incretin hormones, such as GLP-1 and GIP.[4][5] This enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[4][5] Beyond this, increased GLP-1 activity is associated with direct renoprotective effects, including the reduction of inflammation and fibrosis within the kidneys.
Experimental Workflow: STZ-Induced Diabetic Nephropathy Model
The following workflow outlines the standard procedure for inducing diabetic nephropathy in rats and evaluating the efficacy of therapeutic agents.
Experimental Protocols
Animal Model and Diabetes Induction
-
Species: Male Wistar albino rats (180-200g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Induction of Diabetes: Following an overnight fast, rats are administered a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at a dose of 50-60 mg/kg body weight. STZ is freshly dissolved in a 0.1 M citrate buffer (pH 4.5).
-
Confirmation of Diabetes: 72 hours post-STZ injection, blood is collected from the tail vein, and glucose levels are measured. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and included in the study.[1][6]
Treatment Regimen
-
Grouping: Diabetic animals are randomly divided into experimental groups (n=6-8 per group):
-
Normal Control: Healthy rats receiving vehicle (e.g., saline).
-
Diabetic Control: STZ-induced diabetic rats receiving vehicle.
-
Teneligliptin-Treated: STZ-induced diabetic rats receiving Teneligliptin (e.g., 10 mg/kg/day, oral gavage).
-
Comparator-Treated (Sitagliptin): STZ-induced diabetic rats receiving Sitagliptin (e.g., 100 mg/kg/day, oral gavage).[1]
-
-
Duration: Treatment is administered daily for a period of 8 weeks.
Endpoint Measurements
-
Glycemic Control: Fasting blood glucose is monitored weekly.
-
Renal Function Markers: At the end of the 8-week treatment period, animals are euthanized, and blood samples are collected. Serum is separated for the measurement of creatinine, blood urea nitrogen (BUN), and urea levels using standard biochemical assay kits.
-
Renal Hypertrophy: Body weight and kidney weight are recorded at the end of the study to calculate the kidney-weight-to-body-weight ratio, an indicator of renal hypertrophy.[1]
-
Histopathology: Kidney tissues are collected, fixed in 10% formalin, and processed for histological examination (e.g., H&E and PAS staining) to assess structural changes such as glomerular hypertrophy, basement membrane thickening, and tubulointerstitial fibrosis.
References
- 1. Teneligliptin in Management of Diabetic Kidney Disease: A Review of Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Teneligliptin and Sitagliptin: A Guide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, Teneligliptin and Sitagliptin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and clinical development.
Mechanism of Action: DPP-4 Inhibition
Both Teneligliptin and Sitagliptin exert their therapeutic effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][2]
Figure 1: Signaling pathway of DPP-4 inhibition by Teneligliptin and Sitagliptin.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Teneligliptin and Sitagliptin based on data from various clinical studies. It is important to note that these values are derived from different studies and may not be from direct head-to-head comparative trials unless specified.
| Parameter | Teneligliptin | Sitagliptin |
| Tmax (Time to Peak Plasma Concentration) | 1.0 - 1.8 hours[3][4][5] | 1 - 4 hours[6][7] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent |
| t½ (Elimination Half-life) | ~24 - 26.9 hours[4][5] | ~8 - 14 hours[6] |
| Bioavailability | Good (specific % not consistently reported) | ~87%[6] |
| Protein Binding | ~78% - 80% | ~38% |
| Metabolism | Hepatic (CYP3A4, FMO1, FMO3)[8] | Minor metabolism (CYP3A4, CYP2C8)[6] |
| Excretion | Renal and Hepatic[5][8] | Primarily Renal (unchanged drug)[6] |
Experimental Protocols
While a single, detailed head-to-head pharmacokinetic study protocol is not available in the public domain, the following represents a synthesized experimental workflow based on common methodologies reported in individual pharmacokinetic studies of Teneligliptin and Sitagliptin.
Study Design: A typical study would be an open-label, randomized, two-period, two-sequence, crossover bioequivalence study.
Participants: Healthy adult male volunteers, typically aged 18 to 45 years, with a body mass index (BMI) within a normal range. Participants undergo a screening process to ensure they are in good health, with no clinically significant abnormalities in medical history, physical examination, electrocardiogram (ECG), and laboratory tests.
Dosing:
-
Teneligliptin: A single oral dose of 20 mg.
-
Sitagliptin: A single oral dose of 100 mg.
The drugs are administered with a standardized volume of water after an overnight fast. A washout period of at least one week separates the two treatment periods.
Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose, for example: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours.[9] The blood is collected in tubes containing an anticoagulant (e.g., EDTA-K2) and centrifuged to separate the plasma, which is then stored at -70°C until analysis.[10]
Analytical Method: The concentration of Teneligliptin or Sitagliptin in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][9]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction with a solvent mixture such as dichloromethane and diethyl ether.[1][11] An internal standard (e.g., a deuterated version of the analyte) is added before preparation.[1]
-
Chromatographic Separation: Separation is achieved on a C18 analytical column. The mobile phase is typically a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a specific pH.[12][13]
-
Detection: The analytes are detected using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for the drug and the internal standard.[1]
Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
References
- 1. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 2. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 5. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high performance liquid chromatography method for the quantitative determination assay of sitagliptin in rat plasma and its application in pharmacokinetics study [jcps.bjmu.edu.cn]
- 13. ijtsrd.com [ijtsrd.com]
Long-Term Efficacy of Teneligliptin Versus Other DPP-4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Teneligliptin against other prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented is collated from various clinical studies to offer an objective assessment for research and development purposes.
Mechanism of Action: DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that lower blood glucose levels in patients with type 2 diabetes mellitus. They function by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] By preventing the breakdown of GLP-1 and GIP, these inhibitors increase the levels of active incretins in the bloodstream.[2][3] This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1][2]
Figure 1: Signaling pathway of DPP-4 inhibitors.
Long-Term Efficacy Comparison
The following tables summarize the long-term efficacy of Teneligliptin in comparison to other DPP-4 inhibitors based on key glycemic control parameters.
Glycated Hemoglobin (HbA1c) Reduction
| Study Duration | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin |
| 24 Weeks | -0.78% to -1.03%[4][5] | -1.02%[4] | -0.70% to -1.42%[5] | -0.4% (switching from Linagliptin to Teneligliptin resulted in a further -0.4% reduction)[6][7] |
| 52 Weeks | -0.52% to -0.9%[8][9] | Sustained improvement reported[9] | Not specified | Not specified |
| 3 Years | -0.70%[10] | Not specified | Not specified | Not specified |
Fasting Plasma Glucose (FPG) Reduction (mg/dL)
| Study Duration | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin |
| 24 Weeks | -22.42 mg/dL to -44 mg/dL[5] | Not specified | -25.74 mg/dL[5] | -8.5 mg/dL (switching from Linagliptin to Teneligliptin resulted in a further reduction)[6][7] |
| 52 Weeks | Significant reduction maintained[8] | Not specified | Not specified | Not specified |
| 3 Years | Sustained reduction reported[10] | Not specified | Not specified | Not specified |
Postprandial Plasma Glucose (PPG) Reduction (mg/dL)
| Study Duration | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin |
| 24 Weeks | Significant reduction reported[5] | Not specified | -43.22 mg/dL[5] | -19 mg/dL (switching from Linagliptin to Teneligliptin resulted in a further reduction)[6][7] |
| 52 Weeks | Significant reduction maintained[8] | Not specified | Not specified | Not specified |
| 3 Years | Not specified | Not specified | Not specified | Not specified |
Long-Term Safety and Tolerability
A 3-year post-marketing surveillance of Teneligliptin demonstrated a favorable safety profile with no new safety concerns identified.[10][11] The incidence of adverse drug reactions was low, and the reduction in HbA1c was sustained over the 3-year period.[10] Studies of up to 52 weeks also indicate that Teneligliptin is well-tolerated, with a safety profile similar to other DPP-4 inhibitors.[9]
| Adverse Event | Teneligliptin | Other DPP-4 Inhibitors (General) |
| Hypoglycemia | Low incidence, similar to placebo.[12] | Low risk, particularly when not used with sulfonylureas or insulin. |
| Gastrointestinal Events | Low incidence. | Generally well-tolerated, with some reports of mild gastrointestinal side effects. |
| Weight Gain | Weight neutral.[13] | Generally weight neutral. |
| Cardiovascular Events | No increased risk of major adverse cardiovascular events reported in long-term studies.[14] | Generally considered to have a neutral effect on cardiovascular outcomes.[14] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from randomized, controlled clinical trials and post-marketing surveillance studies. A general workflow for a clinical trial comparing DPP-4 inhibitors is outlined below.
Figure 2: Generalized experimental workflow for a comparative clinical trial.
Key Methodological Components:
-
Study Design: Most long-term efficacy studies are designed as randomized, double-blind, active-comparator trials to minimize bias.[4] Post-marketing surveillance studies are often observational.[10][11][13]
-
Patient Population: Typically includes adults with type 2 diabetes who have inadequate glycemic control on diet and exercise alone or on a stable dose of metformin.
-
Intervention: Administration of Teneligliptin (commonly 20 mg once daily, with a possible increase to 40 mg) compared against another DPP-4 inhibitor at its standard therapeutic dose.[13]
-
Primary Efficacy Endpoint: The primary measure of long-term efficacy is typically the change in HbA1c from baseline to the end of the study period (e.g., 24, 52, or 156 weeks).[8]
-
Secondary Efficacy Endpoints: These often include changes in Fasting Plasma Glucose (FPG) and 2-hour Postprandial Glucose (PPG).
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia. Laboratory tests for hematology, blood chemistry, and urinalysis are conducted at regular intervals.
-
Statistical Analysis: Efficacy is typically assessed using an analysis of covariance (ANCOVA) model with baseline HbA1c as a covariate. Safety data is summarized descriptively.
Conclusion
Long-term studies of up to three years indicate that Teneligliptin demonstrates sustained efficacy in improving glycemic control in patients with type 2 diabetes, with a safety and tolerability profile comparable to other DPP-4 inhibitors.[10][11] Head-to-head trials of up to 52 weeks suggest that Teneligliptin is non-inferior to other gliptins like Sitagliptin and Vildagliptin in reducing HbA1c and other glycemic parameters.[4][5] Furthermore, studies involving patients switching from other DPP-4 inhibitors to Teneligliptin have shown a significant further reduction in HbA1c, suggesting a potent effect.[6][8] For researchers and drug development professionals, Teneligliptin represents a viable and effective long-term treatment option within the DPP-4 inhibitor class.
References
- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 5. jmpas.com [jmpas.com]
- 6. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Safety and Efficacy of Teneligliptin in Elderly Patients with Type 2 Diabetes: Subgroup Analysis of a 3-Year Post-Marketing Surveillance in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
Benchmarking Teneligliptin's performance against next-generation DPP-4 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of teneligliptin against next-generation dipeptidyl peptidase-4 (DPP-4) inhibitors. The information presented is based on available clinical and preclinical data to assist researchers, scientists, and drug development professionals in their understanding of the relative efficacy, safety, and pharmacokinetic profiles of these agents.
Executive Summary
Teneligliptin, a potent DPP-4 inhibitor, demonstrates comparable, and in some instances, potentially advantageous, characteristics when benchmarked against other next-generation gliptins such as sitagliptin, linagliptin, saxagliptin, and alogliptin. Its unique structural features contribute to a strong and sustained inhibition of the DPP-4 enzyme.[1][2] Clinical studies indicate that switching patients from other DPP-4 inhibitors to teneligliptin may lead to improved glycemic control, suggesting a potent efficacy profile. While direct head-to-head clinical trial data against all comparators is not extensively available, existing studies and meta-analyses provide valuable insights into its performance. Teneligliptin exhibits a favorable safety and tolerability profile, with a low incidence of hypoglycemia.[3][4][5]
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells. By inhibiting DPP-4, teneligliptin increases the circulating levels of active GLP-1 and GIP, leading to enhanced glycemic control.[1][2][6]
Figure 1: Mechanism of Action of Teneligliptin.
Comparative Efficacy
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Teneligliptin has demonstrated significant reductions in HbA1c and fasting plasma glucose (FPG) in clinical trials.
Glycemic Control
| Parameter | Teneligliptin | Sitagliptin | Linagliptin | Saxagliptin | Alogliptin | Source |
| Mean Change in HbA1c (%) | -0.82 (vs. placebo) | -0.77 (vs. placebo) | -0.69 (vs. placebo) | -0.72 (vs. placebo) | -0.59 (vs. placebo) | [3] |
| Mean Change in FPG (mg/dL) | -18.32 (vs. placebo) | -15.5 (vs. placebo) | Not specified | Not specified | Not specified | [3] |
| Head-to-Head vs. Teneligliptin (HbA1c Change) | N/A | Non-inferior | Improved after switching | Improved after switching | Improved after switching | [7] |
Note: Data is derived from various studies and meta-analyses and may not be from direct head-to-head trials in all cases. "Improved after switching" indicates that in studies where patients were switched from the comparator to teneligliptin, a further reduction in HbA1c was observed.
A Bayesian network meta-analysis of 18 randomized controlled trials (RCTs) involving 3,290 participants showed that teneligliptin (20 mg and 40 mg) exhibited a favorable antidiabetic effect compared to sitagliptin, vildagliptin, metformin, and placebo.[8] Specifically, 40 mg of teneligliptin was ranked as the best option for reducing HbA1c and FPG.[8]
In a head-to-head trial, teneligliptin was found to be non-inferior to sitagliptin in reducing HbA1c after 24 weeks in patients inadequately controlled with metformin and glimepiride.[6] Another study comparing teneligliptin with linagliptin in older patients with type 2 diabetes showed that switching from linagliptin to teneligliptin resulted in a significant improvement in glycemic parameters.[7]
Studies involving patients switching from other DPP-4 inhibitors (including sitagliptin, vildagliptin, linagliptin, saxagliptin, and alogliptin) to teneligliptin have shown a significant mean decrease in HbA1c levels, suggesting a potent glucose-lowering effect of teneligliptin.[7][9][10][11]
Pharmacokinetic Profile
The pharmacokinetic properties of DPP-4 inhibitors influence their dosing frequency and the need for dose adjustments in specific patient populations.
| Parameter | Teneligliptin | Sitagliptin | Linagliptin | Saxagliptin | Alogliptin | Source |
| Half-life (hours) | ~24 | ~12.4 | ~100-194 | ~2.5 (parent), ~3.1 (active metabolite) | ~21 | [12] |
| Time to Peak (hours) | 1.1 - 1.8 | 1 - 4 | ~1.5 | ~1 (parent), ~2 (active metabolite) | 1 - 2 | [12] |
| Metabolism | CYP3A4, FMO1, FMO3 | Minimal | Not metabolized | CYP3A4/5 | Minimal | [12] |
| Excretion | Renal and Hepatic | Primarily Renal | Primarily Biliary/Fecal | Renal and Hepatic | Primarily Renal | [12] |
| Dose Adjustment in Renal Impairment | Not Required | Required | Not Required | Required | Required | [12] |
Teneligliptin's dual route of elimination (renal and hepatic) means that no dose adjustment is necessary for patients with renal impairment, a notable advantage in a patient population where renal complications are common.[6]
Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated. The most common adverse events are mild and transient.
| Adverse Event | Teneligliptin | Sitagliptin | Linagliptin | Saxagliptin | Alogliptin | Source |
| Hypoglycemia | Low risk, similar to placebo | Low risk, similar to placebo | Low risk, similar to placebo | Low risk, similar to placebo | Low risk, similar to placebo | [3][13][14] |
| Nasopharyngitis | Reported | Reported | Reported | Reported | Reported | [3][13] |
| Headache | Reported | Reported | Reported | Reported | Reported | [3][13] |
| Gastrointestinal Effects | Mild | Mild | Mild | Mild | Mild | [3][13] |
| Severe Joint Pain | Possible (class effect) | Possible (class effect) | Possible (class effect) | Possible (class effect) | Possible (class effect) | [15] |
| Pancreatitis | Rare (class effect) | Rare (class effect) | Rare (class effect) | Rare (class effect) | Rare (class effect) | [13] |
| Heart Failure Hospitalization | Not significantly increased | Not significantly increased | Not significantly increased | Potential increased risk | Not significantly increased | [16] |
A meta-analysis of ten randomized controlled trials with 2,119 patients concluded that teneligliptin improved blood glucose levels and β-cell function with a low risk of hypoglycemia.[3] The incidence of adverse events with teneligliptin was not significantly different from placebo.[3] The FDA has issued a warning for all DPP-4 inhibitors regarding the potential for severe and disabling joint pain.[15] While some studies have raised concerns about a potential increased risk of hospitalization for heart failure with saxagliptin, this has not been consistently observed across the class.[16]
Experimental Protocols
Glycated Hemoglobin (HbA1c) Measurement
Methodology: HbA1c levels in clinical trials are typically measured using high-performance liquid chromatography (HPLC) methods that are certified by the National Glycohemoglobin Standardization Program (NGSP) and standardized to the Diabetes Control and Complications Trial (DCCT) reference.
Protocol:
-
Whole blood samples are collected in EDTA-containing tubes.
-
Samples are analyzed using a validated and calibrated HPLC instrument.
-
Results are reported as a percentage (%) and/or in mmol/mol.
-
For multicenter trials, centralized laboratory analysis is often employed to minimize inter-laboratory variability.
Fasting Plasma Glucose (FPG) Measurement
Methodology: FPG is measured from a venous blood sample after a period of fasting.
Protocol:
-
Patients are instructed to fast for at least 8 hours (no food or drink, except water) prior to blood collection.
-
A venous blood sample is collected in a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Plasma is separated by centrifugation.
-
Glucose concentration is determined using a glucose oxidase or hexokinase enzymatic assay on a clinical chemistry analyzer.
Plasma DPP-4 Activity Assay
Methodology: DPP-4 enzyme activity in plasma is commonly measured using a fluorometric or colorimetric assay.
Protocol:
-
Blood samples are collected in EDTA-containing tubes and centrifuged to obtain plasma.
-
Aliquots of plasma are incubated with a specific DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin for a fluorometric assay).
-
The rate of cleavage of the substrate, which results in the release of a fluorescent or colored product, is measured over time using a microplate reader.
-
DPP-4 activity is calculated based on the rate of product formation and normalized to the plasma volume.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new DPP-4 inhibitor.
Figure 2: Clinical Trial Workflow for DPP-4 Inhibitors.
Conclusion
Teneligliptin is a potent and effective DPP-4 inhibitor with a favorable pharmacokinetic and safety profile. Comparative data, although not exhaustive for all next-generation gliptins in direct head-to-head trials, suggest that teneligliptin offers at least comparable, and in some clinical scenarios, potentially superior glycemic control. Its unique property of not requiring dose adjustment in patients with renal impairment is a significant clinical advantage. Further large-scale, long-term, head-to-head comparative outcome trials will be beneficial to more definitively establish the relative positioning of teneligliptin among the class of DPP-4 inhibitors.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. The efficacy and safety of teneligliptin added to ongoing metformin monotherapy in patients with type 2 diabetes: a randomized study with open label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Teneligliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: A Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 7. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bluecrosslabs.com [bluecrosslabs.com]
- 12. nbinno.com [nbinno.com]
- 13. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain | FDA [fda.gov]
- 16. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Teneligliptin's Cost-Effectiveness in the Crowded Diabetes Drug Market: A Comparative Analysis
For Immediate Release
In the landscape of type 2 diabetes mellitus (T2DM) management, the economic burden of treatment plays a crucial role in therapeutic decision-making. This guide offers a detailed cost-effectiveness analysis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in comparison to other oral antidiabetic agents. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available clinical and pharmacoeconomic data to inform research and development strategies.
Executive Summary
Teneligliptin has emerged as a cost-effective treatment option for T2DM, particularly in markets like India, where it demonstrates comparable efficacy to other DPP-4 inhibitors (gliptins) and other classes of oral antidiabetic drugs at a lower cost. While robust pharmacoeconomic data in terms of Incremental Cost-Effectiveness Ratios (ICERs) and Quality-Adjusted Life Years (QALYs) for Teneligliptin are not as widely available as for other gliptins in a global context, existing studies consistently highlight its favorable economic profile based on direct treatment costs and clinical outcomes such as HbA1c and fasting plasma glucose (FPG) reduction.
Comparative Cost-Effectiveness Data
The following tables summarize the available quantitative data from various studies, comparing the cost-effectiveness of Teneligliptin with other diabetes medications.
Table 1: Cost-Effectiveness of Teneligliptin vs. Glimepiride (in combination with Metformin)
| Parameter | Metformin + Teneligliptin | Metformin + Glimepiride | Significance | Citation |
| Cost per 0.1% reduction in HbA1c (INR) | Higher | Significantly Lower | p < 0.05 | [1][2] |
| Cost per 1 mg/dl reduction in FPG (INR) | Higher | Significantly Lower | p < 0.05 | [1][2] |
| Cost per 1 mg/dl reduction in PPG (INR) | Comparable | Comparable | Not Significant | [1][2] |
This study highlights that while both combinations are effective, the combination of metformin and glimepiride is a more cost-effective option for lowering HbA1c and FPG in the Indian context.[1][2]
Table 2: Daily Cost Comparison of Various DPP-4 Inhibitors in India
| Drug | Average Daily Cost (INR) | Citation |
| Teneligliptin | 39 | [3] |
| Sitagliptin | Higher than Teneligliptin | [4] |
| Vildagliptin | Higher than Teneligliptin | [4] |
| Linagliptin | Higher than Teneligliptin | [3] |
| Saxagliptin | Higher than Teneligliptin | [3] |
Multiple sources indicate that Teneligliptin has a markedly lower average daily cost compared to other commonly used DPP-4 inhibitors in India, contributing to its favorable cost-effectiveness profile.[3][4]
Table 3: Cost-Effectiveness of DPP-4 Inhibitors (General Class) vs. Other Antidiabetic Agents (Global Data)
| Comparison | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Region/Context | Conclusion | Citation |
| Alogliptin vs. Sitagliptin (add-on to Metformin) | $6,952 | China | Alogliptin is a preferred treatment option. | [5] |
| DPP-4 Inhibitors vs. Sulfonylureas (add-on to Metformin) | < €25,000 | High- and middle-income countries | DPP-4 inhibitors are highly cost-effective. | [6] |
| DPP-4 Inhibitors + SGLT2 Inhibitors vs. Metformin + Sulfonylureas | $64,784 | United States | The combination of newer agents may be considered cost-effective. | [1][4] |
| DPP-4 Inhibitors vs. Sulfonylureas (monotherapy in CKD) | > $74,833.70 | Thailand | DPP-4 inhibitors are not a cost-effective treatment. | [2] |
While specific ICER and QALY data for Teneligliptin are limited, analyses of other DPP-4 inhibitors provide a broader perspective on the class's cost-effectiveness, which varies significantly by region and comparator.
Experimental Protocols
The cost-effectiveness analyses cited in this guide employ various methodologies, most commonly prospective, observational, or randomized comparative studies, and model-based economic evaluations.
Prospective Observational Randomized Comparative Study Protocol (Example: Teneligliptin vs. Glimepiride)
A common methodology for direct comparison involves a prospective, observational, randomized comparative study.[1]
-
Patient Population: Patients with type 2 diabetes mellitus who are either newly diagnosed or inadequately controlled on metformin monotherapy.
-
Intervention: Patients are randomized to receive either a combination of Metformin (e.g., 500 mg) plus Teneligliptin (e.g., 20 mg) or Metformin (e.g., 500 mg) plus Glimepiride (e.g., 1 mg).[1]
-
Duration: The study is typically conducted over a period of 8 to 12 weeks.[1]
-
Data Collection:
-
Efficacy Parameters: Glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial plasma glucose (PPG) levels are measured at baseline and at the end of the study period.
-
Cost Data: The total cost of the prescribed medication for the entire study duration is recorded.
-
-
Cost-Effectiveness Analysis: The primary outcome is the cost-effectiveness ratio, calculated as the total cost of therapy divided by the reduction in the efficacy parameter (e.g., cost per 0.1% reduction in HbA1c).[1]
Model-Based Pharmacoeconomic Evaluation Protocol
For long-term cost-effectiveness analysis, computer simulation models such as the IMS CORE Diabetes Model or the Cardiff Diabetes Model are frequently used.[7][8][9][10] These are typically Markov models that simulate the progression of diabetes and its complications over a lifetime.[11][12]
-
Model Structure: The model consists of various health states representing the stages of diabetes and its complications (e.g., no complications, nephropathy, retinopathy, cardiovascular events, death).[11]
-
Patient Cohort: A hypothetical cohort of patients with T2DM is defined with specific baseline characteristics (age, sex, HbA1c, comorbidities).
-
Treatment Scenarios: Different treatment pathways are simulated, for example, starting with metformin and then adding either a DPP-4 inhibitor or a sulfonylurea.
-
Input Parameters:
-
Clinical Efficacy: Data on the effectiveness of each drug in lowering HbA1c and other risk factors are derived from meta-analyses of randomized controlled trials.
-
Transition Probabilities: The probabilities of moving from one health state to another (e.g., developing a complication) are obtained from long-term epidemiological studies like the UK Prospective Diabetes Study (UKPDS).[13]
-
Costs: Direct medical costs (drug acquisition, monitoring, complication management) and sometimes indirect costs (productivity losses) are included.
-
Utilities: Health-related quality of life values (utilities) associated with each health state are used to calculate Quality-Adjusted Life Years (QALYs).
-
-
Outputs: The model projects lifetime costs, life years gained, and QALYs for each treatment strategy. The Incremental Cost-Effectiveness Ratio (ICER) is calculated as the difference in total costs divided by the difference in QALYs between two competing interventions.
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibitors
Caption: Signaling pathway of DPP-4 inhibitors like Teneligliptin.
Workflow of a Cost-Effectiveness Analysis for Diabetes Medications
Caption: General workflow of a model-based cost-effectiveness analysis.
Conclusion
The available evidence strongly suggests that Teneligliptin is a cost-effective option for the management of type 2 diabetes, particularly within the Indian healthcare system, due to its lower acquisition cost compared to other DPP-4 inhibitors while maintaining comparable glycemic control.[4] However, for a broader global perspective, more comprehensive pharmacoeconomic studies that report ICERs and QALYs are needed. The methodologies and signaling pathways described provide a framework for understanding and evaluating the economic value of Teneligliptin and other emerging diabetes therapies. Future research should focus on conducting rigorous cost-utility analyses of Teneligliptin in diverse healthcare settings to solidify its position in the global T2DM treatment algorithm.
References
- 1. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 2. Cost-effectiveness of dipeptidyl peptidase-4 inhibitor monotherapy versus sulfonylurea monotherapy for people with type 2 diabetes and chronic kidney disease in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimating Cost-Effectiveness in Type 2 Diabetes: The Impact of Treatment Guidelines and Therapy Duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Cost-Effectiveness of Dipeptidylpeptidase-4 Inhibitors Added to Metformin in Patients With Type 2 Diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. mthooddiabeteschallenge.com [mthooddiabeteschallenge.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of the UKPDS 82 risk equations within the Cardiff Diabetes Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mthooddiabeteschallenge.com [mthooddiabeteschallenge.com]
- 11. digitalho.com [digitalho.com]
- 12. A systematic review of Markov models evaluating multicomponent disease management programs in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmcp.org [jmcp.org]
Safety Operating Guide
Navigating the Disposal of Denipride: A Guide for Laboratory Professionals
General Protocol for Chemical Waste Disposal
The following steps outline a standard procedure for the disposal of laboratory chemical waste. This protocol is based on general laboratory safety guidelines and should be adapted to comply with specific institutional and regulatory requirements.
Step 1: Waste Identification and Classification The initial and most critical step is to characterize the waste. Since the specific hazards of Denipride are not documented in a readily available SDS, it should be treated as a hazardous waste. Laboratory personnel should consider all chemical waste as hazardous unless confirmed otherwise by a qualified safety professional.
Step 2: Container Selection and Labeling
-
Container: Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic container is often appropriate. Ensure the container is in good condition, with no cracks or leaks.
-
Labeling: As soon as waste is added to the container, it must be labeled. The label should include the words "Hazardous Waste," the full chemical name (this compound and its IUPAC name), and the accumulation start date. All constituents of a mixture must be listed.
Step 3: Segregation of Waste Incompatible chemicals must be stored separately to prevent dangerous reactions.[1][2] Store this compound waste away from acids, bases, and oxidizing agents. Halogenated and non-halogenated solvent wastes should also be collected in separate containers.[3]
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4] The SAA should be inspected weekly for any leaks or container deterioration. The volume of waste in an SAA is limited by regulation, typically to 55 gallons for hazardous waste and one quart for acutely toxic waste.[4]
Step 5: Arranging for Disposal Once the waste container is full or has been in accumulation for the maximum allowed time (often up to one year, provided volume limits are not exceeded), a pickup must be scheduled with the institution's EHS department.[4][5] Do not transport hazardous waste personally. Trained EHS personnel are responsible for the collection and transport of chemical waste.[3]
Step 6: Decontamination of Empty Containers A container that has held hazardous waste must be properly decontaminated before being disposed of as regular trash. For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste.[3][5] For other hazardous wastes, once the container is emptied of all pourable contents, the label should be defaced before disposal.[5]
Quantitative Data on Chemical Hazards
Without a specific Safety Data Sheet for this compound, quantitative data regarding its toxicological and environmental hazards, such as LD50 (median lethal dose), permissible exposure limits, or aquatic toxicity, are not available. The table below illustrates the type of information that would be derived from an SDS.
| Hazard Data Category | This compound |
| Physical Hazards | Data not available |
| Health Hazards | Data not available |
| Environmental Hazards | Data not available |
| Exposure Limits | Data not available |
This table is for illustrative purposes only. The absence of data underscores the necessity of handling this compound with caution, assuming it to be hazardous.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Handling Protocols for Potentially Hazardous Chemicals
Disclaimer: A specific Safety Data Sheet (SDS) for a substance named "Denipride" could not be located. The following information is a general guide for handling potentially hazardous chemicals and is based on safety protocols for other substances. It is crucial to consult the substance-specific SDS for complete and accurate safety information before handling any chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling any potentially hazardous chemical for which a specific SDS is not immediately available, a cautious approach is paramount. The following Personal Protective Equipment (PPE) is recommended as a baseline to minimize exposure.
Eye and Face Protection:
-
Safety Glasses with Side Shields: Essential for preventing splashes or particles from entering the eyes.
-
Chemical Splash Goggles: Should be worn when there is a risk of significant splashing.
-
Face Shield: To be used in conjunction with goggles to protect the entire face from splashes or sprays.
Skin Protection:
-
Chemical-Resistant Gloves: The choice of glove material (e.g., nitrile, neoprene, butyl rubber) should be based on the chemical's properties. Always check the manufacturer's glove compatibility charts for breakthrough time and permeation rate. For handling hazardous drugs, it is often recommended to wear two pairs of chemotherapy-rated gloves.[1][2]
-
Laboratory Coat or Gown: A lab coat, preferably one that is chemical-resistant or has a protective coating, should be worn to protect the skin and clothing. For highly hazardous substances, a disposable gown resistant to chemical permeation is recommended.[1]
-
Closed-Toe Shoes: Always wear substantial, closed-toe shoes in a laboratory setting.
Respiratory Protection:
-
Use in a Well-Ventilated Area: Handling of volatile or dusty materials should be done in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.
-
Respirator: If engineering controls like a fume hood are not sufficient to control exposure, or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used. The type of respirator and cartridge will depend on the specific hazards of the chemical.
Operational and Disposal Plans
Operational Handling:
-
Designated Area: Handle the chemical in a designated area, away from general laboratory traffic.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where chemicals are handled.[3][4] Wash hands thoroughly after handling any chemical, even if gloves were worn.[3][4]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for the class of chemical being handled. Personnel should be trained on how to use the spill kit.
Disposal Plan:
-
Chemical Waste: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[5][6] Do not pour chemical waste down the drain unless explicitly permitted by regulations for that specific substance.
-
Contaminated PPE: All disposable PPE that has been contaminated with the chemical should be considered hazardous waste and disposed of accordingly.[1][2] Place contaminated gloves, gowns, and other disposable items in a designated, sealed waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent, and dispose of the rinsate as hazardous waste.[5] Follow institutional guidelines for the disposal of empty, rinsed containers.
Quantitative Data Summary
Since no specific data for "this compound" was found, the following table provides a general overview of PPE types and their intended use. For specific quantitative data, such as glove breakthrough times or occupational exposure limits, the substance-specific Safety Data Sheet is the only reliable source.
| PPE Category | Type | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields | Protects against minor splashes and airborne particles. |
| Chemical Splash Goggles | Provides a seal around the eyes to protect against chemical splashes. | |
| Face Shield | Offers full-face protection from splashes when used with goggles. | |
| Skin Protection | Chemical-Resistant Gloves | Prevents direct skin contact with the chemical. The material must be chosen based on the chemical's properties. |
| Laboratory Coat/Gown | Protects skin and clothing from contamination. Gowns may offer higher resistance to chemical permeation.[1] | |
| Respiratory Protection | Fume Hood | An engineering control to capture and exhaust vapors, dusts, and fumes. |
| NIOSH-Approved Respirator | Provides respiratory protection when engineering controls are insufficient. The type depends on the specific airborne contaminant. |
Experimental Protocols
Visualizations
Caption: General workflow for assessing hazards and selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
